Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C72H101N9O18S |
|---|---|
Peso molecular |
1412.7 g/mol |
Nombre IUPAC |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1 |
Clave InChI |
OFLXFIJMQUEZQX-HFHGNALWSA-N |
SMILES isomérico |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
SMILES canónico |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: A Multifunctional Tool for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a sophisticated, multi-functional chemical probe designed for advanced applications in bioconjugation, proteomics, and drug development. This reagent integrates several key functionalities into a single molecule: a fluorescent reporter (TAMRA), a high-affinity purification tag (Biotin), a terminal alkyne for bioorthogonal ligation, and a cleavable linker (Dde). The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers enhances its solubility and reduces steric hindrance, making it a versatile tool for labeling, detecting, and isolating target biomolecules.
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Core Components and Functionality
The structure of this compound is modular, with each component serving a distinct purpose:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye that enables sensitive detection and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, facilitating robust and efficient affinity-based purification and enrichment of labeled biomolecules.
-
Alkyne Group: A terminal alkyne that allows for covalent conjugation to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A cleavable linker that is stable under many biochemical conditions but can be selectively cleaved under mild conditions using hydrazine (B178648). This allows for the release of the captured biomolecule from the biotin-streptavidin complex, enabling downstream analysis.
-
PEG4 (Polyethylene Glycol) Spacers: Two four-unit polyethylene glycol linkers that increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers and extending the distance between the functional moieties to minimize steric hindrance.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C72H100N9O18S | [1][2] |
| Molecular Weight | 1411.7 g/mol | [1] |
| Alternative Molecular Weight | 1412.69 g/mol | |
| TAMRA Excitation Maximum | ~550-557 nm | [3][4][5] |
| TAMRA Emission Maximum | ~575-583 nm | [3][4][5] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO and DMF | [6] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Experimental Protocols
The following protocols are generalized methodologies for the use of this compound. Optimization may be required for specific applications.
Labeling of Azide-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing an azide (B81097) modification with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The final concentration of the alkyne probe should be in molar excess (e.g., 10-fold) to the protein.
-
Add the THPTA stock solution to a final concentration of 5 mM.
-
Add the Copper(II) sulfate stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The incubation time may require optimization.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and other small molecules by methods such as dialysis, size exclusion chromatography, or precipitation.
-
Affinity Purification of Labeled Proteins
This protocol describes the enrichment of the biotinylated protein using streptavidin-coated beads.
Materials:
-
Labeled protein sample from the previous step
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (see Dde linker cleavage protocol)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads according to the manufacturer's instructions with the wash buffer.
-
-
Binding:
-
Add the labeled protein sample to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the biotinylated protein to the streptavidin.
-
-
Washing:
-
Separate the beads from the supernatant using a magnetic stand or centrifugation.
-
Wash the beads extensively with the wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Cleavage of the Dde Linker and Elution of the Target Protein
This protocol describes the release of the captured protein from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Protein-bound streptavidin beads from the previous step
-
Hydrazine monohydrate
-
N,N-dimethylformamide (DMF) or an aqueous buffer
-
Neutralization buffer (e.g., Tris-HCl, pH 7.0)
Procedure:
-
Prepare Cleavage Solution:
-
Prepare a 2% (v/v) hydrazine monohydrate solution in a suitable solvent such as DMF or an aqueous buffer. Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Resuspend the protein-bound beads in the 2% hydrazine solution.
-
Incubate at room temperature for 30-60 minutes with gentle agitation.[7] The incubation time and temperature may require optimization for complete cleavage.
-
-
Elution and Neutralization:
-
Separate the beads from the supernatant, which now contains the released protein.
-
Immediately neutralize the eluted sample by adding a neutralization buffer to adjust the pH.
-
-
Downstream Analysis:
-
The eluted protein is now ready for downstream applications such as mass spectrometry, SDS-PAGE, or Western blotting. The TAMRA fluorophore will remain attached to the Dde-biotin portion bound to the beads, while the eluted protein will have a small chemical remnant from the cleavage.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for using the multifunctional probe.
References
- 1. This compound - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Application of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, multi-functional molecule designed for advanced applications in chemical biology, proteomics, and drug discovery. This technical guide provides a comprehensive overview of its structure, the properties of its individual components, and detailed protocols for its application in experimental workflows. Its unique combination of a cleavable biotin (B1667282) affinity tag, a fluorescent reporter, and a reactive alkyne handle makes it a powerful tool for identifying and characterizing protein-protein interactions, particularly in the context of proximity-dependent biotinylation and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
Molecular Structure and Components
The structure of this compound is modular, with each component imparting a specific functionality.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: A protecting group for the biotin's amine, which can be selectively cleaved under mild conditions, typically with hydrazine (B178648).[5][6] This allows for the controlled release of biotinylated molecules from streptavidin, facilitating downstream analysis.[5]
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin.[7][8] This interaction is fundamental for the enrichment and purification of labeled biomolecules.[7][8]
-
PEG4 (Polyethylene Glycol, 4 units): Two separate PEG4 linkers are incorporated into the molecule. These flexible, hydrophilic spacers increase the molecule's solubility in aqueous buffers and minimize steric hindrance, ensuring that the functional ends of the molecule can interact effectively with their respective targets.[9]
-
TAMRA (Tetramethylrhodamine): A bright, photostable fluorescent dye.[10] It serves as a reporter group, enabling the detection and quantification of labeled molecules through fluorescence-based techniques such as microscopy and flow cytometry.[10][11]
-
Alkyne Group: A terminal alkyne that serves as a reactive handle for "click chemistry."[12] Specifically, it undergoes a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified molecules.[12][13]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its core functional components.
| Property | Value | Reference |
| Molecular Formula | C72H100N9O18S | [2][14] |
| Molecular Weight | 1411.7 g/mol | [3][14] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [15] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [14] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [11] |
| Emission Maximum (λem) | ~580 nm | [11] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [11] |
| Quantum Yield (Φ) | 0.3–0.5 | [11] |
Table 2: Spectral Properties of TAMRA Dye
Experimental Protocols
This section provides detailed methodologies for the key experimental stages involving this compound.
Protocol 1: Click Chemistry Labeling of an Azide-Modified Protein
This protocol describes the covalent attachment of this compound to a protein of interest that has been metabolically or chemically modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the azide-modified protein with this compound in PBS.
-
Add TCEP to the mixture to reduce the copper(II) to copper(I).
-
Add CuSO₄ and TBTA to catalyze the click reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove unreacted reagents by dialysis or using a desalting column.
Protocol 2: Affinity Purification of Labeled Proteins
This protocol details the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Cell lysate containing the labeled protein
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., RIPA buffer)
-
Wash Buffer 2 (e.g., 1 M KCl)
-
Wash Buffer 3 (e.g., 0.1 M Na₂CO₃)
-
Wash Buffer 4 (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Elution Buffer (see Protocol 3)
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them twice with Wash Buffer 1.
-
Add the cell lysate containing the labeled protein to the equilibrated beads.
-
Incubate for at least 1 hour (or overnight at 4°C) on a rotator to allow for binding of the biotinylated protein to the streptavidin beads.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with Wash Buffer 1.
-
Wash once with Wash Buffer 2.
-
Wash once with Wash Buffer 3.
-
Wash once with Wash Buffer 4.
-
-
Proceed to the elution step (Protocol 3).
Protocol 3: Cleavage and Elution of Captured Proteins
This protocol describes the cleavage of the Dde linker to release the captured proteins from the streptavidin beads.
Materials:
-
Beads with bound protein from Protocol 2
-
Cleavage Buffer: 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[5][6]
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Resuspend the beads in the Cleavage Buffer.
-
Incubate at room temperature for 3-5 minutes.[5]
-
Pellet the beads with a magnetic stand and collect the supernatant containing the eluted proteins.
-
Repeat the cleavage step two more times and pool the supernatants.[5]
-
Wash the beads with DMF and add the wash to the pooled supernatant.[5]
-
The eluted proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 4: Fluorescence Detection and Imaging
The TAMRA fluorophore allows for the visualization and quantification of the labeled protein.
Materials:
-
Fluorescence microscope or plate reader
-
Labeled protein sample
Procedure:
-
For imaging, prepare cells or tissues containing the labeled protein on a microscope slide.
-
For quantification, transfer the labeled protein solution to a microplate.
-
Excite the sample at approximately 555 nm and measure the emission at around 580 nm.[11]
-
Acquire images or fluorescence intensity readings.
Visualizations
PROTAC Experimental Workflow
The following diagram illustrates a typical experimental workflow for using a biotinylated PROTAC, which is a key application for this compound.[1][2][4]
Caption: Workflow for PROTAC target engagement and identification.
Logical Relationship of Molecular Components
This diagram illustrates the functional relationships between the different components of the this compound molecule.
Caption: Functional components of the multifunctional molecule.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. targetmol.cn [targetmol.cn]
- 5. peptide.com [peptide.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. TAMRA dye for labeling in life science research [baseclick.eu]
- 11. lifetein.com [lifetein.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 14. This compound - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]
- 15. Dde Biotin-PEG4-alkyne, 1802908-00-4 | BroadPharm [broadpharm.com]
In-Depth Technical Guide: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifunctional molecule, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne, a key reagent in modern chemical biology and drug discovery, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a sophisticated chemical tool designed for a variety of applications, including targeted protein degradation, protein labeling, and affinity purification. Its structure incorporates several key functional moieties:
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protected Biotin (B1667282): This allows for the strong and specific binding to streptavidin and its analogs. The Dde protecting group provides the unique advantage of being cleavable under mild conditions (e.g., using hydrazine), enabling the gentle release of the biotinylated molecule and its binding partners from streptavidin supports.[1][2]
-
A Tetramethylrhodamine (TAMRA) fluorophore: This red-orange fluorescent dye allows for the direct visualization and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.
-
Two Polyethylene Glycol (PEG4) linkers: These hydrophilic spacers enhance the solubility of the molecule in aqueous buffers and increase its biocompatibility.[3][4][5][6] The PEG linkers also provide flexibility and optimal spatial orientation for bimolecular interactions.[3][5]
-
A terminal Alkyne group: This functional group enables the covalent attachment of the molecule to azide-containing targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[4][7][8][9]
This combination of features makes this compound a versatile reagent for constructing complex bioconjugates and PROTACs.[10][11][12]
Quantitative Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 1411.7 g/mol |
| Molecular Formula | C₇₂H₁₀₀N₉O₁₈S |
| CAS Number | 2353409-55-7 |
Applications
The primary applications of this molecule stem from its multifunctional nature.
PROTAC Synthesis
This compound serves as a trivalent linker in the synthesis of PROTACs.[10][11][12] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] In this context, the alkyne group can be used to conjugate the linker to an azide-modified POI ligand, while another functional group on the other end of the molecule (not present in this specific structure but would be added in a complete PROTAC) would be attached to an E3 ligase ligand. The biotin and TAMRA moieties can be used for purification and visualization of the resulting PROTAC and to study its interaction with the target protein and E3 ligase.
Protein Labeling and Visualization
The TAMRA fluorophore allows for the fluorescent labeling of azide-modified proteins or other biomolecules through click chemistry. This is useful for a variety of imaging applications, including fluorescence microscopy and western blotting, to track the localization and dynamics of the labeled molecule.
Affinity Purification and Pulldown Assays
The biotin moiety enables the capture and purification of biomolecules that have been labeled with this reagent. The cleavable Dde linker is particularly advantageous in this context, as it allows for the release of the captured proteins under mild conditions, preserving protein complexes for downstream analysis such as mass spectrometry.[1][2]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC, which this molecule is designed to be a component of.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an azide-containing protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM.
-
Add the this compound stock solution to a final concentration of 2-5 fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 1 mM. Vortex briefly to mix.
-
Add the CuSO₄ stock solution to a final concentration of 200 µM. Vortex briefly to mix.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM. Vortex briefly to mix.
-
Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
The labeled protein can be purified from excess reagents using methods such as dialysis, spin filtration, or size exclusion chromatography.
General Protocol for Dde Cleavage
This protocol describes the cleavage of the Dde linker to release the biotin tag.
Materials:
-
Biotinylated sample bound to streptavidin-coated beads.
-
Hydrazine (B178648) solution (e.g., 2% in water or an appropriate buffer).
-
Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Wash the streptavidin beads with the bound biotinylated sample to remove non-specifically bound molecules.
-
Resuspend the beads in a 2% hydrazine solution.
-
Incubate at room temperature for 15-60 minutes with gentle agitation.
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the released molecule.
-
Neutralize the hydrazine in the supernatant by adding a neutralizing buffer if necessary for downstream applications.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a protein pull-down experiment using this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cleavable trifunctional biotin reagents for protein labelling, capture and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]
- 11. amsbio.com [amsbio.com]
- 12. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne, a versatile chemical probe for advanced life sciences research.
Core Properties
This compound is a multifunctional molecule designed for bio-orthogonal labeling and affinity purification.[1] It integrates a TAMRA fluorophore for detection, a biotin (B1667282) handle for affinity capture, a terminal alkyne for click chemistry conjugation, and a cleavable Dde linker for the gentle release of captured biomolecules.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇₂H₁₀₀N₉O₁₈S | [2] |
| Molecular Weight | 1411.7 g/mol | [2] |
| Purity | ≥95% | [2] |
| Excitation Wavelength (λex) | ~555 nm | N/A |
| Emission Wavelength (λem) | ~580 nm | N/A |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4][5] |
Chemical Structure and Functional Components
The unique functionality of this molecule stems from its distinct chemical moieties, each serving a specific purpose in experimental workflows.
Caption: Functional components of the this compound probe.
Key Applications and Experimental Protocols
This trifunctional probe is particularly valuable in proteomics, drug discovery, and chemical biology for the identification and characterization of biomolecules.
Bio-orthogonal Labeling via Click Chemistry
The terminal alkyne group allows for the covalent attachment of the probe to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1] This reaction is highly specific and can be performed in complex biological mixtures.
Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Sample Preparation: Prepare your azide-containing sample (e.g., cell lysate, purified protein) in a compatible buffer (e.g., phosphate-buffered saline).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to the catalytic Cu(I) in situ.
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as TBTA or BTTAA.
-
-
Click Reaction:
-
To your azide-containing sample, add the this compound stock solution to the desired final concentration.
-
Add the copper(II) sulfate and ligand stock solutions.
-
Initiate the reaction by adding the sodium ascorbate stock solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for your specific application.
-
-
Downstream Analysis: The labeled biomolecule can now be visualized by fluorescence microscopy or flow cytometry, or purified using streptavidin-based affinity chromatography.
Affinity Purification and Cleavable Elution
The biotin moiety allows for the highly efficient capture of the labeled biomolecule using streptavidin-coated beads or surfaces. A key feature of this probe is the Dde linker, which can be cleaved under mild conditions using hydrazine (B178648), allowing for the release of the captured molecule without harsh denaturation.[3]
Experimental Protocol: Cleavage of the Dde Linker
-
Capture: After the click reaction, incubate the reaction mixture with streptavidin-coated agarose (B213101) or magnetic beads to capture the biotinylated biomolecules.
-
Washing: Wash the beads extensively with a suitable buffer (e.g., PBS with a non-ionic detergent) to remove non-specifically bound proteins.
-
Elution:
-
Prepare a fresh solution of 2% (v/v) hydrazine in an appropriate buffer (e.g., DMF or an aqueous buffer, depending on the downstream application).
-
Resuspend the beads in the hydrazine solution.
-
Incubate at room temperature for 15-60 minutes. The optimal time may need to be determined empirically.
-
Pellet the beads by centrifugation and collect the supernatant containing the released biomolecule.
-
-
Analysis: The eluted biomolecule is now ready for downstream analysis such as mass spectrometry or Western blotting.
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] this compound can be used as a fluorescent, cleavable linker in the synthesis and evaluation of PROTACs.[2][7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, a process that can be monitored and analyzed using fluorescently labeled PROTACs constructed with linkers like this compound.
Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase for degradation.
Experimental Workflow: PROTAC Target Engagement and Degradation
This workflow outlines how this compound can be incorporated into a PROTAC to study its cellular activity.
Caption: Workflow for evaluating a fluorescent PROTAC's cellular activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteolysis Targeting Chimeras (PROTACs): A Perspective on Integral Membrane Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
An In-depth Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the multifunctional molecule, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne. This reagent is a sophisticated tool in chemical biology and drug discovery, integrating a cleavable biotin (B1667282) moiety for affinity capture, a fluorescent reporter for visualization, and a reactive alkyne for bio-orthogonal conjugation. We will delve into the mechanism of action of each component, provide structured data on its properties, detail experimental protocols for its use, and present visual diagrams to elucidate its functionality and experimental workflows. This document is intended to serve as a practical resource for researchers employing this versatile molecule in their work, particularly in applications such as PROTAC development and protein labeling.
Core Mechanism of Action
This compound is a chimeric molecule designed with distinct functional domains, each contributing to its overall utility. Its mechanism of action is not a singular biological process but rather a sequence of chemical functionalities that can be controlled and exploited in experimental settings. The core components are:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Protecting Group: This is a hydrazine-labile protecting group. Its primary function is to mask the biotin moiety until its removal is desired. The cleavage of the Dde group is achieved under mild conditions with a dilute hydrazine (B178648) solution, which allows for the controlled release of biotinylated molecules from streptavidin affinity resins.[1][2][3] This feature is critical for the recovery of captured proteins or complexes without harsh denaturation steps that could compromise their integrity.[2]
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the selective capture and purification of target molecules from complex biological mixtures.[2][4][5][6]
-
Dual PEG4 (Polyethylene Glycol) Linkers: Two tetra-polyethylene glycol spacers are incorporated into the molecule's structure. These hydrophilic linkers serve multiple purposes: they increase the overall solubility of the reagent in aqueous buffers, reduce steric hindrance between the functional moieties and their binding partners, and provide a flexible connection to minimize interference with the biological activity of the labeled molecule.[4][6][7]
-
TAMRA (Tetramethylrhodamine): A well-characterized rhodamine-based fluorescent dye. It serves as a reporter group, allowing for the direct visualization and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.[8][9]
-
Alkyne Group: A terminal alkyne functional group that enables the covalent attachment of the entire probe to a target molecule of interest via "click chemistry". Specifically, it undergoes a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified target.[8][10][11][12][13] This bio-orthogonal reaction ensures that the labeling is highly selective and occurs with high yield under biologically compatible conditions.
The synergistic action of these components allows for a powerful experimental workflow: an azide-modified target molecule is first labeled with the this compound probe via click chemistry. The labeled molecule can then be visualized due to the TAMRA fluorophore. Subsequently, the biotin handle can be used to capture the molecule on a streptavidin-coated support for enrichment or pull-down assays. Finally, the captured molecule can be released from the support by cleaving the Dde group with hydrazine.
Data Presentation
The following table summarizes the key properties of the functional components of this compound. Quantitative data for the complete molecule is often application-dependent and may require empirical determination.
| Component | Property | Value/Characteristic | Source(s) |
| TAMRA | Excitation Maximum | ~553 nm | [14] |
| Emission Maximum | ~575 nm | [14] | |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | [14] | |
| Appearance | Red solid | [15] | |
| Biotin-Streptavidin | Binding Affinity (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [2] |
| Dde Group | Cleavage Condition | 2% Hydrazine in DMF | [3][16] |
| Cleavage Time | ~3-10 minutes (repeated treatments) | [16] | |
| Cleavage By-product | Small molecular fragment (55.07 Da) left on the labeled protein | [2] | |
| Alkyne Group | Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [8][12] |
| Reacts With | Azide-modified molecules | [4][10] | |
| Overall Molecule | Molecular Weight | ~1411.7 g/mol | [15] |
| Formula | C₇₂H₁₀₀N₉O₁₈S | [15] | |
| Purity | Typically >98% | [15] | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving this compound.
Labeling of Azide-Modified Proteins via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
DMSO for dissolving the alkyne reagent.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Copper ligand stock solution (e.g., 10 mM BTTAA or TBTA in DMSO).
-
Protein labeling buffer (e.g., PBS containing 1 mM aminoguanidine).[17]
Procedure:
-
Prepare Reagent Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh 50 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the protein labeling buffer. A final protein concentration of 1-10 mg/mL is a good starting point.
-
Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the alkyne reagent over the protein is typically used.[17]
-
Add the copper ligand to the reaction mixture to a final concentration of 100-300 µM.
-
Add CuSO₄ to a final concentration of 50 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be accelerated by incubating at a slightly elevated temperature (e.g., 37-45°C) for 30-60 minutes.[18]
-
-
Purification:
-
Remove the excess unreacted labeling reagent and reaction components by methods such as dialysis, size exclusion chromatography (e.g., Sephadex G-25), or affinity chromatography if an appropriate tag is present on the protein.
-
Affinity Capture of Labeled Proteins using Streptavidin Resin
Materials:
-
Labeled protein from the previous step.
-
Streptavidin-agarose or magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (see Section 3.3).
Procedure:
-
Resin Equilibration:
-
Wash the streptavidin resin with Binding/Wash Buffer according to the manufacturer's instructions to remove any storage buffers.
-
-
Binding:
-
Incubate the labeled protein solution with the equilibrated streptavidin resin. The incubation time can range from 30 minutes to overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by centrifugation or using a magnetic stand.
-
Remove the supernatant containing unbound proteins.
-
Wash the resin extensively with Binding/Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Proceed to the Dde cleavage protocol for elution.
-
Cleavage of the Dde Group and Elution
Materials:
-
Protein-bound streptavidin resin from the previous step.
-
Cleavage Buffer: 2% (v/v) hydrazine monohydrate in DMF or an aqueous buffer like PBS. Note: Hydrazine is toxic and should be handled with appropriate safety precautions in a fume hood.
-
Neutralization Buffer (if needed, e.g., acetic acid).
-
DMF (N,N-dimethylformamide).
Procedure:
-
Resin Preparation:
-
After the final wash step, remove as much of the wash buffer as possible.
-
-
Cleavage Reaction:
-
Add the 2% hydrazine cleavage buffer to the resin.
-
Incubate at room temperature for approximately 3-10 minutes with gentle agitation.[16]
-
Pellet the resin and carefully collect the supernatant containing the eluted protein.
-
Repeat the hydrazine treatment two more times to ensure complete cleavage and elution.[3]
-
-
Post-Elution Processing:
-
Pool the elution fractions.
-
The eluted protein can be further processed, for example, by dialysis or buffer exchange to remove hydrazine, for subsequent analysis like mass spectrometry or SDS-PAGE.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: The overall mechanism of action for the probe.
Experimental Workflow
Caption: A typical experimental workflow using the probe.
References
- 1. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. peptide.com [peptide.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 6. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. Biotin-PEG4-alkyne for copper catalyzed click labeling 1262681-31-1 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. interchim.fr [interchim.fr]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TAMRA-PEG4-Alkyne, 1225057-68-0 | BroadPharm [broadpharm.com]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. metabion.com [metabion.com]
An In-depth Technical Guide to the TAMRA Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Tetramethylrhodamine (TAMRA) is a versatile and widely used fluorescent dye in biological and biomedical research. As a member of the rhodamine family, it is recognized for its bright orange-red fluorescence, good photostability, and well-established spectral properties.[1][2] This guide provides a comprehensive overview of TAMRA, including its core photophysical properties, detailed experimental protocols, and key applications.
Core Properties of TAMRA
TAMRA's utility stems from its favorable photophysical characteristics. It exhibits strong absorption in the green region of the visible spectrum and emits bright orange-red fluorescence, making it compatible with standard fluorescence microscopy setups.[1] The dye is available in various reactive forms, with the N-hydroxysuccinimide (NHS) ester being the most common. This form readily reacts with primary amines on biomolecules like proteins and peptides to form stable covalent bonds.[1]
There are two primary isomers of TAMRA, 5-TAMRA and 6-TAMRA, which have nearly identical spectral properties.[3] The choice between them often depends on the specific molecule being labeled and the desired conjugation chemistry.[3] Generally, 5-TAMRA is preferred for labeling peptides and proteins, while 6-TAMRA is more commonly used for nucleotides.[3][4]
Quantitative Data Summary
The key photophysical properties of TAMRA are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments. Note that the exact spectral characteristics can be influenced by factors such as the solvent, pH, and the conjugation state of the dye.[3][5]
| Property | Value | References |
| Excitation Maximum (λex) | ~541 - 565 nm | [3][4][6][7][8][9] |
| Emission Maximum (λem) | ~565 - 583 nm | [2][3][7][8][9][10][11] |
| Molar Extinction Coefficient (ε) | ~80,000 - 95,000 M⁻¹cm⁻¹ | [2][3][5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | [2][3] |
| Molecular Weight (5- or 6-TAMRA) | ~430.5 g/mol | [3][12] |
| Molecular Weight (5- or 6-TAMRA, SE) | ~527.52 g/mol | [3] |
Factors Affecting TAMRA Fluorescence
Several factors can influence the fluorescence intensity of TAMRA:
-
pH: TAMRA's fluorescence can be pH-sensitive, with diminished intensity in alkaline environments (pH > 8.0).[2] It is recommended to use pH-stabilized buffers, such as HEPES, to maintain optimal fluorescence.[2]
-
Solvent: The choice of solvent can affect the spectral properties of TAMRA.[5]
-
Quenching: The fluorescence of TAMRA can be quenched by adjacent guanine (B1146940) nucleotides in an oligonucleotide sequence.[9] Self-quenching can also occur at high labeling densities.[2]
-
Dimerization: Covalent dimer formation of TAMRA can lead to a significant quenching of fluorescence.[13]
Experimental Protocols
General Protocol for Labeling Biomolecules with TAMRA NHS Ester
This protocol outlines a general method for labeling primary amine-containing biomolecules, such as proteins and peptides, with 5-TAMRA or 6-TAMRA NHS ester.[14][15]
Materials:
-
5-TAMRA NHS ester or 6-TAMRA NHS Ester
-
Target biomolecule (e.g., antibody, peptide)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate or phosphate (B84403) buffer (pH 8.3-8.5)
-
Desalting column (e.g., Sephadex G-25), spin column, or dialysis tubing for purification
Procedure:
-
Prepare a fresh solution of TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14][15]
-
Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[14][15] Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete for reaction with the NHS ester.[14][15]
-
Add the TAMRA NHS ester solution to the biomolecule solution at a 5-10 molar excess.[14][15] The optimal dye-to-protein ratio may need to be determined empirically.[15]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[14][15]
-
(Optional) The reaction can be quenched by adding 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM.[14]
-
Purify the labeled biomolecule from the unreacted dye using gel filtration, a spin column, or dialysis.[14][15]
-
Store the labeled conjugate at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.[15]
Protocol for Live Cell Labeling with TAMRA
This protocol provides a general guideline for labeling live cells.
Procedure:
-
Healthy cells are incubated with a solution containing the TAMRA-labeled molecule (e.g., 50 µ g/well ).[11]
-
The incubation is typically carried out for 15 minutes at 37°C.[11]
-
Following incubation, the cells are washed with a suitable buffer like PBS to remove any unbound probe.[11]
-
The labeled cells can then be analyzed using fluorescence-based techniques such as flow cytometry or fluorescence microscopy.[11]
Mandatory Visualizations
Principle of Fluorescence
The following diagram illustrates the fundamental principle of fluorescence, including the absorption of a photon (excitation) and the subsequent emission of a photon of longer wavelength.
Caption: Jablonski diagram illustrating the process of fluorescence excitation and emission.
Experimental Workflow for Immunofluorescence
This diagram outlines a typical workflow for an immunofluorescence experiment using a TAMRA-labeled antibody.
Caption: A standard experimental workflow for indirect immunofluorescence using a TAMRA-labeled secondary antibody.
Factors Influencing TAMRA Fluorescence Intensity
This diagram illustrates the logical relationships between various factors that can affect the fluorescence intensity of the TAMRA fluorophore.
Caption: Key environmental and physical factors that can modulate the fluorescence output of TAMRA.
Applications of TAMRA
TAMRA's robust fluorescent properties have led to its use in a wide array of applications in life sciences:
-
Fluorescence Microscopy: TAMRA is a popular choice for labeling proteins, peptides, and nucleic acids for visualization in fixed and live cells.[1][8][16]
-
Flow Cytometry: TAMRA-conjugated antibodies are used for the identification and sorting of specific cell populations.[17][18][19]
-
Real-Time PCR (qPCR): In TaqMan® probes, TAMRA can function as a quencher for a reporter dye like FAM.[20][21] The cleavage of the probe by Taq polymerase during amplification separates the reporter from the quencher, leading to an increase in fluorescence.[20]
-
Förster Resonance Energy Transfer (FRET): TAMRA is an excellent FRET acceptor for donor fluorophores like fluorescein (B123965) (FAM).[5][8] This property is utilized in designing probes to study molecular interactions.
-
Oligonucleotide Labeling: TAMRA is frequently used to label DNA and RNA probes for hybridization assays such as Fluorescence In Situ Hybridization (FISH).[8][22]
-
Peptide and Protein Labeling: The NHS ester derivatives of TAMRA are widely used to label proteins and peptides for various downstream applications.[2][4][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 8. TAMRA dye for labeling in life science research [baseclick.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 11. abcam.cn [abcam.cn]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youdobio.com [youdobio.com]
- 15. youdobio.com [youdobio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research.pasteur.fr [research.pasteur.fr]
- 19. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 20. eurogentec.com [eurogentec.com]
- 21. TaqMan TAMRA Probes | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. glenresearch.com [glenresearch.com]
The Strategic Advantage of PEG4 Spacers in Biotinylated Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the femtomolar to picomolar range) provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1][2] However, the efficiency of this interaction can be significantly hampered by steric hindrance, particularly when biotin is attached to bulky molecules. To overcome this limitation, spacer arms are incorporated between the biotin moiety and the target molecule. This guide provides a comprehensive overview of the function and benefits of using a polyethylene (B3416737) glycol (PEG) spacer, specifically a four-unit PEG (PEG4), in biotinylated probes.
Core Function of the PEG4 Spacer
The inclusion of a PEG4 spacer arm in biotinylation reagents offers several key advantages that enhance the performance of biotinylated probes in a wide range of applications.[3][4]
-
Reduction of Steric Hindrance: The primary function of the PEG4 spacer is to extend the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric clashes that can prevent the bulky avidin or streptavidin protein from accessing the biotin binding pocket.[4][5] The flexibility of the PEG chain further facilitates optimal orientation for binding.[2]
-
Increased Hydrophilicity and Solubility: PEG is a highly hydrophilic polymer. Incorporating a PEG4 spacer increases the water solubility of the biotinylation reagent and, consequently, the resulting biotinylated molecule.[6] This is particularly beneficial when working with proteins that are prone to aggregation, as it helps to maintain their solubility and biological activity.[4]
-
Minimized Non-specific Binding: The hydrophilic nature of the PEG spacer can also reduce non-specific binding of the biotinylated probe to surfaces or other proteins, leading to a better signal-to-noise ratio in various assays.[5]
Data Presentation: Quantitative Insights into PEG4 Spacer Function
While direct head-to-head comparisons of biotinylated probes with and without a PEG4 spacer in identical experimental conditions are not always available in a single study, the literature provides valuable quantitative data that underscores the benefits of using a spacer.
Table 1: Impact of PEG Spacer on Biotin-Avidin/Streptavidin Binding Affinity
| Ligand | Binding Partner | Dissociation Constant (Kd) | Comments |
| Free Biotin | Avidin | ~1 x 10⁻¹⁵ M[1] | Represents the intrinsic high-affinity interaction. |
| Free Biotin | Streptavidin | ~1 x 10⁻¹⁴ M[7] | Slightly lower affinity than avidin for free biotin. |
| Biotin-PEG4 | Streptavidin | 5.6 x 10⁻¹⁴ M (56 fM)[8] | Demonstrates that the high-affinity binding is maintained with the PEG4 spacer. When biotin is conjugated, streptavidin often shows higher affinity than avidin.[7] |
Table 2: Qualitative and Indirect Quantitative Effects of PEG Spacers
| Parameter | Effect of PEG Spacer | Supporting Evidence |
| Signal Intensity (Fluorescence) | Increased | Conventional biotin-fluorophore conjugates with short spacers experience fluorescence quenching upon binding to avidin/streptavidin. Probes with PEG spacers retain intense fluorescence.[2] |
| Signal-to-Noise (S/N) Ratio (ELISA) | Improved | PEGylating surfaces in immunoassays can lead to a tenfold improvement in the S/N ratio by reducing non-specific protein adsorption.[9] While not a direct measure of the spacer on the probe itself, it highlights the benefit of PEG in reducing background noise. |
| Steric Hindrance | Reduced | The extended and flexible nature of the PEG spacer minimizes steric hindrance, allowing for more efficient binding, especially with large biomolecules.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing biotin-PEG4 probes are provided below.
Protocol 1: Protein Biotinylation using NHS-PEG4-Biotin
This protocol describes the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-activated biotin-PEG4 reagent.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the appropriate concentration. If the buffer contains primary amines like Tris, perform a buffer exchange into the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Biotinylation Reaction: Add the appropriate volume of the NHS-PEG4-Biotin stock solution to the protein solution. The molar ratio of biotin reagent to protein will need to be optimized, but a 20- to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA using a biotin-PEG4-labeled detection antibody for signal amplification.
Materials:
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen-containing sample
-
Biotin-PEG4-labeled detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add the antigen-containing samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotin-PEG4-labeled detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Western Blot
This protocol describes the use of a biotin-PEG4-labeled primary or secondary antibody for protein detection on a membrane.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Biotin-PEG4-labeled primary or secondary antibody
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Primary Antibody Incubation: If using a biotinylated primary antibody, incubate the membrane with the antibody diluted in blocking buffer overnight at 4°C. If using an unlabeled primary, incubate first, wash, and then incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a CCD camera or film.
Protocol 4: Pull-Down Assay
This protocol details the capture of a protein complex using a biotin-PEG4-labeled "bait" protein and streptavidin-coated magnetic beads.
Materials:
-
Biotin-PEG4-labeled "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with protease inhibitors)
-
Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or buffer with high salt concentration)
-
Neutralization Buffer (if using low pH elution)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Binding/Wash Buffer.
-
Bait Protein Immobilization: Incubate the washed beads with the biotin-PEG4-labeled bait protein for 1 hour at room temperature with gentle rotation to immobilize the bait.
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
Blocking (Optional): To reduce non-specific binding, incubate the beads with a blocking agent like BSA.
-
Prey Protein Binding: Incubate the bait-bound beads with the cell lysate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads using the Elution Buffer. If using a low pH buffer, neutralize the eluate immediately with the Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Experimental Workflows
Caption: Key experimental workflows utilizing biotin-PEG4 probes.
Signaling Pathway Examples
Biotinylated probes with PEG4 spacers are valuable tools for studying various signaling pathways, often in the context of identifying protein-protein interactions or receptor-ligand binding.
References
- 1. Signal Enhancement in Oriented Immunosorbent Assays: A Balance between Accessibility of Antigen Binding Sites and Avidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Alkyne Group in Click Chemistry: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the alkyne functional group's reactivity within the framework of click chemistry. Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] At the heart of the most prominent click reactions is the versatile and uniquely reactive alkyne group. This document details the core principles of alkyne reactivity, compares the dominant alkyne-azide cycloaddition strategies, presents quantitative kinetic data, and provides detailed experimental protocols for practical application in research and development.
Core Principles of Alkyne Reactivity
The utility of the alkyne in click chemistry stems from two key strategies that leverage its electronic and structural properties: catalyst-mediated activation of terminal alkynes and strain-promoted activation of cyclic alkynes.
-
Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most iconic click reaction, the CuAAC, involves the reaction between a terminal alkyne and an azide (B81097).[3] The terminal C-H bond in an alkyne is weakly acidic (pKa ≈ 25), allowing for deprotonation in the presence of a suitable base. In the CuAAC reaction, a copper(I) catalyst coordinates to the alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[4][5] This intermediate is highly nucleophilic and readily reacts with an azide, leading to the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole.[3][4]
-
Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with the copper catalyst in living systems, Carolyn Bertozzi developed a catalyst-free approach known as SPAAC.[6][7] This reaction utilizes a cyclic alkyne, typically a cyclooctyne (B158145), where the linear geometry of the sp-hybridized carbons is forced into a bent, high-energy conformation.[8] This ring strain provides the driving force for the reaction, significantly lowering the activation energy of the Huisgen 1,3-dipolar cycloaddition with an azide.[6][9] The reaction proceeds rapidly at physiological temperatures without any need for a catalyst, making it a truly bioorthogonal transformation.[10][]
Key Azide-Alkyne Click Reactions: A Comparison
The two primary workhorses of alkyne-based click chemistry, CuAAC and SPAAC, offer distinct advantages and are suited for different applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its speed, reliability, and specificity.[3] It exclusively produces the 1,4-disubstituted triazole regioisomer, in contrast to the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-regioisomers.[1][4] The reaction is extremely efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version.[1]
Mechanism: The catalytic cycle involves the formation of a copper(I)-acetylide, which then reacts with the azide to form a six-membered cupracycle intermediate.[4][] This intermediate undergoes reductive elimination to yield the stable triazole product and regenerate the Cu(I) catalyst.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in living cells and organisms without a toxic catalyst.[6][7] The reaction rate is highly dependent on the structure of the cyclooctyne, with various derivatives developed to enhance kinetics and improve stability and solubility.[7][13]
Mechanism: The SPAAC reaction is a concerted [3+2] cycloaddition. The high ring strain of the cyclooctyne lowers the distortion energy required to reach the transition state, allowing the reaction to proceed readily.[6][9]
Quantitative Analysis of Reaction Kinetics
The choice between CuAAC and SPAAC often depends on the required reaction speed versus the need for biocompatibility. CuAAC reactions are generally much faster than SPAAC.[14][15] The kinetics of SPAAC, however, can be tuned by modifying the cyclooctyne structure.
Table 1: General Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne |
| Catalyst | Cu(I) source required | None (Catalyst-free) |
| Biocompatibility | Limited for in vivo use due to copper cytotoxicity[7][10] | Highly bioorthogonal, suitable for in vivo applications[6][16] |
| Reaction Rate | Very fast (k₂ ≈ 1-100 M⁻¹s⁻¹)[15] | Slower (k₂ ≈ 10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne[13][17] |
| Regioselectivity | Highly selective for 1,4-disubstituted triazole[3] | Produces a mixture of regioisomers |
| Key Advantage | Speed and efficiency | Biocompatibility |
Table 2: Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide
The reactivity of various cyclooctynes in SPAAC reactions has been quantified, providing a basis for selecting the appropriate reagent for a given application.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Cyclooctyne | OCT | ~1.5 x 10⁻³ |
| Monofluorinated Cyclooctyne | MOFO | ~4.2 x 10⁻³ |
| Bicyclo[6.1.0]nonyne | BCN | ~1.3 x 10⁻² - 3.1 x 10⁻¹ |
| Dibenzocyclooctyne | DIBO / DBCO | ~4.0 x 10⁻² |
| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² |
| Biarylazacyclooctynone | BARAC | ~9.3 x 10⁻¹ |
(Note: Rate constants are approximate and can vary with solvent and specific azide structure. Data compiled from multiple sources for reaction with benzyl azide or similar small organic azides.)[13][18]
Experimental Protocols
The following sections provide generalized protocols for performing CuAAC and SPAAC reactions. Researchers should optimize conditions for their specific substrates.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical bioconjugation reaction in an aqueous buffer.[19]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
Azide-containing label (e.g., fluorescent dye, biotin)
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand, e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reducing agent, e.g., Sodium Ascorbate (B8700270) (freshly prepared 100 mM stock in water)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide label in the reaction buffer. The final concentration of the limiting reagent is typically in the micromolar to low millimolar range.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL, you might mix:
-
2.5 µL of 20 mM CuSO₄
-
5.0 µL of 50 mM THPTA ligand
-
This creates a 5:1 ligand-to-copper ratio, which helps stabilize the Cu(I) ion and protect biomolecules.[19]
-
-
Initiate Reaction:
-
Add the catalyst premix to the reactant solution.
-
Add 25 µL of freshly prepared 100 mM sodium ascorbate to the main reaction tube to reduce Cu(II) to the active Cu(I) state. The final concentration of ascorbate will be 5 mM.[19]
-
Gently mix the solution by pipetting or brief vortexing. To prevent re-oxidation of the copper, it can be beneficial to work in an oxygen-free environment (e.g., by purging with argon or nitrogen).[20]
-
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction times may vary depending on the substrates.
-
Workup and Analysis: The reaction can be stopped by adding a chelating agent like EDTA. The conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for labeling biomolecules under physiological conditions.[21]
Materials:
-
Azide-modified biomolecule
-
Strained cyclooctyne reagent (e.g., DBCO-PEG-NHS ester for protein labeling, or a DBCO-functionalized small molecule)
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the azide-modified biomolecule and the DBCO (or other cyclooctyne) reagent in the reaction buffer.
-
Initiate Reaction: Combine the two solutions in a single tube. No catalyst or other reagents are needed.[16] A typical reaction might use a 2-10 fold molar excess of the cyclooctyne reagent over the azide-modified biomolecule.
-
Incubation: Incubate the reaction at the desired temperature (e.g., room temperature or 37°C for live-cell applications). Reaction times are generally longer than for CuAAC and can range from 1 to 24 hours, depending on the concentrations and the specific cyclooctyne's reactivity.[21]
-
Workup and Analysis: Purification methods are similar to those for CuAAC. For small molecule conjugations, purification may involve standard techniques like silica (B1680970) gel chromatography. For biomolecules, dialysis or chromatography is used to remove excess unreacted cyclooctyne reagent.
Applications in Research and Drug Development
The alkyne group's reactivity in click chemistry has made it an indispensable tool across the life sciences and pharmaceutical industry.
-
Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of compounds, such as 1,2,3-triazoles, which are known to have diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities.[2][22]
-
Bioconjugation: This is one of the most widespread applications. Click chemistry provides a highly specific method to attach labels (e.g., fluorescent dyes, biotin) to proteins, nucleic acids, and glycans for imaging and tracking purposes.[10][23] It is also used to create antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells.[22]
-
Materials Science: Alkyne-azide reactions are used to functionalize polymer surfaces, synthesize block copolymers, and create hydrogels for tissue engineering and drug delivery systems.[22][24]
-
Activity-Based Protein Profiling (ABPP): An alkyne handle can be incorporated into a small molecule inhibitor. After the inhibitor covalently binds to its target protein in a complex biological sample, an azide-bearing reporter tag (like biotin (B1667282) or a fluorophore) is "clicked" on for subsequent identification and analysis of the target protein.[25]
Conclusion
The alkyne functional group is a cornerstone of modern chemical biology and drug discovery due to its predictable and highly efficient reactivity in click chemistry. The choice between the rapid, copper-catalyzed CuAAC and the bioorthogonal, strain-promoted SPAAC allows researchers to tailor their conjugation strategy to the specific demands of their system, whether it be for high-throughput synthesis in vitro or for precise molecular imaging in a living organism. A thorough understanding of the mechanisms, kinetics, and practical protocols associated with these reactions is essential for leveraging their full potential in advancing scientific discovery.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
- 20. furthlab.xyz [furthlab.xyz]
- 21. broadpharm.com [broadpharm.com]
- 22. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 23. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne, a versatile trifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, detailed experimental protocols, and the underlying principles of its application in targeted protein degradation.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target.
This compound is an advanced polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Its structure incorporates several key features that facilitate modern PROTAC development: an alkyne group for covalent conjugation to an azide-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a fluorescent tetramethylrhodamine (B1193902) (TAMRA) tag for tracking and visualization, and a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-protected biotin (B1667282) for selective cleavage and affinity purification.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is crucial for its effective use in PROTAC synthesis and downstream applications.
| Property | Value | Reference |
| Molecular Formula | C72H100N9O18S | [1] |
| Purity | ≥95% | [2] |
| Storage Temperature | -20°C | [1] |
| Shipping Condition | Blue Ice | [1] |
| Reactive Group | Alkyne | [3] |
| Cleavable Moiety | Dde | [3] |
| Fluorescent Tag | TAMRA | [3] |
| Affinity Tag | Biotin | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving this compound in PROTAC synthesis.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the this compound linker to an azide-functionalized ligand (either for the protein of interest or the E3 ligase).
Materials:
-
This compound
-
Azide-functionalized ligand (of choice)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional but recommended)
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with t-butanol/water)
-
Nitrogen or Argon gas
-
EDTA solution (for quenching)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., sodium sulfate or magnesium sulfate)
-
Purification system (flash column chromatography or preparative HPLC)
Procedure:
-
Preparation: In a reaction vessel, dissolve the azide-functionalized ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen anhydrous, degassed solvent.
-
Degassing: To prevent the oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
-
Reaction Initiation: Add the copper catalyst to the reaction mixture. This is typically done by adding the CuSO4 solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents). The sodium ascorbate will reduce the Cu(II) to the active Cu(I) species in situ. The addition of a copper-chelating ligand like TBTA can enhance catalyst stability and reaction efficiency.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding a chelating agent such as EDTA to remove the copper catalyst. Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water or brine.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Purification: Purify the resulting triazole-linked PROTAC by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Cleavage of the Dde Protecting Group
The Dde group can be selectively removed under mild conditions using hydrazine (B178648) to expose the biotin moiety for affinity-based applications.
Materials:
-
Dde-protected PROTAC
-
Hydrazine monohydrate
-
N,N-dimethylformamide (DMF)
Procedure:
-
Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. It is crucial not to exceed this concentration to avoid potential side reactions.
-
Cleavage Reaction: Dissolve the Dde-protected PROTAC in the 2% hydrazine/DMF solution.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction time can vary, but typically ranges from 3 to 60 minutes. Monitor the reaction by LC-MS to determine the optimal time for complete deprotection.
-
Quenching and Removal of Reagents: Once the cleavage is complete, the excess hydrazine and DMF can be removed by evaporation under high vacuum or by purification using HPLC.
Fluorescence Detection of the TAMRA-Labeled PROTAC
The intrinsic fluorescence of the TAMRA moiety allows for the direct detection and quantification of the PROTAC in various assays.
Materials:
-
TAMRA-labeled PROTAC
-
Appropriate buffer for the experiment (ensure it is compatible with fluorescence measurements)
-
Fluorometer or fluorescence microscope
Procedure:
-
Sample Preparation: Prepare solutions of the TAMRA-labeled PROTAC at the desired concentrations in a suitable buffer.
-
Fluorescence Measurement:
-
For quantification in solution: Use a fluorometer to measure the fluorescence intensity. The excitation and emission maxima for TAMRA are approximately 555 nm and 580 nm, respectively.[4]
-
For cellular imaging: Incubate cells with the TAMRA-labeled PROTAC. After the desired incubation time, wash the cells to remove any unbound PROTAC. Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA detection.
-
Visualizing the Workflow and Mechanisms
Diagrams are provided to illustrate the key processes involved in the synthesis and action of PROTACs using the this compound linker.
References
An In-depth Technical Guide to Trifunctional Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trifunctional chemical probes, detailing their core concepts, applications, and the experimental methodologies associated with their use. Trifunctional probes are versatile tools in chemical biology and drug discovery, enabling the identification, visualization, and isolation of protein targets from complex biological systems.
Core Concepts of Trifunctional Chemical Probes
Trifunctional chemical probes are molecules engineered with three distinct functional components integrated into a single scaffold. This design allows for a multi-faceted approach to studying protein function and interaction networks.
The core structure of a trifunctional probe consists of:
-
Reactive Group (or "Warhead"): This component is designed to form a stable, often covalent, bond with a target protein. The choice of reactive group determines the probe's target specificity. Common reactive groups include sulfonate esters, which can react with nucleophilic residues in enzyme active sites, and photoaffinity labels like diazirines or benzophenones, which form covalent bonds upon UV irradiation.
-
Reporter Tag: This element allows for the detection and visualization of probe-labeled proteins. Fluorescent reporters, such as rhodamine or coumarin (B35378) derivatives, are frequently used for in-gel fluorescence imaging.
-
Affinity Handle: This component facilitates the enrichment and isolation of probe-labeled proteins from complex mixtures. Biotin is the most common affinity handle due to its high-affinity interaction with avidin (B1170675) or streptavidin, which can be immobilized on a solid support for affinity chromatography.
The modular nature of these probes allows for the systematic variation of each component to optimize their properties for specific applications.[1][2]
Applications in Research and Drug Discovery
Trifunctional probes have become invaluable tools for:
-
Activity-Based Protein Profiling (ABPP): By targeting the active sites of enzymes, these probes can provide a snapshot of the functional state of entire enzyme families within a proteome.[3] This is particularly useful for identifying enzymes that are differentially active in diseased versus healthy states.
-
Target Identification and Validation: Trifunctional probes can be used to identify the molecular targets of small molecule drugs or bioactive natural products.[4] By incorporating a pharmacophore of interest into the probe structure, researchers can "fish" for its binding partners in a cellular context.
-
Drug Discovery: These probes can be employed in competitive profiling experiments to screen for and characterize enzyme inhibitors.[5] A decrease in the labeling of a target enzyme by a trifunctional probe in the presence of a test compound indicates that the compound is binding to the same site.
-
Glycoproteomic Analysis: Trifunctional probes have been developed to study protein glycosylation, a critical post-translational modification involved in numerous biological processes.[6] These probes can be used to label and identify specific glycoproteins from cell lysates.
Data Presentation: Quantitative Analysis
Trifunctional probes enable the quantitative analysis of protein expression and activity. The following tables summarize key quantitative data from studies utilizing these powerful tools.
Table 1: Upregulation of Enzyme Activities in a Human Breast Cancer Cell Line
This table presents data on the upregulation of specific enzyme activities in the invasive estrogen receptor-negative (ER-) human breast cancer cell line MDA-MB-231 compared to the non-invasive ER+ breast cancer lines MCF7 and T-47D, as determined by a trifunctional phenyl sulfonate probe.[3]
| Enzyme Target | Fold Upregulation in MDA-MB-231 vs. MCF7/T-47D |
| Platelet-type Phosphofructokinase | Significantly Upregulated |
| Type II Tissue Transglutaminase | Significantly Upregulated |
Table 2: Inhibitory Activity of Trifunctional Probes against Sirtuin Enzymes
This table displays the half-maximal inhibitory concentration (IC50) values of various trifunctional probes against different human sirtuin (SIRT) isoforms. These probes feature a thioacyl "warhead" and are designed for activity-based profiling of this important class of deacetylases.[5][7][8]
| Probe | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | SIRT6 IC50 (µM) |
| Probe 2A | Low µM | Low µM | Low µM | - | Mild Inhibition |
| Probe 2B | - | - | - | 1.9 ± 0.6 | - |
| Probe 2C | 79.9 ± 7.6 | Inhibitor | - | - | Inhibitor |
| p53 ABP | 0.11 ± 0.01 | 0.64 ± 0.12 | 4.6 ± 0.5 | - | - |
| H3K14 ABP | 0.83 ± 0.09 | 3.3 ± 0.6 | 6.2 ± 0.8 | - | - |
| PRO-SIRT2 | No significant inhibition | 3.5 ± 0.6 | 38.2 ± 2.8 | No significant inhibition | No significant inhibition |
Table 3: Kinetic Parameters of Sirtuin-Targeted Fluorescence Probes
This table presents the Michaelis constant (Km) and catalytic efficiency (kcat/Km) for newly developed fluorescent probes targeting sirtuin enzymes.[9]
| Probe | Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| 16 | SIRT2 | < 10 | ~10⁴ |
| 17 | SIRT2 | < 10 | ~10⁴ |
| 18 | SIRT2 | < 10 | ~10⁴ |
| 19 | SIRT2 | < 10 | ~10⁴ |
Experimental Protocols
This section provides detailed methodologies for key experiments involving trifunctional chemical probes.
Synthesis of a Trifunctional Probe
This protocol outlines the general steps for synthesizing a trifunctional probe, as described in the literature.[2][10][11] Specific reaction conditions and purification methods will vary depending on the exact structure of the probe.
Materials:
-
Starting materials for the reactive group, reporter tag, and affinity handle
-
Coupling reagents (e.g., HBTU, EDC, HOBt)
-
Solvents (e.g., DMF, CH2Cl2)
-
Protecting groups and deprotection reagents
-
Chromatography supplies (e.g., silica (B1680970) gel, HPLC columns)
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Scaffold Synthesis: Synthesize a central scaffold containing orthogonal functional groups that will allow for the sequential attachment of the three key components.
-
Attachment of the Reactive Group: Couple the reactive group precursor to the scaffold using an appropriate coupling chemistry.
-
Attachment of the Reporter Tag: Attach the reporter tag (e.g., a fluorophore) to a second functional group on the scaffold.
-
Attachment of the Affinity Handle: Couple the affinity handle (e.g., biotin) to the third functional group on the scaffold.
-
Deprotection (if necessary): Remove any protecting groups used during the synthesis.
-
Purification and Characterization: Purify the final trifunctional probe using flash chromatography or HPLC. Confirm the structure and purity of the probe using NMR and mass spectrometry.
Labeling of Proteomes with Trifunctional Probes
This protocol describes the general procedure for labeling proteins in a complex biological sample with a trifunctional probe.[3][12]
Materials:
-
Cell or tissue lysate
-
Trifunctional chemical probe
-
Reaction buffer (e.g., PBS or Tris-HCl)
-
SDS-PAGE loading buffer
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate containing the proteins of interest. Determine the protein concentration of the lysate.
-
Probe Incubation: Incubate the proteome with the trifunctional probe at a specific concentration and for a defined period. The optimal conditions will need to be determined empirically. For photoaffinity probes, this step is followed by UV irradiation to induce covalent bond formation.
-
Quenching the Reaction: Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Sample Preparation for Analysis: The labeled proteome is now ready for analysis by in-gel fluorescence scanning and/or affinity purification.
Affinity Purification of Probe-Labeled Proteins
This protocol details the enrichment of biotinylated proteins using avidin or streptavidin-coated beads.[13][14][15][16]
Materials:
-
Probe-labeled proteome
-
Avidin or streptavidin-coated agarose (B213101) or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with a non-ionic detergent)
-
Elution Buffer (e.g., SDS-PAGE loading buffer, or a buffer containing a reducing agent if a cleavable linker is used)
Procedure:
-
Bead Equilibration: Wash the avidin/streptavidin beads with Binding/Wash Buffer to remove any storage preservatives.
-
Binding: Incubate the labeled proteome with the equilibrated beads to allow the biotinylated proteins to bind to the avidin/streptavidin.
-
Washing: Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For non-cleavable linkers, this is typically done by boiling the beads in SDS-PAGE loading buffer. For probes with cleavable linkers, a specific chemical treatment (e.g., a reducing agent for disulfide linkers) is used for elution.
-
Analysis of Eluted Proteins: The eluted proteins can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry for identification.
In-Gel Fluorescence Analysis
This protocol describes the visualization of fluorescently tagged proteins directly within an SDS-PAGE gel.[17][18][19][20]
Materials:
-
Probe-labeled proteome
-
SDS-PAGE gel and electrophoresis apparatus
-
Fluorescence gel imager
Procedure:
-
SDS-PAGE: Separate the probe-labeled proteins by SDS-PAGE.
-
Fluorescence Scanning: Place the gel in a fluorescence imager and scan at the appropriate excitation and emission wavelengths for the fluorophore used in the probe.
-
Data Analysis: Quantify the fluorescence intensity of the protein bands to determine the extent of labeling and to compare protein levels between different samples.
Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00206K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of activity-based probes for the protein deacylase Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Set of Highly Sensitive Sirtuin Fluorescence Probes for Screening Small-Molecular Sirtuin Defatty-Acylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Development of multifunctional synthetic nucleosomes to interrogate chromatin-mediated protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ohsu.edu [ohsu.edu]
- 15. neb.com [neb.com]
- 16. Purification of DNA-binding proteins using biotin/streptavidin affinity systems [pubmed.ncbi.nlm.nih.gov]
- 17. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. news-medical.net [news-medical.net]
An In-depth Technical Guide to Cleavable Biotin Reagents for Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-Streptavidin Technology and the Advent of Cleavable Reagents
The exceptionally strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of a versatile and widely used technology in molecular biology, proteomics, and biochemistry.[1] This high-affinity binding is leveraged for various applications, including affinity purification, immobilization, and detection of biomolecules.[1] However, the quasi-irreversible nature of this interaction presents a significant challenge when the recovery of the biotinylated molecule in its native, unmodified state is desired for downstream analysis or functional studies.[2]
To address this limitation, cleavable biotin reagents have been developed. These reagents consist of a biotin moiety, a reactive group for conjugation to target biomolecules, and a cleavable linker that connects them.[3] This design allows for the selective release of the captured biomolecule from the avidin/streptavidin support under specific chemical or physical conditions, thereby preserving its integrity and functionality.[2][3] This guide provides a comprehensive overview of the major classes of cleavable biotin reagents, their mechanisms of action, quantitative performance data, detailed experimental protocols, and their application in studying signaling pathways.
Core Concepts and Workflow
The general workflow for using cleavable biotin reagents in affinity purification involves several key steps: biotinylation of the target molecule, capture of the biotinylated molecule onto an avidin/streptavidin solid support, washing to remove non-specific binders, and finally, cleavage of the linker to elute the purified, unmodified target molecule.
Caption: General workflow of affinity purification using a cleavable biotin reagent.
Types of Cleavable Linkers and Their Properties
Cleavable biotin reagents are categorized based on the chemical nature of their cleavable linker. The choice of reagent depends on the specific application, the nature of the target biomolecule, and the desired cleavage conditions.
Disulfide-Based Cleavable Linkers
Disulfide bonds are the most common type of cleavable linker. They are stable under general physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or β-mercaptoethanol.[3][4]
-
Mechanism: The disulfide bond is reduced to two thiol groups, releasing the biotin moiety from the target molecule.
-
Advantages: Mild cleavage conditions, high cleavage efficiency.[5]
-
Considerations: The presence of endogenous disulfide bonds in the target protein may be a concern, although the reducing conditions are typically controlled to minimize their disruption.
Photocleavable (PC) Linkers
Photocleavable linkers contain a photolabile group, often a 2-nitrobenzyl moiety, that breaks upon exposure to UV light of a specific wavelength.[3][6]
-
Mechanism: UV irradiation induces a photochemical reaction that cleaves the linker.
-
Advantages: Non-invasive, reagent-free cleavage, allowing for precise spatial and temporal control of elution.[6][7]
-
Considerations: UV exposure can potentially damage certain biomolecules. The efficiency of cleavage can be influenced by the intensity and duration of UV exposure.[6]
Acid-Cleavable Linkers
These linkers are stable at neutral or alkaline pH but are labile under acidic conditions. Common acid-labile functionalities include dialkoxydiphenylsilane (DADPS) and acetals.[3][8]
-
Mechanism: Hydrolysis of the linker is triggered by a decrease in pH.
-
Advantages: Specific cleavage conditions that may not affect other parts of the biomolecule.
-
Considerations: The required acidic conditions (e.g., formic acid or trifluoroacetic acid) may denature some proteins.[8][9]
Other Cleavable Linkers
A variety of other cleavable functionalities have been developed to expand the repertoire of available tools:
-
Diazo Linkers: Cleaved by sodium dithionite.[10]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linkers: Cleaved by hydrazine.[11]
-
Base-Cleavable Linkers: Reagents like RevAmine™ form a carbamate (B1207046) linker that can be tracelessly cleaved under mild basic conditions.[12][13]
The following diagram illustrates the different cleavage mechanisms for these common linker types.
Caption: Mechanisms of action for different cleavable biotin reagents.
Quantitative Comparison of Cleavable Biotin Reagents
The efficiency and conditions for cleavage are critical parameters when selecting a cleavable biotin reagent. The following tables summarize quantitative data for common types of cleavable linkers.
Table 1: Cleavage Conditions and Efficiencies for Common Cleavable Biotin Reagents
| Linker Type | Reagent Example | Cleavage Agent | Concentration | Time | Temperature | Cleavage Efficiency (%) | Reference(s) |
| Disulfide | NHS-SS-Biotin | DTT | 10-50 mM | 30-60 min | 37°C | >90 | [3] |
| Disulfide | NHS-SS-Biotin | TCEP | 5-20 mM | 10-60 min | Room Temp | >95 | [2][3] |
| Photocleavable | PC-Biotin | UV Light | 300-350 nm | < 5 min | Room Temp | Quantitative | [6] |
| Acid-Cleavable (DADPS) | DADPS-Biotin-Azide | Formic Acid | 10% | 30 min | Room Temp | >98 | [8][14] |
| Acid-Cleavable | Generic Acetal | TFA | 95% | - | Room Temp | - | [14] |
| Diazo | Diazo-Biotin-Azide | Sodium Dithionite | 25-300 mM | 30 min | Room Temp | >90 | [10] |
Table 2: Comparison of Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Typical Concentration | Optimal pH | Advantages | Disadvantages | Reference(s) |
| DTT | 10-100 mM | 7.0-8.0 | Effective, widely used | Strong odor, can interfere with subsequent maleimide (B117702) chemistry | [3][4] |
| TCEP | 5-50 mM | 1.5-8.5 | Odorless, stable, effective over a wide pH range, does not contain thiols | Can react with haloacetamides or maleimides under certain conditions | [2][3][4] |
| β-mercaptoethanol | 5-20 mM | 7.0-8.0 | Inexpensive | Pungent odor, less potent than DTT or TCEP | [4] |
Detailed Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation using a Disulfide-Cleavable Reagent (e.g., Sulfo-NHS-SS-Biotin)
This protocol describes the labeling of cell surface proteins on either adherent or suspension cells.[15]
Materials:
-
Cells (adherent or suspension)
-
Sulfo-NHS-SS-Biotin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Tris-Buffered Saline (TBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Streptavidin agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., Lysis buffer with reduced detergent)
-
Elution Buffer (e.g., 50 mM DTT in a suitable buffer)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. Wash cells three times with ice-cold PBS.
-
For suspension cells, harvest by centrifugation (e.g., 500 x g for 3 minutes) and wash the cell pellet three times with ice-cold PBS. Resuspend cells at a concentration of approximately 2.5 x 10⁷ cells/mL in ice-cold PBS.
-
-
Biotinylation:
-
Quenching:
-
Remove the biotin solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 10 minutes at 4°C.
-
Wash the cells three times with ice-cold TBS.[15]
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold Lysis Buffer with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Add the clarified lysate to pre-washed streptavidin beads and incubate for 1-2 hours or overnight at 4°C with end-over-end rotation.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. A common wash series includes washes with high salt (e.g., 1M KCl) and urea (B33335) (e.g., 2M Urea) buffers.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with Elution Buffer (containing 50 mM DTT) for 30-60 minutes at 37°C.[2]
-
Collect the supernatant containing the purified cell surface proteins for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Protocol 2: Immunoprecipitation (IP) using Cleavable Biotinylated Antibodies
This protocol outlines the use of a cleavable biotinylated antibody to immunoprecipitate a target protein.[17][18]
Materials:
-
Cell lysate containing the target protein
-
Cleavable biotin-conjugated primary antibody specific for the target protein
-
Streptavidin magnetic or agarose beads
-
IP Lysis/Wash Buffer
-
Elution Buffer (cleavage agent specific to the biotin reagent used)
Procedure:
-
Lysate Preparation: Prepare cell lysate as described in the cell surface biotinylation protocol or using a standard IP lysis buffer. Pre-clear the lysate by incubating with streptavidin beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunocomplex Formation:
-
Add the cleavable biotinylated antibody to the pre-cleared lysate.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
-
Capture of Immunocomplex:
-
Add pre-washed streptavidin beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP Lysis/Wash Buffer.
-
-
Elution:
-
Resuspend the beads in the appropriate Elution Buffer (e.g., 50 mM DTT for disulfide linkers, 10% formic acid for DADPS linkers).
-
Incubate under the recommended conditions (see Table 1) to cleave the linker and release the immunocomplex.
-
Separate the beads and collect the supernatant containing the purified target protein and its binding partners.
-
Application in Signaling Pathway Analysis: EGFR Interactome
Cleavable biotin reagents are powerful tools for elucidating protein-protein interactions within signaling pathways. For instance, proximity-dependent biotinylation methods like BioID, combined with cleavable biotin, can be used to map the interactome of specific proteins like the Epidermal Growth Factor Receptor (EGFR).[19][20][21] The following diagram illustrates a conceptual workflow for identifying EGFR interaction partners using a proximity labeling approach with a cleavable biotin reagent.
Caption: Workflow for identifying EGFR interaction partners using proximity labeling.
Conclusion
Cleavable biotin reagents have significantly advanced our ability to study biomolecules by overcoming the limitations of the strong biotin-streptavidin interaction. The diverse range of available cleavage chemistries provides researchers with the flexibility to design experiments that preserve the integrity and function of their molecules of interest. By carefully selecting the appropriate reagent and optimizing the experimental conditions, these powerful tools will continue to facilitate new discoveries in proteomics, drug development, and the elucidation of complex biological pathways.
References
- 1. Surface protein biotinylation [protocols.io]
- 2. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 19. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
The Biotin-Streptavidin Interaction: A Cornerstone of Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The exceptionally high affinity and specificity of the biotin-streptavidin interaction have established it as an indispensable tool across a vast spectrum of life sciences research and drug development. This non-covalent bond, one of the strongest known in nature, provides a robust and versatile platform for the detection, purification, and targeting of biomolecules. This guide delves into the core principles of this powerful interaction, presents key quantitative data, and provides detailed experimental protocols for its principal applications.
Core Principles of the Biotin-Streptavidin Interaction
The interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii, is characterized by an extraordinarily low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This near-irreversible binding is highly specific and rapid, forming a stable complex that is resistant to a wide range of pH, temperature, organic solvents, and denaturing agents.[2]
Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin. This tetravalency is a key feature that enables significant signal amplification in many applications. Several other biotin-binding proteins, such as avidin (B1170675) (from egg white) and its deglycosylated form, neutravidin, are also utilized. While structurally similar, they possess different physicochemical properties that can influence their suitability for specific applications. For instance, streptavidin and neutravidin have a near-neutral isoelectric point, which reduces non-specific binding compared to the highly basic avidin.[1]
Quantitative Data: A Comparative Overview
The selection of a biotin-binding protein for a particular application often depends on its specific binding kinetics and physical properties. The following table summarizes key quantitative data for the interaction of biotin with streptavidin, avidin, and neutravidin.
| Property | Streptavidin | Avidin | Neutravidin |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ M[1] | ≈ 10⁻¹⁵ M[1] | ≈ 10⁻¹⁵ M[3] |
| Association Rate (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Slower than streptavidin | - |
| Dissociation Rate (koff) | ≈ 10⁻⁶ s⁻¹ | ≈ 10⁻⁷ s⁻¹ | - |
| Molecular Weight | ~53 kDa | ~66-69 kDa | ~60 kDa |
| Isoelectric Point (pI) | 5-6 | 10.5 | 6.3 |
| Glycosylation | No | Yes | No |
| Non-specific Binding | Low | High | Low |
Mandatory Visualizations
The Core Interaction
Experimental Workflow: Sandwich ELISA
Signaling Pathway Analysis
Drug Delivery System
Experimental Protocols
Protein Biotinylation using NHS Esters
This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines (-NH2) on lysine (B10760008) residues.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange by dialysis or using a desalting column.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.
Sandwich ELISA with Streptavidin-Biotin Amplification
This protocol outlines a sandwich ELISA for the detection of a target antigen, utilizing a biotinylated detection antibody and a streptavidin-HRP conjugate for signal amplification.[4][5]
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample containing the target antigen
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
Immunoprecipitation with Biotinylated Antibodies
This protocol describes the immunoprecipitation of a target protein using a biotinylated antibody and streptavidin-coated magnetic beads.
Materials:
-
Cell lysate containing the target protein
-
Biotinylated primary antibody
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)
-
Magnetic rack
Procedure:
-
Lysate Preparation: Prepare cell lysate according to standard protocols.
-
Antibody Incubation: Add the biotinylated primary antibody to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Bead Preparation: While the antibody is incubating, wash the streptavidin-coated magnetic beads twice with wash buffer.
-
Capture: Add the washed beads to the lysate-antibody mixture and incubate for an additional 1 hour at 4°C with gentle rotation.
-
Washing: Place the tube on a magnetic rack to pellet the beads. Aspirate the supernatant and wash the beads three times with 500 µL of wash buffer.
-
Elution: Resuspend the beads in 20-50 µL of elution buffer and heat at 95-100°C for 5-10 minutes (for SDS-PAGE sample buffer) or incubate at room temperature (for low pH elution).
-
Analysis: Place the tube on the magnetic rack and collect the eluate, which contains the immunoprecipitated protein, for downstream analysis (e.g., Western blotting).
Fluorescence-Activated Cell Sorting (FACS)
This protocol details the staining of cells for FACS analysis using a biotinylated primary antibody and a streptavidin-fluorophore conjugate.
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Biotinylated primary antibody
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer.
-
Primary Antibody Staining: Resuspend the cells in FACS buffer containing the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound primary antibody.
-
Secondary Staining: Resuspend the cells in FACS buffer containing the streptavidin-fluorophore conjugate at the predetermined optimal concentration. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound streptavidin conjugate.
-
Resuspension and Analysis: Resuspend the cells in an appropriate volume of FACS buffer and analyze on a flow cytometer.
Conclusion
The biotin-streptavidin interaction remains a powerful and versatile tool in the hands of researchers. Its exceptional affinity, specificity, and stability have made it a cornerstone of numerous experimental techniques. A thorough understanding of its principles, coupled with optimized protocols, will continue to enable groundbreaking discoveries in basic research, diagnostics, and the development of novel therapeutics.
References
- 1. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomat.it [biomat.it]
- 3. acebiolab.com [acebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
Introduction: The Essence of Bioorthogonal Chemistry
An In-depth Technical Guide to the Core Principles of Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Bioorthogonal chemistry is a revolutionary field that involves chemical reactions that can occur within living systems without interfering with or being affected by native biochemical processes.[1][2][3][4] The term, coined by Carolyn R. Bertozzi in 2003, literally means "not interacting with biology."[2][3] This concept addresses the challenge of performing specific and controlled chemical modifications on biomolecules in their complex, native environments, such as inside a living cell or organism.[5][6]
The core idea is to introduce a pair of mutually reactive functional groups—a "chemical reporter" and a "probe"—into a biological system. These groups are abiotic, meaning they are not naturally present in and are inert to the vast array of functional groups found in biomolecules like proteins, nucleic acids, and lipids.[3][5][7] This unique characteristic allows them to react exclusively with each other, creating a stable covalent bond and enabling a wide range of applications, from imaging cellular components to targeted drug delivery.[8][9][10][11]
The execution of a bioorthogonal strategy typically involves two steps:
-
Incorporation of a Chemical Reporter: A biomolecule of interest is tagged with a bioorthogonal functional group (e.g., an azide). This can be achieved through various methods, including metabolic labeling, genetic code expansion, or direct chemical modification.[5][12] The reporter group must be small and non-disruptive to the biomolecule's natural function.[3]
-
Ligation with a Probe: A probe molecule carrying the complementary functional group (e.g., a strained alkyne) is introduced. This probe can be a fluorescent dye, a drug molecule, or an affinity tag. It selectively reacts with the chemical reporter, covalently linking the probe to the target biomolecule.[3]
The fundamental principles that a reaction must satisfy to be considered bioorthogonal are stringent and critical for its successful application.
Foundational Bioorthogonal Reactions
Several classes of reactions have been developed that meet the strict criteria for bioorthogonality. The choice of reaction depends on the specific application, with key considerations being reaction speed, the stability of the reactants, and the potential for steric hindrance.[13]
Staudinger Ligation
The Staudinger ligation, developed in 2000, was the first reaction to be termed bioorthogonal and launched the field.[3][14] It is based on the classic Staudinger reaction between an azide (B81097) and a triarylphosphine.[15] In the bioorthogonal variant, the phosphine (B1218219) is engineered with an ortho-ester group that acts as an electrophilic trap.[5][]
Mechanism: The reaction begins with the nucleophilic attack of the phosphine on the azide, forming an aza-ylide intermediate.[15][17] This intermediate then undergoes an intramolecular cyclization, where the aza-ylide is trapped by the ester. Subsequent hydrolysis results in a stable amide bond linking the two molecules and a phosphine oxide byproduct.[15][][17]
Advantages:
-
High biocompatibility of both azides and phosphines.[7]
-
High selectivity with no cross-reactivity with biological functional groups.[]
Disadvantages:
-
Relatively slow reaction kinetics compared to newer methods.[7]
-
The phosphine reagents can be susceptible to air oxidation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed as a faster alternative to the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, often referred to as "copper-free click chemistry".[3][18] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which dramatically lowers the activation energy for the cycloaddition with an azide.[18][19]
Mechanism: SPAAC is a concerted [3+2] dipolar cycloaddition between an azide (the 1,3-dipole) and a strained cyclooctyne (the dipolarophile).[18][20] The release of ring strain energy makes the reaction proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.[3][18]
Advantages:
-
Significantly faster kinetics than Staudinger ligation.[3]
-
Avoids the cellular toxicity associated with copper catalysts used in CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition).[3][18]
-
Both azide and alkyne groups are highly bioorthogonal.
Disadvantages:
-
Cyclooctyne reagents can be bulky and hydrophobic.
-
Some strained alkynes may have off-target reactivity with thiols.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as the tetrazine ligation, is recognized as the fastest known bioorthogonal reaction to date.[21][22] This reaction occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[21][23]
Mechanism: The reaction proceeds via a [4+2] cycloaddition to form an unstable bicyclic intermediate.[24] This is immediately followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[25][26][27]
Advantages:
-
Exceptionally fast reaction kinetics, allowing for labeling at very low concentrations.[27][28][29][30]
-
The release of N₂ gas makes the reaction irreversible.[27]
-
The reaction can be monitored by the disappearance of the tetrazine's color.[22]
Disadvantages:
-
Tetrazine probes can sometimes be unstable over long periods under physiological conditions.
-
The dienophiles, particularly TCO, can be hydrophobic and challenging to synthesize.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is often defined by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications where the concentration of reactants is low or the biological process is dynamic. The table below summarizes typical rate constants for the major bioorthogonal reactions.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Staudinger Ligation | Azide | Engineered Phosphine | 0.002 - 0.004 | [7] |
| SPAAC | Benzyl Azide | DIBO | 0.0024 | [31] |
| Benzyl Azide | ALO | 0.0045 | [31] | |
| Benzyl Azide | DIFO | 0.076 | [31] | |
| Benzyl Azide | DBCO | 0.32 | [31] | |
| Benzyl Azide | BCN | 0.59 | [19][31] | |
| Benzyl Azide | S-DIBAC | 2.3 | [30] | |
| IEDDA Ligation | 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | [30] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~6,000 | [22] | |
| 3,6-dipyridyl-tetrazine | (E)-cyclooct-4-enol | ~13,000 | [27] | |
| H-Tetrazine | (E,E)-1,5-cyclooctadiene | ~43,000 | [27] | |
| H-Tetrazine | Bicyclononyne (BCN) | ~950 | [27] |
Note: Reaction rates are highly dependent on the specific structures of the reactants, solvent, and temperature. The values presented are for comparison under typical experimental conditions.
Experimental Protocols and Workflows
Successful implementation of bioorthogonal chemistry requires careful planning and execution. Below are generalized protocols for common applications.
General Experimental Workflow: Metabolic Labeling and SPAAC
This workflow describes the labeling of cell-surface glycans, a common application pioneered by the Bertozzi group.
Protocol: Labeling an Antibody with TCO for Tetrazine Ligation
This protocol outlines the modification of a purified antibody with a trans-cyclooctene (TCO) derivative for subsequent reaction with a tetrazine-functionalized molecule.[24][22]
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-PEG-NHS ester (stock solution in anhydrous DMSO, e.g., 10 mM).
-
Spin desalting columns for buffer exchange and purification.
-
Reaction buffer (e.g., 1M NaHCO₃).
Methodology:
-
Buffer Exchange: Ensure the antibody solution is free of primary amines (e.g., Tris buffer). Exchange into PBS pH 7.4 using a spin desalting column if necessary. Adjust protein concentration to 1-5 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the antibody solution with the reaction buffer. For example, mix 100 µL of antibody solution with 5 µL of 1M NaHCO₃.[22]
-
Addition of TCO Reagent: Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody mixture.[22] Gently mix and ensure the final DMSO concentration is below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 60 minutes with gentle agitation.[22]
-
Purification: Remove the unreacted TCO reagent and exchange the buffer back to PBS pH 7.4 using a spin desalting column.
-
Characterization: Determine the degree of labeling (DOL) using mass spectrometry or by reacting the TCO-antibody with a tetrazine-fluorophore and measuring absorbance. The purified TCO-labeled antibody is now ready for ligation with a tetrazine-functionalized probe.
Applications in Drug Development and Research
Bioorthogonal chemistry has become an indispensable tool, creating new avenues for diagnostics and therapeutics.[1][9][32]
Pre-targeted Drug Delivery
A major challenge in drug development, particularly in oncology, is delivering a potent therapeutic specifically to the target site while minimizing systemic toxicity. Bioorthogonal chemistry enables a "pre-targeting" strategy.
Workflow:
-
A non-toxic, bioorthogonally-functionalized targeting agent (e.g., an antibody conjugated to TCO) is administered.[12] This agent circulates and accumulates at the target site (e.g., a tumor).
-
After a clearance period, during which the unbound targeting agent is removed from circulation, a second, smaller molecule is administered. This molecule is a potent drug conjugated to the complementary bioorthogonal handle (e.g., a tetrazine).
-
The fast bioorthogonal reaction occurs in vivo at the target site, concentrating the drug where it is needed and activating it upon ligation.[10]
In Vivo Imaging
Bioorthogonal reactions are widely used for in vivo imaging applications, including PET and fluorescence imaging.[33] The pre-targeting approach is particularly advantageous as it allows the use of short-lived radioisotopes. The rapid kinetics of the tetrazine ligation are essential for these applications, as the ligation must occur faster than the clearance of the imaging probe.[12][33]
Conclusion and Future Outlook
Bioorthogonal chemistry provides an exceptionally powerful toolkit for studying and manipulating biological systems with molecular precision.[4][7] From the foundational Staudinger ligation to the ultrafast tetrazine ligation, the field has continuously evolved to provide faster, more stable, and more versatile chemical tools.[6] These reactions have profoundly impacted drug discovery, diagnostics, and our fundamental understanding of biology.[9][11] Future developments will likely focus on creating new, mutually orthogonal reaction pairs to allow for simultaneous labeling of multiple targets, as well as developing reactions that can be triggered by external stimuli like light for even greater spatiotemporal control.[3][13] As this field continues to expand, it will undoubtedly unlock new frontiers in medicine and life sciences research.
References
- 1. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. researchgate.net [researchgate.net]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 17. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. researchgate.net [researchgate.net]
- 21. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 24. benchchem.com [benchchem.com]
- 25. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 29. scispace.com [scispace.com]
- 30. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]
- 33. pubs.acs.org [pubs.acs.org]
A Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: A Trifunctional Probe for Advanced Chemoproteomics
For researchers, scientists, and drug development professionals, the ability to selectively label, visualize, and isolate proteins of interest within a complex biological system is paramount. Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, trifunctional chemical probe designed to meet these needs. This in-depth guide provides comprehensive technical information, supplier details, and a detailed experimental protocol for the application of this powerful research tool.
Core Attributes and Applications
This compound incorporates three key functionalities into a single molecule:
-
An Alkyne Group: This serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of the probe to azide-modified biomolecules with high specificity and efficiency.
-
A TAMRA Fluorophore: Tetramethylrhodamine (TAMRA) is a bright and photostable fluorescent dye, enabling the direct visualization of labeled proteins by methods such as fluorescence microscopy and in-gel fluorescence scanning.
-
A Dde-Cleavable Biotin (B1667282) Tag: Biotin exhibits an exceptionally strong and specific interaction with streptavidin, facilitating the highly efficient enrichment and isolation of labeled proteins from complex mixtures. The key feature of this probe is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which allows for the mild and specific cleavage of the biotin tag from the captured protein using hydrazine. This enables the recovery of the target protein for downstream analysis, such as mass spectrometry, without the interference of the bulky biotin-streptavidin complex.
This unique combination of features makes this compound an ideal tool for a range of applications, including:
-
Activity-Based Protein Profiling (ABPP): Identifying and characterizing active enzymes in a proteome.
-
Target Identification and Validation: Isolating and identifying the cellular targets of small molecule drugs.
-
Post-Translational Modification Studies: Enriching and identifying proteins with specific modifications.
-
PROTAC Development: As a PEG-based linker for the synthesis of proteolysis-targeting chimeras.[1][2][3]
Supplier Information and Technical Specifications
Several suppliers offer this compound. The following table summarizes key quantitative data from various vendors to facilitate comparison.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedChemExpress | HY-140877 | C₇₂H₁₀₁N₉O₁₈S | 1412.68 | >98% | -20°C (in dark) |
| Amsbio | AMS.T17820 | Not specified | Not specified | Not specified | -20°C |
| KKL Med Inc. | KE2170 | Not specified | Not specified | ≥95% | Room temperature (US) |
| Immunomart | T17820 | C₇₂H₁₀₀N₉O₁₈S | Not specified | Not specified | -20°C |
| CymitQuimica | TM-T17820 | C₇₂H₁₀₀N₉O₁₈S | 1411.7 | 98% | Not specified |
Experimental Protocol: A Step-by-Step Guide for Chemoproteomic Analysis
The following protocol outlines a general workflow for the use of this compound in a typical chemoproteomics experiment involving the labeling, visualization, enrichment, and identification of azide-modified proteins from a cell lysate.
I. Labeling of Azide-Modified Proteins via Click Chemistry
This initial step involves the covalent attachment of the this compound probe to azide-modified target proteins in a cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of TCEP or Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with PBS to a final volume of 900 µL.
-
Add 10 µL of the 10 mM this compound stock solution (final concentration: 100 µM).
-
Add 20 µL of the 10 mM TBTA stock solution (final concentration: 200 µM).
-
Add 50 µL of the 500 mM TCEP or Sodium Ascorbate stock solution (final concentration: 25 mM).
-
Vortex briefly to mix.
-
-
Initiate Click Reaction:
-
Add 20 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM).
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
II. Visualization of Labeled Proteins
The TAMRA fluorophore allows for the direct visualization of labeled proteins.
Procedure:
-
SDS-PAGE:
-
Take an aliquot of the reaction mixture (e.g., 50 µg of protein) and add SDS-PAGE loading buffer.
-
Separate the proteins on a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
Visualize the TAMRA-labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for TAMRA (typically ~555 nm excitation and ~580 nm emission).
-
III. Enrichment of Labeled Proteins using Streptavidin Affinity Chromatography
The biotin tag enables the selective capture of the labeled proteins.
Materials:
-
Streptavidin-agarose beads
-
PBS containing 0.1% SDS (Wash Buffer 1)
-
8 M Urea in 100 mM Tris-HCl, pH 8.0 (Wash Buffer 2)
-
PBS (Wash Buffer 3)
Procedure:
-
Prepare Streptavidin Beads:
-
Wash the streptavidin-agarose beads three times with PBS.
-
-
Protein Capture:
-
Add the washed streptavidin beads to the remaining click chemistry reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Wash Beads:
-
Centrifuge the mixture to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
-
IV. Cleavage and Elution of Captured Proteins
The Dde linker is cleaved to release the captured proteins from the streptavidin beads.
Materials:
-
2% Hydrazine monohydrate in PBS (Cleavage Buffer) (Prepare fresh)
Procedure:
-
Cleavage Reaction:
-
To the washed beads, add the Cleavage Buffer.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Elution:
-
Centrifuge the beads and carefully collect the supernatant containing the eluted proteins.
-
Perform a second elution with fresh Cleavage Buffer for 1 hour to maximize recovery and pool the supernatants.
-
V. Downstream Analysis
The eluted proteins are now ready for identification and further characterization.
Procedure:
-
Sample Preparation:
-
The eluted proteins can be precipitated (e.g., with trichloroacetic acid) and then resolubilized in a buffer compatible with downstream analysis.
-
-
Mass Spectrometry:
-
The protein sample can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis to identify the labeled proteins.
-
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the molecular interactions at play, the following diagrams are provided.
Caption: Experimental workflow for chemoproteomic analysis.
Caption: Conceptual signaling pathway for target identification.
References
- 1. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. amsbio.com [amsbio.com]
Methodological & Application
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne click chemistry protocol
An advanced, multi-functional probe for chemoproteomics, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne enables the detection, isolation, and identification of azide-modified biomolecules. This application note provides a detailed protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), subsequent target enrichment, and final elution via cleavable linker chemistry.
Introduction
The this compound is a versatile chemical probe designed for bio-orthogonal labeling and affinity purification. It incorporates four key functionalities connected by hydrophilic polyethylene (B3416737) glycol (PEG4) spacers to enhance solubility and minimize steric hindrance:
-
Alkyne Group: A terminal alkyne that serves as the reactive handle for highly specific copper-catalyzed click chemistry reactions with azide-modified targets.
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye that allows for the direct visualization and quantification of labeled biomolecules via fluorescence scanning or microscopy.[1]
-
Biotin (B1667282) Tag: A high-affinity ligand for streptavidin, enabling the efficient capture and enrichment of labeled targets on streptavidin-coated resins.[2]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A chemically cleavable protecting group on the biotin's amine.[3] Treatment with mild hydrazine (B178648) solution severs the linker, allowing for the gentle elution of the captured biomolecule from the streptavidin resin, leaving the biotin and TAMRA components behind.[4]
This multi-functional design makes the probe an invaluable tool in proteomics and drug discovery for applications such as activity-based protein profiling (ABPP), target identification, and the validation of drug-target engagement.[5][6]
Product Specifications and Data
The key properties and recommended starting conditions for the probe and associated reagents are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Citation |
| Probe Name | This compound | [7] |
| Functionality | Alkyne for Click Chemistry, TAMRA Fluorophore, Cleavable Biotin | [7][8] |
| TAMRA Excitation Max | ~555 nm | [1] |
| TAMRA Emission Max | ~580 nm | [1] |
| Cleavage Reagent | 2% Hydrazine monohydrate in DMF | [4] |
Table 2: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Recommended Final Concentration | Notes |
| Azide-modified Biomolecule (e.g., Protein) | 1 - 20 µM | Optimal concentration is target-dependent. |
| This compound | 25 - 100 µM | Use a 5-10 fold molar excess over the biomolecule. |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | A pre-catalyst that is reduced in situ. |
| Sodium Ascorbate | 500 µM - 1 mM | Reducing agent to generate and maintain the active Cu(I) catalyst. Use a fresh solution.[9] |
| Ligand (e.g., THPTA, TBTA) | 250 - 500 µM | Optional but highly recommended. Accelerates the reaction and protects the target from oxidative damage.[10][11] |
Experimental Workflow Overview
The overall process involves labeling the target, capturing it on a resin, washing away contaminants, and finally eluting the purified target.
Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Hydrazine is a hazardous substance and should be handled with extreme care in a chemical fume hood.[12]
Protocol 1: CuAAC "Click" Reaction
This protocol describes the labeling of an azide-modified protein in a complex mixture like a cell lysate.
Materials:
-
This compound probe stock (e.g., 10 mM in DMSO)
-
Azide-modified protein sample (e.g., cell lysate)
-
Copper(II) Sulfate (CuSO₄) stock (e.g., 50 mM in water)
-
Sodium Ascorbate stock (e.g., 100 mM in water, prepare fresh )
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock (e.g., 50 mM in water)
-
Phosphate-buffered saline (PBS) or Tris buffer
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein sample with buffer to a final volume of ~90 µL.
-
Prepare the "Click-Mix" by premixing the catalyst components. In a separate tube, add:
-
Copper(II) Sulfate stock
-
THPTA ligand stock (if used)
-
This compound probe stock Vortex briefly.
-
-
To initiate the reaction, add the Sodium Ascorbate stock to the "Click-Mix". The solution may change color.
-
Immediately add 10 µL of the final catalyst mixture to the 90 µL protein sample.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The labeled sample is now ready for purification. It can be visualized on an SDS-PAGE gel using a fluorescence scanner to confirm labeling.
Protocol 2: Affinity Purification of Labeled Proteins
This protocol uses streptavidin-coated magnetic beads for efficient capture.
Materials:
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS + 1% SDS)
-
Wash Buffer 2 (e.g., PBS + 0.1% Tween-20)
-
Wash Buffer 3 (PBS)
-
Magnetic separation rack
Procedure:
-
Equilibrate the streptavidin beads: Take the required volume of bead slurry, place it on the magnetic rack, remove the storage buffer, and wash twice with Wash Buffer 3.
-
Add the click-labeled protein sample from Protocol 1 to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow binding.
-
Place the tube on the magnetic rack and discard the supernatant (flow-through).
-
Perform stringent washes to remove non-specifically bound proteins:
-
Wash 3 times with Wash Buffer 1.
-
Wash 3 times with Wash Buffer 2.
-
Wash 3 times with Wash Buffer 3. Resuspend the beads completely during each wash step.
-
-
After the final wash, the beads contain the purified, immobilized target protein complex.
Protocol 3: Dde Cleavage and Elution
This protocol releases the captured protein from the beads.
Materials:
-
Cleavage Buffer: 2% (v/v) hydrazine monohydrate in N,N-Dimethylformamide (DMF). Prepare fresh in a fume hood.
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
After the final wash in Protocol 2, remove all residual PBS from the beads.
-
Add 50-100 µL of the freshly prepared Cleavage Buffer to the beads.
-
Incubate at room temperature for 10-15 minutes with gentle mixing.[4] Some protocols suggest shorter, repeated treatments (e.g., 3 x 3 minutes).
-
Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted, TAMRA-labeled target protein.
-
(Optional) Repeat steps 2-3 and pool the supernatants for maximum recovery.
-
Immediately neutralize the eluted sample by adding a sufficient volume of Neutralization Buffer to quench the hydrazine.
-
The eluted sample is now ready for downstream analysis, such as SDS-PAGE, Western blot, or mass spectrometry.
References
- 1. lifetein.com [lifetein.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Proteomics evaluation of chemically cleavable activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTAC linker | CAS 2353409-55-7 | 染料 | 美国InvivoChem [invivochem.cn]
- 9. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction enables the covalent ligation of an azide-modified molecule with an alkyne-modified molecule, forming a stable triazole linkage. These application notes provide a detailed overview and protocols for utilizing Dde Biotin-PEG4-TAMRA-PEG4 Alkyne , a versatile multifunctional reagent, in CuAAC reactions for biomolecule labeling, detection, and enrichment.
This compound is a fluorescent and biotinylated probe containing a terminal alkyne group for CuAAC reactions.[2][3] Its key features include:
-
TAMRA (Tetramethylrhodamine): A bright fluorophore for visualization by fluorescence microscopy or in-gel fluorescence scanning.
-
Biotin (B1667282): A high-affinity tag for enrichment and purification of labeled biomolecules using streptavidin-based affinity chromatography.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A cleavable linker that allows for the release of biotinylated molecules from streptavidin under mild conditions using hydrazine (B178648), facilitating downstream analysis such as mass spectrometry.[4]
-
PEG4 Spacers: Polyethylene glycol spacers enhance the solubility and reduce steric hindrance of the probe.
This reagent is particularly valuable for applications in chemical biology and drug discovery, including activity-based protein profiling (ABPP), metabolic labeling of newly synthesized proteins or other biomolecules, and target identification and validation.
Data Presentation
Due to the lack of publicly available quantitative data specifically for this compound, the following tables provide representative data for similar TAMRA-alkyne and biotin-alkyne probes used in CuAAC reactions to offer an expected performance range.
Table 1: Representative Reaction Conditions for CuAAC Labeling of Proteins in Cell Lysate
| Parameter | Concentration Range | Notes |
| Azide-modified Protein | 1 - 10 µM | Optimal concentration may vary depending on the protein and the extent of azide (B81097) modification. |
| This compound | 25 - 100 µM | A 2.5 to 10-fold molar excess over the protein is a common starting point. |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | Pre-complexed with a ligand to maintain Cu(I) state and protect biomolecules. |
| Ligand (e.g., THPTA, TBTA) | 250 µM - 1 mM | A 5:1 ligand to copper ratio is often used to accelerate the reaction and prevent protein damage. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | A fresh solution should be used to efficiently reduce Cu(II) to the active Cu(I) catalyst. |
| Reaction Time | 1 - 4 hours | Can be optimized based on reaction efficiency. |
| Temperature | Room Temperature (20-25°C) |
Table 2: Representative Signal-to-Noise Ratios in Cellular Imaging
| Imaging Modality | Probe Type | Typical Signal-to-Noise Ratio (SNR) | Reference |
| Confocal Microscopy | TAMRA-alkyne | 15 - >30 | [5][6] |
| Widefield Fluorescence Microscopy | TAMRA-alkyne | >40 (for high-quality images) | [6] |
Note: SNR is highly dependent on the biological sample, labeling efficiency, imaging system, and acquisition parameters. The values presented are general guidelines.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes the general procedure for labeling a protein that has been metabolically or chemically modified to contain an azide group with this compound.
Materials:
-
Azide-modified protein sample in a suitable buffer (e.g., PBS, Tris)
-
This compound (stock solution in DMSO)
-
Copper(II) Sulfate (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO or water)
-
Sodium Ascorbate (B8700270) (freshly prepared stock solution in water)
-
Protein precipitation reagents (e.g., methanol (B129727), chloroform, water or acetone)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the protein sample: Dilute the azide-modified protein to a final concentration of 1-10 µM in a reaction buffer (e.g., 50 mM Tris, pH 8).
-
Prepare the CuAAC reaction mix: In a microcentrifuge tube, combine the following reagents in the specified order. Vortex briefly after each addition.
-
Azide-modified protein solution
-
This compound (to a final concentration of 25-100 µM)
-
THPTA or TBTA ligand (to a final concentration of 250 µM - 1 mM)
-
Copper(II) Sulfate (to a final concentration of 50-200 µM)
-
-
Initiate the reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction. The solution may change color.
-
Incubate: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Precipitate the protein: To remove unreacted reagents, precipitate the protein by adding four volumes of cold acetone (B3395972) or a methanol/chloroform/water mixture. Incubate at -20°C for at least 30 minutes.
-
Pellet and wash: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully remove the supernatant. Wash the protein pellet with cold methanol and centrifuge again.
-
Resuspend and analyze: Resuspend the protein pellet in SDS-PAGE loading buffer. Analyze the labeling efficiency by in-gel fluorescence scanning for TAMRA and by streptavidin-blot for biotin.
Protocol 2: Enrichment of Labeled Proteins using Streptavidin Affinity Chromatography
Materials:
-
Labeled protein sample from Protocol 1
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (for non-cleavable elution: SDS-PAGE loading buffer; for cleavable elution: see Protocol 3)
Procedure:
-
Equilibrate beads: Wash the streptavidin beads with wash buffer according to the manufacturer's instructions.
-
Bind labeled proteins: Add the resuspended labeled protein sample to the equilibrated streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant (unbound fraction). Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elute:
-
For direct analysis (non-cleavable): Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.
-
For downstream analysis (cleavable): Proceed to Protocol 3 for Dde linker cleavage.
-
Protocol 3: Cleavage of the Dde Linker
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Quenching solution (e.g., acetone)
-
Desalting column (if required for downstream analysis)
Procedure:
-
Resuspend beads: Resuspend the protein-bound streptavidin beads in the 2% hydrazine solution.
-
Incubate: Incubate at room temperature for 30-60 minutes with gentle mixing.[8] For on-resin cleavage, multiple short incubations (e.g., 3 x 3 minutes) can be performed.[4]
-
Collect eluate: Pellet the beads and carefully collect the supernatant containing the released protein.
-
Quench (optional): If necessary, the reaction can be quenched by adding acetone.
-
Prepare for analysis: The eluted protein is now free of the biotin tag and can be prepared for downstream applications such as mass spectrometry. Desalting may be required to remove residual hydrazine.
Visualizations
Caption: Experimental workflow for CuAAC labeling, enrichment, and analysis.
Caption: Metabolic labeling and detection of newly synthesized proteins.
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Azide-Modified Proteins with Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the efficient and versatile labeling of azide-modified proteins using the trifunctional reagent, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne. This innovative probe allows for a multi-faceted approach to protein analysis by incorporating three key functionalities onto a single molecule:
-
Alkyne Group: Enables covalent attachment to azide-modified proteins via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]
-
Biotin (B1667282) Moiety: Facilitates strong and specific binding to streptavidin-coated surfaces, enabling robust affinity purification and enrichment of labeled proteins.[2][3]
-
TAMRA (Tetramethylrhodamine) Fluorophore: A bright and photostable fluorescent dye for sensitive detection and visualization of labeled proteins in various applications, including in-gel fluorescence scanning and microscopy.[4][5]
-
Cleavable Dde Linker: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker between the biotin and the rest of the molecule allows for the mild and efficient release of captured proteins from streptavidin resins using hydrazine (B178648), preserving protein integrity for downstream analysis.[2][3][6]
These features make this compound an ideal tool for a range of applications in proteomics, drug discovery, and molecular biology, including the identification of post-translational modifications, protein-protein interaction studies, and the tracking of cellular processes.
Chemical Principle and Workflow
The labeling and analysis process involves a sequential, multi-step workflow. Initially, the alkyne group of the probe reacts with the azide (B81097) group on the modified protein in a CuAAC reaction. This is followed by the capture of the biotinylated protein onto a streptavidin-coated solid support. Unbound proteins are washed away, and the purified proteins can then be visualized via the TAMRA fluorophore. Finally, the Dde linker is cleaved to release the protein from the support for further analysis, such as mass spectrometry.
Data Presentation
The following tables provide representative quantitative data that can be expected when using the this compound probe. Note that actual results may vary depending on the specific protein, experimental conditions, and instrumentation.
| Parameter | Typical Value | Notes |
| Labeling Efficiency | > 90% | Determined by in-gel fluorescence or mass spectrometry. |
| Protein Recovery (Post-Purification) | 70-85% | Dependent on initial protein concentration and washing steps. |
| Dde Linker Cleavage Efficiency | > 95% | Achieved with 2% aqueous hydrazine at room temperature.[6][7] |
| Purity of Released Protein | > 90% | Assessed by SDS-PAGE and Coomassie staining. |
Table 1: Representative Quantitative Performance Data
| Parameter | Wavelength/Conditions |
| TAMRA Excitation Maximum | ~555 nm |
| TAMRA Emission Maximum | ~580 nm |
| Recommended In-Gel Fluorescence Scanner Filter | 532 nm laser with a 580 nm long-pass emission filter |
| Typical Signal-to-Noise Ratio (In-Gel) | 15-30 |
Table 2: TAMRA Fluorescence Detection Parameters
Experimental Protocols
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water. Store at room temperature.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Prepare a 250 mM stock solution in deionized water. Store at -20°C.
-
Sodium Ascorbate (B8700270): Prepare a 500 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.
-
Hydrazine Solution: Prepare a 2% (v/v) aqueous solution of hydrazine hydrate (B1144303) in PBS. Handle with caution in a well-ventilated fume hood.
Protocol for Labeling Azide-Modified Proteins
This protocol is for a standard 100 µL reaction volume. Scale reagents accordingly for different volumes.
-
In a microcentrifuge tube, combine the following:
-
Azide-modified protein (1-10 mg/mL in a copper-free buffer like PBS or HEPES)
-
Deionized water to bring the volume to 85 µL.
-
-
Add 1 µL of the 10 mM this compound stock solution (final concentration: 100 µM). Mix gently.
-
Prepare the copper catalyst premix in a separate tube:
-
1 µL of 50 mM CuSO4
-
5 µL of 250 mM THPTA
-
Mix gently and let it stand for 2 minutes.
-
-
Add the 6 µL of the copper catalyst premix to the protein solution.
-
Initiate the reaction by adding 8 µL of freshly prepared 500 mM sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess labeling reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol for Affinity Purification of Labeled Proteins
-
Equilibrate streptavidin-coated magnetic beads or agarose (B213101) resin by washing three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the purified labeled protein solution to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.
-
Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.
-
For visualization, the beads can be resuspended in SDS-PAGE loading buffer, boiled, and run on a gel for in-gel fluorescence scanning.
Protocol for Cleavage and Release of Captured Proteins
-
After the final wash step in the purification protocol, wash the beads once with PBS to remove any residual detergent.
-
Resuspend the beads in the 2% aqueous hydrazine solution.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads and carefully collect the supernatant containing the released protein.
-
To ensure complete recovery, a second elution with fresh hydrazine solution can be performed.
-
The released protein is now ready for downstream applications. It is recommended to remove the hydrazine by dialysis or buffer exchange.
Visualization of Labeled Proteins
The TAMRA fluorophore allows for straightforward visualization of the labeled proteins.
-
In-Gel Fluorescence: After SDS-PAGE, the gel can be directly imaged on a fluorescence gel scanner with an excitation source around 555 nm and an emission filter around 580 nm.
-
Western Blot: The TAMRA fluorescence can be detected on a PVDF or nitrocellulose membrane using a fluorescence-compatible imager. This allows for confirmation of labeling of the protein of interest if a specific antibody is also used.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive copper catalyst | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO4 and THPTA. |
| Low reagent concentrations | Increase the concentration of the alkyne probe and/or copper catalyst. | |
| Interfering substances in buffer | Avoid buffers containing high concentrations of chelators (e.g., EDTA) or reducing agents (e.g., DTT) during the click reaction. | |
| High Background in Purification | Non-specific binding to beads | Increase the number of wash steps. Increase the detergent concentration in the wash buffer (e.g., up to 0.1% Tween-20). Include a high salt wash (e.g., 1M NaCl). |
| Incomplete Dde Cleavage | Insufficient hydrazine concentration or incubation time | Ensure the hydrazine solution is 2%. Increase the incubation time up to 4 hours. |
Table 3: Troubleshooting Guide
Disclaimer: These protocols and application notes are intended for research use only. Please refer to the manufacturer's safety data sheets for all reagents used. Experimental conditions may require optimization for specific applications.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAMRA Biotin Alkyne | BroadPharm [broadpharm.com]
Application Notes and Protocols for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in In-Gel Fluorescence Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, trifunctional chemical probe designed for the detection, visualization, and enrichment of azide-modified biomolecules. This innovative tool integrates three key functionalities onto a single molecule:
-
Alkyne Group: Enables covalent labeling of azide-containing molecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."
-
TAMRA (Tetramethylrhodamine) Fluorophore: A bright and photostable fluorescent dye that allows for direct in-gel visualization of labeled proteins, eliminating the need for secondary detection methods like western blotting.
-
Dde-Biotin Moiety: A biotin (B1667282) handle for the highly efficient affinity purification of labeled proteins using streptavidin-conjugated resins. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker is cleavable under mild conditions with hydrazine (B178648), allowing for the release of purified proteins from the streptavidin beads.
This application note provides detailed protocols for the use of this compound in the in-gel fluorescence visualization of proteins that have been metabolically labeled with an azide-containing precursor.
Key Features and Applications
-
High Specificity: The bioorthogonal nature of the click chemistry reaction ensures that the probe selectively labels azide-modified proteins, minimizing off-target labeling.
-
Sensitive Detection: The inherent brightness of the TAMRA fluorophore allows for the detection of low-abundance proteins directly in the gel.
-
Multiplexing Capability: The distinct spectral properties of TAMRA allow for potential use in multi-color imaging experiments with other compatible fluorescent probes.
-
Enrichment of Labeled Proteins: The biotin tag facilitates the isolation and enrichment of labeled proteins for subsequent analysis, such as mass spectrometry-based identification.
-
Cleavable Linker: The Dde linker enables the recovery of enriched proteins from streptavidin resin under mild conditions, preserving protein integrity for downstream applications.
Applications:
-
Visualization and profiling of newly synthesized proteins.
-
Detection and analysis of post-translationally modified proteins (e.g., glycosylation, phosphorylation) where the modifying enzyme can incorporate an azide-bearing substrate.
-
Identification of protein-protein interactions through crosslinking experiments coupled with metabolic labeling.
Data Presentation
Quantitative Analysis of In-Gel Fluorescence Detection
The sensitivity of in-gel fluorescence detection using TAMRA-alkyne probes has been demonstrated in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Notes |
| Detection Limit | ~25 fmol of glycosylated protein | This was determined for an O-GlcNAc-modified protein labeled with a TAMRA-alkyne derivative and visualized by in-gel fluorescence.[1] |
| Linear Dynamic Range | 15.6 ng - 4 µg | This range was observed for total protein staining with some fluorescent dyes, and similar performance can be expected for specific protein detection with bright fluorophores like TAMRA.[2] |
| Signal-to-Noise Ratio (SNR) | High | The specific nature of click chemistry labeling and the brightness of TAMRA contribute to a high signal-to-noise ratio, though this can be influenced by experimental conditions.[3][4] |
Spectral Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | >80,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.3 |
Experimental Protocols
Workflow Overview
The overall workflow for in-gel fluorescence visualization of azide-labeled proteins using this compound involves three main stages: metabolic labeling of proteins with an azide (B81097) analog, click chemistry-mediated fluorescent tagging of the proteome, and in-gel fluorescence analysis. An optional fourth stage involves affinity purification and elution of the labeled proteins.
Protocol 1: Metabolic Labeling and Cell Lysis
This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins. This method can be adapted for other azide-containing metabolic precursors.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in complete medium.
-
Methionine Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
AHA Labeling: Replace the methionine-free medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal (typically 4-24 hours). A control culture should be maintained in complete medium without AHA.
-
Cell Harvest: After incubation, wash the cells twice with cold PBS.
-
Cell Lysis: Lyse the cells by adding cold lysis buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate can be stored at -80°C until use.
Protocol 2: In-Gel Fluorescence Visualization via Click Chemistry
This protocol details the click chemistry reaction between the azide-labeled proteome and the this compound probe, followed by SDS-PAGE and fluorescence scanning.
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm)
Procedure:
-
Prepare Click Reaction Master Mix: For each 20-50 µg of protein lysate, prepare the click reaction master mix. The final concentrations of the reagents should be optimized, but a good starting point is:
-
This compound: 25-100 µM
-
TCEP or Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
Note: It is crucial to add the reagents in the following order: protein lysate, alkyne probe, TBTA, TCEP/Ascorbate, and finally CuSO₄ to initiate the reaction.
-
-
Click Reaction: Add the master mix to the protein lysate. Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents that may interfere with electrophoresis, precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 60 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully discard the supernatant and wash the pellet with cold methanol.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet (or take the reaction mixture directly if precipitation was skipped) in an appropriate volume of SDS-PAGE sample buffer. Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, carefully remove the gel from the cassette and wash it briefly with deionized water. Scan the wet gel using a fluorescence imager equipped with filters suitable for TAMRA detection. A total protein stain (e.g., Coomassie) can be performed after fluorescence scanning to visualize the entire proteome as a loading control.
Protocol 3: Affinity Purification and Dde Cleavage (Optional)
This protocol describes the enrichment of biotin-labeled proteins using streptavidin beads and subsequent elution via Dde linker cleavage.
Materials:
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., PBS with 0.1% Tween-20)
-
Hydrazine monohydrate solution (e.g., 2% in water or buffer, pH ~8.5)
-
Neutralization buffer (e.g., acetic acid)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Binding: Incubate the click-reacted lysate with the streptavidin beads for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:
-
Twice with Wash Buffer 1.
-
Three times with Wash Buffer 2.
-
Twice with PBS.
-
-
Dde Cleavage and Elution: After the final wash, resuspend the beads in a 2% hydrazine solution. Incubate at room temperature for 30-60 minutes with gentle agitation.
-
Collection of Eluate: Pellet the beads and carefully collect the supernatant containing the eluted, TAMRA-labeled proteins. The hydrazine in the eluate can be neutralized by the addition of a small amount of acetic acid.
-
Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning to confirm successful elution, or prepared for mass spectrometry analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the azide precursor. Ensure the use of methionine-free medium for AHA labeling. |
| Inefficient click reaction. | Use freshly prepared TCEP or sodium ascorbate solutions. Ensure the correct order of reagent addition. Optimize the concentration of the alkyne probe and copper. | |
| Low abundance of the target protein. | Increase the amount of protein lysate used in the click reaction. Consider an enrichment step prior to SDS-PAGE. | |
| High background fluorescence | Non-specific binding of the alkyne probe. | Perform a protein precipitation step after the click reaction to remove excess probe.[5] Increase the number and stringency of washes if performing affinity purification. |
| Contaminants in reagents. | Use high-purity reagents and freshly prepared solutions. | |
| Smeared bands on the gel | Protein degradation. | Keep samples on ice and use protease inhibitors throughout the procedure. |
| Incomplete removal of click chemistry reagents. | Ensure thorough protein precipitation and washing. |
Conclusion
The this compound is a powerful and versatile tool for the study of cellular proteomics. Its trifunctional nature enables the sensitive and specific detection of azide-modified proteins directly within a polyacrylamide gel, with the added benefit of optional affinity purification and mild elution for downstream applications. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this probe in their investigations of protein synthesis, post-translational modifications, and other cellular processes.
References
- 1. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Affinity Purification of Proteins using Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, multi-functional chemical probe designed for the enrichment and analysis of alkyne-tagged proteins. This innovative tool integrates several key features into a single molecule: a biotin (B1667282) handle for high-affinity capture onto streptavidin-based resins, a TAMRA fluorophore for direct visualization, a hydrazine-cleavable Dde linker for mild elution of captured proteins, and a terminal alkyne group for covalent linkage to azide-modified target proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This trifunctional probe is particularly valuable in chemical proteomics workflows, such as activity-based protein profiling (ABPP) and the identification of small molecule-protein interactions. The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers enhances the probe's solubility in aqueous buffers and minimizes steric hindrance, thereby improving reaction efficiency and reducing non-specific binding.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the affinity purification of proteins for subsequent analysis by methods such as mass spectrometry or SDS-PAGE.
Key Features of this compound
| Feature | Function | Benefit |
| Alkyne Group | Enables covalent reaction with azide-modified proteins via click chemistry. | Provides a stable, bioorthogonal, and highly specific method for labeling target proteins. |
| Biotin Moiety | High-affinity ligand for streptavidin. | Allows for efficient capture and enrichment of labeled proteins on streptavidin-coated supports. |
| TAMRA Fluorophore | Bright, photostable orange-red fluorescent dye. | Enables direct visualization and quantification of labeled proteins in-gel or by fluorescence microscopy. |
| Dde Linker | Cleavable by hydrazine (B178648) under mild conditions. | Facilitates the release of captured proteins from the affinity matrix, leaving the biotin tag behind. |
| PEG4 Spacers | Hydrophilic linkers. | Improve solubility and reduce steric hindrance, enhancing accessibility and reaction efficiency. |
Experimental Workflow Overview
The general workflow for utilizing this compound for protein affinity purification involves three main stages: labeling of the target protein, capture of the labeled protein, and elution of the purified protein.
Detailed Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins via Click Chemistry
This protocol describes the covalent attachment of the this compound probe to an azide-modified protein in a cell lysate.
Materials:
-
Cell lysate containing azide-modified protein of interest (e.g., from metabolic labeling with an azide-containing amino acid analog).
-
This compound (stored at -20°C, protected from light).
-
Click Chemistry Reaction Buffer Components:
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO).
-
-
Lysis Buffer (e.g., RIPA buffer or a buffer compatible with your downstream application).
-
Protease Inhibitor Cocktail.
-
Protein LoBind tubes.
Procedure:
-
Protein Lysate Preparation:
-
Prepare cell or tissue lysate containing the azide-modified protein in a suitable lysis buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1-5 mg/mL with lysis buffer.
-
-
Preparation of the Click Chemistry Reaction Mixture:
-
In a Protein LoBind tube, combine the following reagents in the specified order. Vortex gently after the addition of each component.
-
Protein Lysate: 100 µL (containing 100-500 µg of protein).
-
This compound: 2 µL of a 10 mM stock solution in DMSO (final concentration: 200 µM).
-
TCEP Solution: 4 µL of a 50 mM stock (final concentration: 2 mM).
-
TBTA Solution: 2 µL of a 10 mM stock (final concentration: 200 µM).
-
CuSO₄ Solution: 2 µL of a 50 mM stock (final concentration: 1 mM).
-
-
The final reaction volume will be approximately 110 µL. Adjust volumes as needed for different reaction scales, maintaining the final concentrations.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Protein Precipitation (Optional, for sample cleanup):
-
To remove excess reagents, precipitate the proteins by adding 4 volumes of cold acetone (B3395972) (-20°C).
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the protein pellet with 500 µL of cold methanol.
-
Centrifuge again and remove the supernatant.
-
Air-dry the pellet briefly and resuspend in a buffer suitable for the next step (e.g., PBS with 1% SDS).
-
Protocol 2: Affinity Purification of Labeled Proteins using Streptavidin Magnetic Beads
This protocol details the capture of the biotin-TAMRA-labeled proteins using streptavidin-coated magnetic beads.
Materials:
-
Labeled protein sample from Protocol 1.
-
Streptavidin-coated magnetic beads.
-
Wash Buffer 1: 1% SDS in PBS.
-
Wash Buffer 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0.
-
Wash Buffer 3: PBS.
-
Magnetic stand.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads thoroughly by vortexing.
-
For each 100-500 µg of labeled protein, transfer 50 µL of the bead slurry to a new Protein LoBind tube.
-
Place the tube on a magnetic stand to capture the beads. Remove the storage buffer.
-
Wash the beads three times with 1 mL of Wash Buffer 1. After the final wash, resuspend the beads in 100 µL of Wash Buffer 1.
-
-
Binding of Labeled Protein:
-
Add the resuspended labeled protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads sequentially with 1 mL of each of the following buffers, performing each wash twice:
-
Wash Buffer 1 (1% SDS in PBS).
-
Wash Buffer 2 (8 M urea in 100 mM Tris-HCl, pH 8.0).
-
Wash Buffer 3 (PBS).
-
-
After the final wash, remove all residual buffer.
-
Protocol 3: Elution of Captured Proteins via Dde Linker Cleavage
This protocol describes the release of the captured proteins from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Protein-bound beads from Protocol 2.
-
Elution Buffer: 2% (v/v) hydrazine in PBS (prepare fresh from a 64-65% hydrazine monohydrate solution). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Neutralization Solution (optional): 1 M HCl.
Procedure:
-
Elution:
-
Resuspend the protein-bound beads in 100-200 µL of freshly prepared Elution Buffer.
-
Incubate at room temperature for 1-2 hours with gentle agitation.[1]
-
-
Collection of Eluate:
-
Centrifuge the tube briefly to pellet the beads.
-
Place the tube on a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new Protein LoBind tube.
-
-
Second Elution (Optional):
-
To maximize recovery, repeat the elution step with a fresh aliquot of Elution Buffer and combine the supernatants.
-
-
Neutralization (Optional):
-
To neutralize the hydrazine, add 35 µL of 1 M HCl for every 100 µL of eluate.
-
-
Downstream Analysis:
-
The eluted protein sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or sample preparation for mass spectrometry. For mass spectrometry, a buffer exchange or protein precipitation step may be necessary to remove residual hydrazine and salts.
-
Visualization of the Probe's Mechanism of Action
The following diagram illustrates the chemical structure of the this compound probe and its interaction with an azide-modified protein, followed by capture and cleavage.
Representative Data
The following tables present representative quantitative data that can be expected when using this or similar cleavable biotin-alkyne probes for affinity purification. Actual results may vary depending on the specific protein target, cell type, and experimental conditions.
Table 1: Properties of the TAMRA Fluorophore
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~580 nm | [2] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield | 0.3 - 0.5 | [2] |
Table 2: Representative Affinity Purification Yields
This table provides hypothetical data based on typical recovery rates for similar affinity purification workflows.
| Step | Total Protein (µg) | Target Protein (µg) | Purity (%) | Yield (%) |
| Starting Lysate | 5000 | 50 (1%) | 1 | 100 |
| Click Reaction Input | 500 | 5 | 1 | 10 |
| Eluted Sample | 5 | 4.3 | >85 | 8.6 |
Note: The overall yield is calculated based on the amount of target protein in the starting lysate. A purification yield of approximately 40% for biotinylated proteins from cell culture has been reported in some instances.[3]
Table 3: Comparison of Elution Methods
| Elution Method | Conditions | Elution Efficiency | Protein Integrity | Compatibility with MS |
| Denaturing (Boiling in SDS) | 95°C, 5 min in SDS buffer | High | Denatured | Moderate (detergent removal needed) |
| Competitive (Free Biotin) | High concentration of free biotin | Low to Moderate | High | High |
| Dde Cleavage (Hydrazine) | 2% hydrazine, RT, 1-2 hr | High | High | High (hydrazine removal may be needed) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient click reaction. - Low concentration of azide-modified protein. | - Ensure TCEP and other reagents are fresh. - Optimize reaction time and temperature. - Increase the concentration of the alkyne probe. - Confirm the incorporation of the azide (B81097) label. |
| High Background/Non-specific Binding | - Insufficient washing. - Hydrophobic interactions with beads. | - Increase the number and stringency of wash steps (e.g., use higher concentrations of urea or SDS). - Add a pre-clearing step by incubating the lysate with unconjugated beads before adding the streptavidin beads. |
| Low Elution Yield | - Incomplete cleavage of the Dde linker. - Protein precipitation on beads. | - Ensure the hydrazine solution is freshly prepared and at the correct concentration. - Increase the elution time or perform a second elution. - Elute in a larger volume. |
| TAMRA Signal Quenching | - High degree of labeling on a single protein. - Aggregation of labeled proteins. | - Reduce the concentration of the alkyne probe during the labeling reaction. - Ensure complete solubilization of proteins. |
Conclusion
The this compound probe is a powerful and versatile tool for the selective enrichment and analysis of azide-modified proteins. Its trifunctional design streamlines the workflow from labeling to detection and purification. The mild elution conditions afforded by the cleavable Dde linker preserve protein integrity, making it highly suitable for downstream applications such as enzymatic assays and mass spectrometry-based proteomics. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively utilize this probe to advance their studies in protein science and drug discovery.
References
Application Notes and Protocols for Dde Cleavage with Hydrazine
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group using hydrazine (B178648). The Dde group is a valuable tool in peptide chemistry for the orthogonal protection of primary amines, particularly the side chain of lysine.[1][2] Its selective removal allows for site-specific modifications of peptides, such as branching, cyclization, or the attachment of labels.[2][3]
The standard method for Dde cleavage involves treatment with a dilute solution of hydrazine in N,N-dimethylformamide (DMF).[1][3] This method is effective but requires careful control of conditions to avoid side reactions.[1]
Data Presentation: Hydrazine Cleavage of Dde and ivDde Protecting Groups
The following table summarizes the reaction conditions and observed efficiencies for the cleavage of Dde and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group. While the standard protocol is generally effective, optimization of hydrazine concentration, reaction time, and the number of treatments may be necessary for complete removal, especially for the ivDde group or with complex peptide sequences.[3][4]
| Parameter | Condition | Observation/Efficiency | Source |
| Reagent | 2% Hydrazine Monohydrate in DMF | Standard and widely used condition for Dde and ivDde cleavage.[1][3][5] | [1][3] |
| 4% Hydrazine in DMF | Showed nearly complete ivDde removal when 2% was insufficient.[4] | [4] | |
| Up to 10% Hydrazine in DMF | Has been employed for difficult ivDde removals.[3] | [3] | |
| Reaction Time | 3 minutes (repeated 3 times) | A common starting point for Dde cleavage on solid support.[1][3] | [1][3] |
| 5 minutes (repeated 3 times) | Marginal increase in deprotection completion compared to 3 minutes for ivDde.[4] | [4] | |
| 10 minutes | Used for Dde deprotection on solid support, followed by washing.[6] | [6] | |
| 30 minutes | For Dde cleavage in an aqueous solution for protein enrichment.[7] | [7] | |
| Temperature | Room Temperature | The standard temperature for the cleavage reaction.[1][3] | [1][3] |
| Number of Treatments | 3 repetitions | Generally recommended for complete removal on solid phase.[1][3] | [1][3] |
| 4 repetitions | Only nominal increases in deprotection completion for ivDde.[4] | [4] | |
| Important Considerations | N-terminal Protection | The N-terminus should be protected with a Boc group as hydrazine also cleaves the Fmoc group.[1][3] | [1][3] |
| Side Reactions | Hydrazine concentrations above 2% can lead to peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[1][8] | [1] | |
| Monitoring | The cleavage can be monitored spectrophotometrically as the by-product absorbs light.[3] | [3] |
Experimental Protocols
Protocol 1: Standard Dde Cleavage from a Resin-Bound Peptide
This protocol is suitable for the selective removal of the Dde protecting group from a peptide synthesized on a solid support.
Materials:
-
Dde-protected peptide on resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
-
Shaker or vortex mixer
Procedure:
-
Preparation of Cleavage Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Prepare this solution fresh before use.
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.
-
Initial Hydrazine Treatment: Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1][3]
-
Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.[1][3]
-
Filtration: Drain the cleavage solution from the resin.
-
Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[1][3]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the cleavage reagent and by-products.
-
Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved, and the peptide analyzed by HPLC and mass spectrometry to confirm the complete removal of the Dde group.
Protocol 2: Optimized Cleavage for Difficult Sequences (e.g., ivDde)
For peptides where the Dde or ivDde group is resistant to cleavage, the following modified protocol can be employed.
Materials:
-
ivDde-protected peptide on resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
-
Shaker or vortex mixer
Procedure:
-
Preparation of a More Concentrated Cleavage Reagent: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Swelling: Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.
-
Initial Hydrazine Treatment: Drain the DMF and add the 4% hydrazine/DMF solution to the resin.
-
Reaction: Gently agitate the resin suspension at room temperature for 3-5 minutes.[4]
-
Filtration: Drain the cleavage solution from the resin.
-
Repeat Treatments: Repeat steps 3-5 two to three more times.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Analysis: Cleave a small amount of peptide from the resin and analyze by HPLC and mass spectrometry to assess the completeness of the deprotection.
Visualizations
Caption: Workflow for Dde Cleavage from Solid Support.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a state-of-the-art trifunctional chemical probe designed for advanced proteomic studies, particularly in the field of chemical proteomics and activity-based protein profiling (ABPP). This probe integrates three key functionalities onto a single molecule, enabling consolidated detection, enrichment, and identification of target proteins from complex biological samples.[1][2] Its unique features address common challenges in proteomics, offering enhanced specificity and efficiency in identifying protein targets, studying post-translational modifications, and elucidating drug-target interactions.[3]
The probe consists of:
-
An Alkyne group: This serves as a bioorthogonal handle for covalent labeling of target proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5]
-
A TAMRA (Tetramethylrhodamine) fluorophore: This allows for the direct visualization and quantification of labeled proteins using in-gel fluorescence scanning or microscopy.[1][6]
-
A Biotin (B1667282) tag: This enables the highly efficient affinity purification of labeled proteins using streptavidin-coated resins.[7]
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) cleavable linker : Positioned between the biotin and the rest of the probe, this linker allows for the mild and specific elution of captured proteins from the streptavidin resin using hydrazine, thereby reducing background contamination from non-specifically bound proteins and endogenously biotinylated species.[5][8][9][10]
The trifunctional and cleavable nature of this probe streamlines the experimental workflow, bridging the gap between target detection and identification.[1][2]
Core Applications
The this compound probe is a versatile tool for a range of proteomic applications:
-
Activity-Based Protein Profiling (ABPP): This probe can be conjugated to an activity-based probe "warhead" that covalently binds to the active site of a specific enzyme class. This allows for the profiling of enzyme activities in their native biological context.[11] The TAMRA fluorophore enables rapid assessment of labeling, while the biotin tag facilitates enrichment and subsequent identification by mass spectrometry.
-
Target Identification and Validation: In drug discovery, this probe can be attached to a small molecule inhibitor or a natural product to identify its protein targets within the proteome. The cleavable linker is particularly advantageous in reducing the number of false-positive identifications.[4]
-
Mapping Post-Translational Modifications (PTMs): The alkyne handle can be used to label proteins that have been metabolically or enzymatically tagged with an azide-modified substrate, enabling the enrichment and identification of proteins with specific PTMs.
-
Protein-Protein Interaction Studies: The probe can be incorporated into crosslinking experiments to capture and identify interacting protein partners.
Experimental Workflow Overview
A typical chemical proteomics experiment using the this compound probe involves several key steps: labeling of target proteins, conjugation of the trifunctional probe via click chemistry, visualization of labeled proteins, affinity purification, and elution of the captured proteins for mass spectrometry analysis.
Caption: General workflow for proteomic studies using the trifunctional probe.
Data Presentation
The use of a cleavable linker like Dde significantly enhances the quality of data obtained from chemical proteomics experiments by reducing the number of co-purified contaminants. This leads to a higher signal-to-noise ratio and greater confidence in target protein identification.
Table 1: Comparison of Protein Identifications with Cleavable vs. Uncleavable Linkers
| Feature | Uncleavable Biotin-Alkyne | Dde Biotin-Alkyne (Cleavable) | Reference |
| Total Peptides Identified | Lower | Higher | [12] |
| Unique Peptides Identified | Lower | Significantly Higher (>50% increase) | [12] |
| Identified Proteins | Lower | Higher | [12] |
| Background Proteins | High | Dramatically Reduced | [10] |
| Confidence in Target ID | Moderate | High | [4] |
This table summarizes representative data from studies comparing cleavable and non-cleavable linkers, highlighting the advantages of the Dde linker.
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific experimental systems.
Protocol 1: Labeling and Click Chemistry
This protocol describes the labeling of azide-modified proteins in a cell lysate with the this compound probe.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound (stock solution in DMSO)
-
Copper (II) Sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in water)
-
Sodium Ascorbate (freshly prepared 1 M solution in water)
-
Aminoguanidine hydrochloride (e.g., 1 M in water)
-
Phosphate buffer (100 mM, pH 7.0)
Procedure:
-
To 1 mL of cell lysate, add the this compound probe to a final concentration of 50-100 µM.
-
Gently mix and then add the click chemistry reagents sequentially:
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.[3]
-
The labeled proteome is now ready for downstream analysis (SDS-PAGE) and enrichment.
Protocol 2: In-Gel Fluorescence Scanning and Affinity Purification
Materials:
-
Labeled proteome from Protocol 1
-
SDS-PAGE loading buffer
-
Streptavidin-agarose resin
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., PBS)
Procedure:
-
In-Gel Fluorescence:
-
Take a small aliquot (e.g., 20-50 µg) of the labeled proteome, mix with SDS-PAGE loading buffer, and run on a polyacrylamide gel.
-
Visualize the labeled proteins by scanning the gel on a fluorescence scanner with excitation/emission wavelengths appropriate for TAMRA (approx. 555/580 nm). This confirms successful labeling.[6]
-
-
Affinity Purification:
-
Incubate the remaining labeled proteome with pre-washed streptavidin-agarose resin for 1-2 hours at room temperature with rotation.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform multiple washes with each buffer.
-
Protocol 3: Dde Linker Cleavage and Sample Preparation for Mass Spectrometry
This protocol describes the elution of captured proteins from the streptavidin resin by cleaving the Dde linker.
Caption: Workflow for the cleavage of the Dde linker and elution of target proteins.
Materials:
-
Streptavidin resin with bound proteins from Protocol 2
-
Reagents for protein reduction, alkylation, and tryptic digestion (e.g., DTT, iodoacetamide, trypsin)
-
C18 desalting columns
Procedure:
-
After the final wash, resuspend the streptavidin resin in the Cleavage Buffer (2% hydrazine).[5][6]
-
Incubate the slurry for 30-60 minutes at 37°C with gentle mixing.[13]
-
Pellet the resin by centrifugation. The supernatant now contains the eluted proteins, which retain the TAMRA fluorophore and the alkyne-linked warhead, but are free of the biotin tag.[6]
-
Carefully collect the supernatant.
-
Proceed with standard protocols for in-solution protein reduction, alkylation, and overnight digestion with trypsin.
-
Desalt the resulting peptides using C18 columns.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Conclusion
The this compound probe is a powerful and versatile tool for modern proteomic research. Its trifunctional design streamlines experimental workflows by consolidating protein labeling, visualization, and enrichment into a single probe.[1] The incorporation of the cleavable Dde linker is a critical feature that significantly improves the purity of enriched samples, leading to more reliable and higher-quality data in mass spectrometry-based proteomics.[4][10] These attributes make it an invaluable reagent for researchers in basic science and drug development who aim to functionally interrogate complex proteomes.
References
- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithnj.com [researchwithnj.com]
- 3. Proteome-wide detection of S-nitrosylation targets and motifs using bioorthogonal cleavable-linker-based enrichment and switch technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, trifunctional chemical probe designed for advanced bioimaging and proteomic applications. This innovative tool integrates three key functionalities onto a single molecule, enabling a powerful workflow for the identification and visualization of biomolecules in complex biological systems. The probe consists of:
-
An Alkyne group for covalent labeling of azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
-
A TAMRA (Tetramethylrhodamine) fluorophore, a bright and photostable dye suitable for visualization by fluorescence microscopy.
-
A Biotin tag for the highly specific enrichment and isolation of labeled biomolecules through its strong interaction with streptavidin.
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, which is cleavable under mild conditions with hydrazine (B178648), allowing for the release of isolated biomolecules from streptavidin beads for downstream analysis such as mass spectrometry.
-
PEG4 (polyethylene glycol) spacers to enhance solubility and minimize steric hindrance.
This application note provides detailed protocols for the use of this compound in a typical workflow involving metabolic labeling of proteins in cell culture, fluorescent imaging, affinity purification, and subsequent target release.
Data Presentation
The following tables summarize key quantitative data for the components of the this compound probe, compiled from various studies to aid in experimental design.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| TAMRA Fluorophore | ||
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~580 nm | [1] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield | 0.3 - 0.5 | [1] |
| Biotin-Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | |
| Dde Cleavage | ||
| Reagent | 2% Hydrazine (v/v) | [2] |
| Mass Remnant Post-Cleavage | 100.07 Da | [1][2] |
Table 2: Typical Reagent Concentrations for Experimental Protocols
| Experiment | Reagent | Typical Concentration | Reference(s) |
| Metabolic Labeling | Azide-modified amino acid (e.g., AHA) | 25 - 50 µM | |
| CuAAC "Click" Reaction (in lysate) | This compound | 50 µM | [3] |
| CuSO₄ | 1 mM | [3] | |
| Ligand (e.g., THPTA) | 2 mM | [3] | |
| Sodium Ascorbate | 1 mM | [3] | |
| CuAAC "Click" Reaction (on live cells) | This compound | 25 µM | [4] |
| CuSO₄ | 50 µM | [4] | |
| Ligand (e.g., THPTA) | 250 µM | [4] | |
| Sodium Ascorbate | 2.5 mM | [4] | |
| Streptavidin Affinity Purification | Streptavidin-agarose beads | 50 µL of 50% slurry per 1 mg protein | |
| Dde Cleavage | Hydrazine | 2% in PBS | [5] |
Experimental Protocols
Here we describe a comprehensive workflow for the use of this compound, from cell labeling to target release.
Protocol 1: Metabolic Labeling of Nascent Proteins with Azide Analogs
This protocol describes the incorporation of an azide-bearing amino acid analog, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA. Culture for 4-24 hours, depending on the desired labeling duration.
-
Proceed to either cell lysis for proteomic analysis (Protocol 2) or fixation and imaging (Protocol 3).
Protocol 2: Labeling, Enrichment, and Elution of Azide-Tagged Proteins from Cell Lysate
This protocol details the "click" reaction in cell lysate, followed by affinity purification and Dde cleavage.
Materials:
-
AHA-labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Click reaction components: Copper(II) sulfate (B86663) (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer: 2% (v/v) hydrazine in PBS
Procedure:
Part A: Cell Lysis and Click Reaction
-
Harvest AHA-labeled cells and wash with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
For the click reaction, in a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the following components to the final concentrations indicated in Table 2: this compound, CuSO₄ pre-mixed with THPTA, and freshly prepared sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Part B: Affinity Purification
-
Equilibrate the streptavidin-agarose beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the lysate from the click reaction and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., lysis buffer, PBS with 1 M NaCl, and PBS).
Part C: Dde Cleavage and Elution
-
After the final wash, resuspend the beads in 2% hydrazine in PBS.
-
Incubate for 1-2 hours at room temperature with gentle shaking to cleave the Dde linker and release the labeled proteins.[5]
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted proteins.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: Fluorescence Imaging of Labeled Proteins
This protocol is for the visualization of metabolically labeled proteins in fixed cells.
Materials:
-
AHA-labeled cells on coverslips from Protocol 1
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
3% BSA in PBS for blocking
-
Click reaction components for live-cell labeling (see Table 2)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
After metabolic labeling (Protocol 1), wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes.
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
Prepare the click reaction cocktail as described in Protocol 2, Part A, using the concentrations for live-cell labeling from Table 2.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain if desired.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with filters suitable for TAMRA (e.g., TRITC or Cy3 filter set).
Visualizations
Caption: Experimental workflow for bioimaging and proteomic analysis.
Caption: Logical relationships of the trifunctional probe's components.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated High-Throughput Method for the Fast, Robust, and Reproducible Enrichment of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne for Pull-Down Assays
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, trifunctional chemical probe designed for the identification and characterization of biomolecular interactions.[1][2] This reagent integrates three key functionalities into a single molecule: an Alkyne group for covalent labeling via click chemistry, a TAMRA fluorophore for visualization, and a Biotin (B1667282) tag for affinity purification.[1][2] A critical feature of this probe is the hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which allows for the mild and efficient release of captured biomolecules from streptavidin resins, overcoming the harsh elution conditions typically required due to the strong biotin-streptavidin interaction.[3][4] These features make the probe an ideal tool for proteomic studies, particularly for the enrichment and subsequent identification of protein binding partners.
Principle of the Method
The experimental workflow leverages bioorthogonal chemistry to label, visualize, capture, and identify target proteins and their interactomes. The process begins with the metabolic or chemical introduction of an azide (B81097) moiety into a protein of interest within a cellular context. Following cell lysis, the alkyne group on the probe is covalently attached to the azide-modified protein via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as click chemistry.[5][6][7]
Once labeled, the protein of interest, now carrying a fluorescent TAMRA tag and a biotin handle, can be visualized using fluorescence microscopy. The biotin tag facilitates the selective capture of the labeled protein and its binding partners from the cell lysate using streptavidin-coated beads.[8][9] After washing away non-specific binders, the entire protein complex is eluted from the beads under mild conditions by cleaving the Dde linker with a 2% hydrazine (B178648) solution.[4][10] The eluted proteins are then ready for downstream analysis, such as SDS-PAGE, Western blotting, or identification and quantification by mass spectrometry.[11][12]
Caption: Experimental workflow for pull-down assays.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins via Click Chemistry
This protocol describes the covalent attachment of the this compound probe to azide-modified proteins in a cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins (~1-2 mg total protein)
-
This compound (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Sodium Ascorbate (50 mM stock in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
To 1 mg of cell lysate in a 1.5 mL microcentrifuge tube, add the click chemistry reagents in the following order. Vortex gently after each addition.
-
10 µL of 10 mM this compound (final concentration: 100 µM)
-
2 µL of 50 mM TCEP (final concentration: 100 µM)
-
6 µL of 50 mM THPTA (final concentration: 300 µM)
-
2 µL of 50 mM CuSO₄ (final concentration: 100 µM)
-
-
Initiate the reaction by adding 2 µL of freshly prepared 50 mM Sodium Ascorbate (final concentration: 100 µM).
-
Incubate the reaction mixture for 1-2 hours at room temperature on a rotator.
-
The lysate is now ready for the pull-down assay.
Protocol 2: Streptavidin Pull-Down of Labeled Proteins
This protocol details the enrichment of biotin-labeled protein complexes using streptavidin magnetic beads.
Materials:
-
Labeled cell lysate from Protocol 1
-
Streptavidin magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
Lysis/Wash Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
PBS
Procedure:
-
Resuspend the streptavidin beads in their vial. For 1 mg of lysate, transfer 50 µL of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads three times with 1 mL of Lysis/Wash Buffer. After the final wash, resuspend the beads in 200 µL of Lysis/Wash Buffer.
-
Add the labeled cell lysate from Protocol 1 to the washed beads.
-
Incubate for 1-2 hours at 4°C on a rotator to allow the biotinylated proteins to bind to the beads.
-
After incubation, place the tube on the magnetic rack and discard the supernatant (unbound fraction).
-
Wash the beads three times with 1 mL of cold Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Wash the beads once with 1 mL of cold PBS to remove detergents.
Protocol 3: Elution via Dde Linker Cleavage
This protocol uses a hydrazine solution to cleave the Dde linker and release the captured proteins from the beads.
Materials:
-
Protein-bound beads from Protocol 2
-
Elution Buffer: 2% (v/v) Hydrazine monohydrate in PBS (Prepare fresh)
-
1 M Tris-HCl, pH 7.4
Procedure:
-
After the final PBS wash in Protocol 2, remove all supernatant.
-
Resuspend the beads in 100 µL of freshly prepared 2% Hydrazine Elution Buffer.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle shaking.[3][13] The use of hydrazine concentrations above 2% is not recommended as it may lead to unwanted side reactions.[3]
-
Place the tube on the magnetic rack and carefully transfer the supernatant, which contains the eluted proteins, to a new, clean microcentrifuge tube.
-
(Optional) To neutralize any remaining hydrazine, add Tris-HCl to a final concentration of 50 mM.
-
The eluted sample is now ready for downstream analysis.
Data Presentation
Following elution, samples are typically prepared for mass spectrometry to identify and quantify the captured proteins. A representative dataset is shown below, comparing protein enrichment in the experimental sample versus a negative control (e.g., a lysate labeled with a non-biotinylated probe or beads only).
| Protein ID (UniProt) | Gene Name | Fold Change (Sample vs. Control) | p-value | Description |
| P04637 | TP53 | 15.2 | 0.001 | Cellular tumor antigen p53 |
| P62993 | GRB2 | 12.8 | 0.003 | Growth factor receptor-bound protein 2 |
| Q07812 | MDM2 | 10.5 | 0.005 | E3 ubiquitin-protein ligase Mdm2 |
| P31749 | AKT1 | 2.1 | 0.045 | RAC-alpha serine/threonine-protein kinase |
| P08670 | VIM | 1.1 | 0.850 | Vimentin (Non-specific binder) |
| P60709 | ACTB | 1.0 | 0.912 | Actin, cytoplasmic 1 (Non-specific binder) |
Visualization of Probe Functionality
The trifunctional nature of the this compound probe is central to its utility. Each component serves a distinct and vital role in the experimental workflow.
Caption: Structure and function of the probe components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. peptide.com [peptide.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to study molecular interactions in real-time. It is particularly valuable in drug discovery for high-throughput screening (HTS) of potential inhibitors of protein-protein or protein-ligand interactions. The Dde Biotin-PEG4-TAMRA-PEG4 Alkyne probe is a versatile and multi-functional tool designed for robust and flexible FP assay development.
This probe incorporates several key features:
-
A TAMRA (tetramethylrhodamine) fluorophore, a bright and photostable dye suitable for FP applications.
-
A Biotin (B1667282) moiety, which allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling a variety of assay formats.
-
An Alkyne group for covalent attachment to azide-modified biomolecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the biotin, which can be selectively cleaved with hydrazine (B178648) to unmask the biotin moiety, offering an additional layer of experimental control.
-
Two PEG4 (polyethylene glycol) spacers to increase hydrophilicity and minimize steric hindrance between the functional moieties and the target biomolecule.
These application notes provide detailed protocols for the use of this compound in direct binding and competitive inhibition FP assays.
Principle of Fluorescence Polarization
FP assays are based on the principle that when a fluorescently labeled molecule (the probe) is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule in solution.
-
Low Polarization: A small, free-floating probe tumbles rapidly, and the emitted light is largely depolarized.
-
High Polarization: When the probe binds to a larger molecule (e.g., a protein), its rotational motion is significantly slowed, resulting in a higher degree of polarization of the emitted light.
This change in polarization is measured and used to quantify the extent of binding.
Experimental Applications
The this compound probe can be utilized in several FP assay formats. Two common applications are detailed below:
-
Direct Binding Assay: To determine the affinity (Kd) of a protein for a small molecule or peptide. In this setup, the alkyne probe is first "clicked" onto an azide-modified version of the small molecule or peptide. The resulting fluorescent tracer is then titrated with increasing concentrations of the target protein, and the increase in fluorescence polarization is measured.
-
Competitive Inhibition Assay: To screen for and characterize inhibitors of a known protein-ligand interaction. Here, a pre-formed complex of the fluorescent tracer (probe clicked to its binding partner) and the target protein yields a high FP signal. Unlabeled competitor molecules are then added, which displace the fluorescent tracer, causing a decrease in the FP signal. This allows for the determination of the inhibitor's potency (IC50).
Quantitative Data Summary
The following tables provide representative data from typical FP assays using a TAMRA-labeled probe.
Table 1: Direct Binding Assay Parameters
| Parameter | Representative Value | Description |
| Probe Concentration | 10 nM | Concentration of the TAMRA-labeled tracer. |
| Kd (Dissociation Constant) | 28.7 nM | The concentration of the target protein at which 50% of the probe is bound. |
| Assay Window (ΔmP) | 80.1 mP | The difference in millipolarization units between the fully bound and free probe. |
| Z'-Factor | 0.84 | A measure of assay quality and suitability for HTS (a value > 0.5 is considered excellent). |
Table 2: Competitive Inhibition Assay Parameters
| Parameter | Representative Value | Description |
| Probe Concentration | 10 nM | Concentration of the TAMRA-labeled tracer. |
| Target Protein Concentration | 100 nM | Fixed concentration of the protein, typically 2-3 times the Kd. |
| IC50 (Inhibitor) | 5.2 µM | The concentration of the unlabeled inhibitor that displaces 50% of the bound probe. |
| Ki (Inhibitor) | 4.8 µM | The calculated inhibition constant of the unlabeled inhibitor. |
Experimental Protocols
Protocol 1: Conjugation of the Alkyne Probe to an Azide-Modified Peptide via Click Chemistry
This protocol describes the covalent attachment of the this compound to an azide-containing peptide to create a fluorescent tracer.
Materials:
-
This compound
-
Azide-modified peptide
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of the this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-modified peptide in DMSO or an appropriate buffer.
-
In a microcentrifuge tube, combine the following in order, vortexing after each addition:
-
Azide-modified peptide (to a final concentration of 100 µM)
-
This compound (to a final concentration of 120 µM, 1.2 equivalents)
-
TBTA (from a 10 mM stock in DMSO, to a final concentration of 100 µM)
-
Copper(II) Sulfate (from a 50 mM stock in water, to a final concentration of 1 mM)
-
Sodium Ascorbate (freshly prepared 50 mM stock in water, to a final concentration of 5 mM)
-
-
Adjust the final volume with PBS.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
The resulting fluorescently labeled peptide can be purified by HPLC if necessary, but for many applications, the crude reaction mixture can be diluted directly into the assay buffer.
Protocol 2: Optional Dde Deprotection
This step is performed if the biotin functionality is desired for the assay (e.g., for binding to streptavidin).
Materials:
-
Dde-protected fluorescent tracer from Protocol 1
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the dried, Dde-protected fluorescent tracer.
-
Incubate at room temperature for 15-30 minutes.[1]
-
Remove the solvent under vacuum. The resulting deprotected tracer is ready for use.
Protocol 3: Direct Binding FP Assay
This protocol is to determine the binding affinity of a target protein for the fluorescently labeled tracer.
Materials:
-
Fluorescent tracer (from Protocol 1 or 2)
-
Target Protein
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
Procedure:
-
Prepare a serial dilution of the target protein in the assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of the fluorescent tracer (e.g., 10 nM final concentration).
-
Add the serially diluted target protein to the wells. Include wells with tracer only (no protein) for the "free" control and wells with buffer only for background measurement.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Calculate the FP values in millipolarization (mP) units.
-
Plot the FP values against the logarithm of the target protein concentration and fit the data to a sigmoidal dose-response curve to determine the Kd.
Protocol 4: Competitive Inhibition FP Assay
This protocol is to screen for inhibitors of a protein-ligand interaction.
Materials:
-
Fluorescent tracer (from Protocol 1 or 2)
-
Target Protein
-
Unlabeled competitor compounds/inhibitors
-
Assay Buffer
-
384-well, low-volume, black, non-binding surface microplates
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of the fluorescent tracer (e.g., 10 nM) and the target protein (e.g., at a concentration 2-3 times the Kd determined in Protocol 3).
-
Add the serially diluted competitor compounds to the wells.
-
Include control wells:
-
Tracer only (for 0% inhibition).
-
Tracer and target protein (for 100% binding/no inhibition).
-
Buffer only (for background).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization as described in Protocol 3.
-
Plot the FP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 of the inhibitor.
Visualizations
Experimental Workflow
References
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne, a versatile trifunctional reagent for the labeling, detection, and purification of biomolecules.
Product Description
This compound is a sophisticated chemical probe designed for bio-orthogonal chemistry. It incorporates three key functionalities onto a flexible polyethylene (B3416737) glycol (PEG) spacer:
-
An Alkyne Group: Enables covalent ligation to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
-
A TAMRA Fluorophore: A bright, red-fluorescent dye (tetramethylrhodamine) for sensitive detection and imaging.
-
A Dde-Cleavable Biotin (B1667282) Tag: A high-affinity purification handle for enrichment using streptavidin- or avidin-based resins. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker is stable under a variety of conditions but can be selectively cleaved under mild conditions using hydrazine (B178648), allowing for the gentle release of captured biomolecules.[1]
The hydrophilic PEG4 spacers enhance the solubility of the reagent and the resulting labeled biomolecules in aqueous buffers.[2] This reagent is particularly valuable in proteomics, drug discovery (e.g., as a PROTAC linker), and other biological studies where the identification and isolation of specific targets are required.[3][4]
Solubility and Storage
Proper handling and storage are critical to maintaining the integrity and functionality of this compound.
Table 1: Solubility and Storage Conditions
| Parameter | Recommendations |
| Appearance | Dark red amorphous solid |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF) |
| Shipping | Typically shipped at ambient temperature or on blue ice. |
| Long-Term Storage (Solid) | Store desiccated at -20°C upon receipt. |
| Stock Solution Storage | For a related compound, stock solutions are stable for up to 6 months at -80°C or up to 1 month at -20°C.[4] Frequent freeze-thaw cycles should be avoided. |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol for Labeling Azide-Modified Proteins via Click Chemistry (CuAAC)
This protocol describes the general steps for labeling an azide-containing protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO or DMF for preparing the alkyne stock solution
-
Click Chemistry Reagents:
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 10 mM in DMSO or water)
-
Procedure:
-
Prepare Alkyne Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Prepare Protein Sample: Adjust the concentration of your azide-modified protein in the reaction buffer.
-
Prepare Click Reaction Premix: In a microcentrifuge tube, combine the click chemistry reagents. The final concentrations in the reaction mixture should typically be:
-
Copper(II) sulfate: 0.1 - 1 mM
-
Sodium ascorbate: 1 - 5 mM
-
Ligand (TBTA/THPTA): 0.1 - 1 mM
-
Note: The ligand is crucial for stabilizing the Cu(I) ion and improving reaction efficiency.
-
-
Initiate the Reaction: a. Add the this compound stock solution to the protein sample. A 5- to 20-fold molar excess of the alkyne reagent over the protein is a common starting point. b. Add the click reaction premix to the protein-alkyne mixture to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light due to the TAMRA fluorophore.
-
Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or precipitation. The labeled protein can be visualized by in-gel fluorescence scanning (Excitation/Emission: ~553/575 nm) or by western blot using streptavidin-HRP.
Protocol for Affinity Purification of Labeled Proteins
This protocol outlines the enrichment of the biotinylated protein using streptavidin-agarose beads.
Materials:
-
TAMRA-Biotin labeled protein sample
-
Streptavidin-agarose beads (or magnetic beads)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Dde Cleavage Buffer (see section 3.3)
Procedure:
-
Bead Equilibration: Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.
-
Binding: Add the labeled protein sample to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotin tag to the streptavidin.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elution (Cleavage): Proceed to the Dde cleavage protocol to release the captured protein from the beads.
Protocol for Dde Linker Cleavage
This protocol describes the release of the captured biomolecule from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Protein-bound streptavidin beads
-
Cleavage Buffer: 2% (v/v) hydrazine monohydrate in DMF.[5] Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Neutralization solution (e.g., acetic acid)
Procedure:
-
Prepare Cleavage Buffer: Freshly prepare a solution of 2% hydrazine monohydrate in DMF.
-
Cleavage Reaction: a. Resuspend the protein-bound beads in the Cleavage Buffer. b. Incubate at room temperature for 3-5 minutes with gentle mixing.[5] Some protocols suggest incubation for up to 60 minutes at room temperature or 40°C.[6] Optimization may be necessary. c. Pellet the beads and collect the supernatant containing the released, TAMRA-labeled protein. d. To ensure complete cleavage, the treatment can be repeated 1-2 more times, pooling the supernatants.[5]
-
Neutralization and Cleanup: The collected supernatant can be neutralized with a small amount of acetic acid. The hydrazine can then be removed by dialysis or size-exclusion chromatography. The eluted protein will now contain the TAMRA fluorophore and a small remnant of the linker, but the biotin moiety will remain attached to the beads.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For Research Use Only.
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, multi-functional reagent designed for advanced applications in proteomics, drug discovery, and molecular biology. This molecule incorporates several key features:
-
TAMRA (Tetramethylrhodamine): A bright, orange-fluorescent dye for sensitive detection and quantification.
-
Alkyne Group: Enables covalent conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
-
Dde-Biotin: A biotin (B1667282) moiety for strong and specific binding to streptavidin, which is linked via a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This linker is cleavable under mild conditions with aqueous hydrazine (B178648), allowing for the gentle release of captured biomolecules.[1][2][3]
-
Dual PEG4 Spacers: Two polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the molecule in aqueous buffers and reduce steric hindrance, improving the efficiency of both the click reaction and biotin-streptavidin binding.
This reagent is particularly useful as a cleavable, fluorescent probe for labeling and affinity purification of alkyne-modified biomolecules.
Product Specifications
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | ~1412.69 g/mol | [4] |
| Appearance | Lyophilized solid | |
| Fluorophore | TAMRA (Tetramethylrhodamine) | [5] |
| Excitation Maximum (λex) | ~545 nm | |
| Emission Maximum (λem) | ~575 nm | [5] |
| Molar Extinction Coeff. (ε) | ~91,000 M⁻¹cm⁻¹ (in methanol) | [5][6][7] |
| Reactive Group | Terminal Alkyne | |
| Affinity Tag | Dde-Biotin (cleavable) | [1][2] |
Reconstitution and Storage Protocol
Proper handling and storage are crucial for maintaining the integrity and functionality of the reagent.
3.1. Materials Required:
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes with appropriate tips
3.2. Reconstitution Procedure:
-
Before opening, centrifuge the vial briefly to ensure the lyophilized solid is at the bottom.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of anhydrous DMSO or DMF. For example, for 1 mg of the reagent (assuming MW ~1412.7 g/mol ), add ~70.8 µL of solvent.
-
Vortex briefly but thoroughly to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure no particulates are present.
3.3. Storage and Stability:
-
Solid Form: Store the lyophilized solid at -20°C, protected from light.
-
Stock Solution: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. When stored properly, the stock solution is stable for several months.
Experimental Protocols
This section provides a detailed protocol for a common application: labeling an azide-modified protein via a click chemistry reaction, followed by streptavidin-based affinity purification and subsequent cleavage of the Dde-biotin linker.
4.1. Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-containing protein with this compound.
Workflow Diagram:
Caption: Workflow for labeling an azide-modified protein using CuAAC.
Materials Required:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Reconstituted this compound (10 mM in DMSO)
-
Click Catalyst Solution (prepare fresh):
-
100 mM Copper(II) Sulfate (CuSO₄) in water
-
200 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water[4]
-
100 mM Sodium Ascorbate (B8700270) in water (prepare fresh)
-
-
Reaction buffer (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, combine your azide-modified protein with the this compound probe. A 4-10 molar excess of the alkyne probe over the protein is recommended as a starting point.[4]
-
Prepare the Cu(I) catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[4] Let it stand for a few minutes.
-
Add the Cu(I)/THPTA complex to the protein-alkyne mixture. A final concentration of 1-2 mM Cu(I) is typically effective.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 4-5 mM.[4]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The resulting solution containing the biotin- and TAMRA-labeled protein is now ready for purification or direct use in pull-down assays.
4.2. Protocol 2: Streptavidin Affinity Purification and Elution
This protocol describes the capture of the biotinylated protein using streptavidin-coated beads and its subsequent release by cleaving the Dde linker.
Workflow Diagram:
Caption: Workflow for streptavidin pull-down and Dde-linker cleavage.
Materials Required:
-
Biotin-TAMRA labeled protein sample from Protocol 4.1
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., high salt buffer, 500 mM NaCl in PBS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer: 2% (v/v) aqueous hydrazine solution (Caution: Hydrazine is toxic. Handle with appropriate safety measures in a fume hood).[1][2][3]
Procedure:
-
Bead Preparation: Wash the required volume of streptavidin beads three times with Wash Buffer 1.[8]
-
Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.[8]
-
Washing:
-
Pellet the beads (using a magnetic rack or centrifugation).
-
Discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2.
-
Wash the beads twice with Wash Buffer 3 to remove residual salt and detergent.[8]
-
-
Elution (Dde Cleavage):
-
The eluted protein can now be analyzed by methods such as SDS-PAGE (visualizing the fluorescent protein in-gel) or mass spectrometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inactive catalyst; Insufficient probe concentration; Protein degradation. | Prepare catalyst and sodium ascorbate solutions fresh. Optimize the molar ratio of the alkyne probe to the protein. Ensure protein sample is fresh and contains protease inhibitors. |
| High Background Signal | Non-specific binding of the probe to beads or other proteins. | Increase the stringency of the wash steps (e.g., higher salt or detergent concentration). Include a pre-clearing step by incubating the sample with beads without streptavidin before the pull-down. |
| No Elution of Protein | Incomplete cleavage of the Dde linker; Protein precipitated on beads. | Ensure the hydrazine solution is at the correct concentration and fresh. Increase incubation time for cleavage. Use a different elution buffer composition if protein precipitation is suspected. |
| Fluorescence Quenching | Aggregation of the labeled protein; Buffer incompatibility. | Perform labeling and analysis in buffers containing mild non-ionic detergents (e.g., 0.05% Tween-20). Ensure buffer pH is within the optimal range for TAMRA fluorescence (pH 4-9). |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. axispharm.com [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Extinction Coefficient [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 7. biosyn.com [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, trifunctional chemical probe designed for advanced applications in drug discovery, particularly in the fields of chemical proteomics, target identification, and validation. This innovative tool integrates three key functionalities onto a single molecule, enabling a streamlined workflow for the labeling, enrichment, and visualization of target biomolecules.
The probe consists of:
-
An alkyne group for covalent conjugation to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
-
A biotin (B1667282) moiety for the strong and specific capture of labeled biomolecules using streptavidin-based affinity purification.
-
A TAMRA (tetramethylrhodamine) fluorophore for the sensitive detection and quantification of labeled molecules through fluorescence-based methods, such as in-gel fluorescence scanning and microscopy.
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker , which is a chemically cleavable linker that allows for the mild and efficient release of captured biomolecules from streptavidin supports. This feature is particularly advantageous as it avoids the harsh conditions typically required to dissociate the strong streptavidin-biotin interaction, thereby preserving the integrity of the isolated proteins for downstream analysis, such as mass spectrometry.
This combination of features makes this compound an ideal reagent for a variety of drug discovery applications, including the identification of small molecule targets, the characterization of enzyme activity, and the elucidation of complex biological pathways.
Applications in Drug Discovery
The unique properties of this compound lend themselves to several critical applications in the drug discovery pipeline:
-
Target Identification and Validation: A primary application is in the identification of the molecular targets of bioactive small molecules. A small molecule of interest can be derivatized with an azide (B81097) group to serve as a "bait." This azide-modified bait can then be introduced into a cellular lysate or living cells. The alkyne group on the this compound probe is then used to covalently "click" onto the azide-modified bait that is bound to its protein target(s). The resulting complex can be enriched using the biotin tag, visualized via the TAMRA fluorophore, and the target protein identified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): This probe is well-suited for ABPP, a powerful chemical proteomic strategy to study enzyme function directly in native biological systems. By designing an azide-containing activity-based probe that covalently labels the active site of a specific enzyme or enzyme family, the this compound can be used to tag and identify active enzymes.
-
PROTAC Synthesis: The probe can be utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
-
Visualization of Labeled Biomolecules: The TAMRA fluorophore allows for direct visualization of labeled proteins in gels or on blots, providing a rapid and quantitative method to assess labeling efficiency and target engagement.
Quantitative Data
The following tables summarize key quantitative data relevant to the experimental protocols described below.
Table 1: Spectral Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~541 - 565 nm[4] |
| Emission Maximum (λem) | ~565 - 583 nm[4] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[4] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3[4] |
Table 2: Streptavidin-Biotin Interaction Properties
| Property | Value |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M |
| Binding Capacity of Streptavidin-coated Beads (Free Biotin) | 1.8 nmol/mg[5] |
| Binding Capacity of Streptavidin-coated Beads (Biotinylated Oligonucleotide) | 0.150 nmol/mg[5] |
| Binding Capacity of Streptavidin-coated Beads (Biotinylated dsDNA) | 10 pmol/mg[5] |
| Binding Capacity of Streptavidin-coated PCR plate wells | 58-59 pmol[6][7] |
Experimental Protocols
Here, we provide detailed protocols for the key experimental steps involved in a typical target identification workflow using this compound.
Protocol 1: Labeling of Azide-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the this compound probe onto azide-modified proteins in a cell lysate.
Materials:
-
Cell lysate containing azide-modified protein(s)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Thaw the cell lysate on ice. Adjust the protein concentration to 1-5 mg/mL with PBS.
-
Prepare the "click" reaction master mix. For a 1 mL final reaction volume, add the reagents in the following order, vortexing gently after each addition:
-
880 µL of cell lysate
-
10 µL of this compound (10 mM stock in DMSO, final concentration 100 µM)
-
20 µL of TCEP (50 mM stock, final concentration 1 mM)
-
10 µL of TBTA (10 mM stock, final concentration 100 µM)
-
20 µL of CuSO₄ (50 mM stock, final concentration 1 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
The reaction mixture is now ready for the enrichment of labeled proteins (Protocol 2).
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification
This protocol describes the capture of the biotin-TAMRA-labeled proteins using streptavidin-coated magnetic beads.
Materials:
-
"Clicked" reaction mixture from Protocol 1
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: PBS
-
Magnetic rack
Procedure:
-
Equilibrate the streptavidin magnetic beads. Resuspend the beads in their storage buffer and transfer the desired amount to a new microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads, and then carefully remove the supernatant.
-
Wash the beads three times with Wash Buffer 3 (PBS). For each wash, resuspend the beads in 1 mL of buffer, pellet them using the magnetic rack, and discard the supernatant.
-
Add the "clicked" reaction mixture from Protocol 1 to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of the biotinylated proteins to the streptavidin beads.
-
Place the tube on the magnetic rack to pellet the beads and carefully collect the supernatant (this is the unbound fraction).
-
Wash the beads sequentially with 1 mL of the following buffers to remove non-specifically bound proteins:
-
Wash Buffer 1 (1% SDS in PBS) - two times
-
Wash Buffer 2 (8 M urea in 100 mM Tris-HCl, pH 8.0) - one time
-
Wash Buffer 3 (PBS) - three times
-
-
After the final wash, the beads with the captured proteins are ready for either on-bead analysis or elution via Dde linker cleavage (Protocol 3).
Protocol 3: Cleavage of the Dde Linker and Elution of Captured Proteins
This protocol describes the release of the captured proteins from the streptavidin beads by cleaving the Dde linker. The key advantage of the Dde linker is that it can be cleaved under mild conditions using hydrazine (B178648), which preserves the integrity of the eluted proteins for downstream analysis.[8][9]
Materials:
-
Streptavidin beads with captured proteins from Protocol 2
-
Cleavage Buffer: 2% (v/v) hydrazine in DMF or water
-
Neutralization Buffer (optional, e.g., acetic acid)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
After the final wash in Protocol 2, resuspend the beads in 1 mL of DMF and then pellet them using the magnetic rack. Remove the DMF. Repeat this step once more to ensure the beads are solvent-exchanged.
-
Resuspend the beads in 100-200 µL of Cleavage Buffer (2% hydrazine).
-
Incubate the mixture for 30-90 minutes at room temperature with gentle shaking.
-
Place the tube on the magnetic rack to pellet the beads.
-
Carefully collect the supernatant, which contains the eluted proteins. The TAMRA-alkyne moiety remains attached to the eluted proteins.
-
(Optional) Neutralize the eluate by adding a small amount of an appropriate acid, such as acetic acid, if the downstream application is sensitive to basic conditions.
-
The eluted proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence (Protocol 4) or for identification by mass spectrometry.
Protocol 4: In-Gel Fluorescence Detection of TAMRA-Labeled Proteins
This protocol describes the visualization of the eluted, TAMRA-labeled proteins by SDS-PAGE.
Materials:
-
Eluted protein sample from Protocol 3
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner with appropriate excitation and emission filters for TAMRA (Excitation: ~546 nm, Emission: ~580 nm)
Procedure:
-
Prepare the eluted protein sample for SDS-PAGE by adding the appropriate sample loading buffer.
-
Load the sample onto an SDS-PAGE gel and run the gel according to standard procedures.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel directly onto the imaging surface of a fluorescence gel scanner.
-
Scan the gel using an excitation wavelength of ~546 nm and an emission filter of ~580 nm.
-
The TAMRA-labeled proteins will appear as fluorescent bands, which can be quantified using appropriate imaging software.
Visualizations
Signaling Pathway Example: EGFR Kinase Inhibitor Target Identification
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is frequently implicated in cancer.[1][2][3][10] Kinase inhibitors targeting EGFR and downstream components of its pathway are important therapeutic agents. This compound can be used to identify the direct and off-targets of such inhibitors.
The diagram below illustrates a simplified EGFR signaling cascade and highlights potential points of intervention for kinase inhibitors.
Caption: EGFR signaling pathway and potential kinase inhibitor targets.
Experimental Workflow: Target Identification
The following diagram outlines the general workflow for identifying the protein targets of a small molecule using this compound.
Caption: Workflow for small molecule target identification.
Logical Relationship: Components of the Trifunctional Probe
This diagram illustrates the relationship between the different functional components of the this compound probe.
Caption: Functional components of the trifunctional probe.
References
- 1. nautilus.bio [nautilus.bio]
- 2. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods to quantify the biotin-binding capacity of streptavidin-coated polypropylene PCR plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.brighton.ac.uk [research.brighton.ac.uk]
- 8. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 9. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 10. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual Labeling of Biomolecules with Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, multi-functional chemical probe designed for the dual labeling of biomolecules. This reagent incorporates a terminal alkyne for covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a biotin (B1667282) moiety for affinity purification, a TAMRA (tetramethylrhodamine) fluorophore for fluorescent detection, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. This unique combination of functionalities enables a powerful workflow for the selective enrichment and subsequent fluorescent imaging of target biomolecules.
These application notes provide an overview of the properties of the this compound probe and detailed protocols for its use in dual-labeling experiments, including affinity pull-down and fluorescence detection.
Probe Characteristics and Properties
The this compound probe offers several key features beneficial for dual-labeling studies. The terminal alkyne group allows for a highly specific and efficient covalent linkage to azide-modified biomolecules through the bioorthogonal click chemistry reaction.[1][2] The biotin component exhibits an exceptionally strong and specific non-covalent interaction with streptavidin, making it a widely used tool for affinity-based purification. The TAMRA fluorophore is a bright and photostable dye suitable for a variety of fluorescence-based detection methods, including fluorescence microscopy and FRET assays.[3][4][5] The Dde linker provides a cleavable component, allowing for the release of the captured biomolecule from the biotin-streptavidin complex under mild conditions, which can be advantageous for downstream analysis.[6][7]
Quantitative Data Summary
| Property | Value | Notes |
| TAMRA Excitation Maximum (λex) | ~555 nm | Can vary slightly based on solvent and conjugation. |
| TAMRA Emission Maximum (λem) | ~580 nm | |
| TAMRA Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |
| TAMRA Quantum Yield (Φ) | 0.3–0.5 | |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ mol/L | One of the strongest known non-covalent interactions in nature. |
| Typical Degree of Labeling (DOL) for TAMRA | 2-4 | Refers to the number of dye molecules per protein molecule. |
Experimental Protocols
This section outlines a general workflow for the dual labeling of an azide-modified protein with this compound, followed by affinity purification and fluorescence detection.
Workflow Overview
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an azide-modified protein with the this compound probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS to a final volume of 150 µL.[8]
-
Add the this compound stock solution to the protein solution. The final concentration of the alkyne probe can be optimized, but a starting point of 20 µM is recommended.[9]
-
-
Initiate the Click Reaction:
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.[8]
-
-
Removal of Excess Reagents:
-
Remove unreacted probe and catalyst components by gel filtration or dialysis.
-
Affinity Pull-Down of Labeled Protein
This protocol describes the enrichment of the biotin-TAMRA-labeled protein using streptavidin-coated magnetic beads.
Materials:
-
Labeled protein from the previous step
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (see Section 3)
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer an appropriate amount of bead slurry to a new tube.
-
Wash the beads twice with Binding/Wash Buffer. Use a magnetic stand to separate the beads from the supernatant.
-
-
Binding:
-
Add the labeled protein solution to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated protein to the streptavidin beads.[10]
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Dde Cleavage and Elution
This protocol describes the cleavage of the Dde linker to release the TAMRA-labeled protein from the streptavidin beads.
Materials:
-
Protein-bound streptavidin beads from the previous step
-
Cleavage Buffer: 2% (v/v) hydrazine (B178648) monohydrate in DMF.[11][12]
-
Neutralization Buffer (e.g., 1 M HCl)
-
Collection tubes
Procedure:
-
Resuspend Beads:
-
After the final wash, remove the supernatant and resuspend the beads in the Cleavage Buffer.
-
-
Cleavage Reaction:
-
Elution:
-
Place the tube on a magnetic stand and carefully transfer the supernatant containing the eluted, TAMRA-labeled protein to a fresh collection tube.
-
-
Neutralization (Optional but Recommended):
-
Neutralize the hydrazine in the eluate by adding an appropriate amount of Neutralization Buffer.
-
Fluorescence Detection
The eluted protein is now labeled with TAMRA and can be detected using various fluorescence-based methods.
Fluorescence Microscopy:
-
The TAMRA-labeled protein can be used for imaging in fixed or live cells, depending on the nature of the biomolecule.
-
Use appropriate filter sets for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
Fluorometry/Spectrophotometry:
-
The concentration and degree of labeling of the purified protein can be determined by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).[13]
FRET-based Assays:
-
TAMRA can serve as an excellent acceptor for donor fluorophores like fluorescein (B123965) (FAM) in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.[4][14]
Signaling Pathway and Logical Relationship Diagrams
Probe Structure and Functionality
Dual-Labeling Logic
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. interchim.fr [interchim.fr]
- 3. lifetein.com [lifetein.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cleavable trifunctional biotin reagents for protein labelling, capture and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 | MDPI [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Dde Biotin-PEG4-TAMRA-PEG4 Alkyne labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling efficiency of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a trifunctional labeling reagent. It contains a TAMRA fluorophore for detection, a biotin (B1667282) tag for affinity purification, and an alkyne group for conjugation to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[1][2] The key feature is the hydrazine-cleavable Dde linker, which allows for the mild release of the biotinylated molecule from streptavidin or avidin (B1170675) supports after capture.[3] The dual PEG4 spacers are included to increase solubility and minimize steric hindrance during labeling and binding events.[4][5]
Q2: What is the purpose of the Dde group in this reagent?
A2: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group that is stable under many standard chemical conditions but can be selectively cleaved with hydrazine (B178648).[6][7] In this reagent, it acts as a cleavable linker between the biotin and the rest of the molecule. This allows for the efficient release of captured biomolecules from streptavidin affinity resins under mild conditions, overcoming the challenges associated with the very strong streptavidin-biotin interaction.[3]
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, the reagent should be stored at -20°C.[3] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[8] Stock solutions, typically prepared in an anhydrous solvent like DMSO or DMF, should also be stored at -20°C or -80°C and used within a month to six months to ensure activity.[9]
Q4: Why are PEG spacers included in the structure of this reagent?
A4: Polyethylene glycol (PEG) spacers are incorporated to enhance the properties of the labeling reagent. They increase the water solubility of the molecule, which can be particularly beneficial when labeling proteins in aqueous buffers.[4] Additionally, the flexible PEG chains act as spacers to reduce steric hindrance, which can improve the efficiency of both the click chemistry reaction and the subsequent binding of the biotin and TAMRA moieties to their respective partners.[5][10]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency (Weak or No TAMRA Signal)
If you observe a weak or absent fluorescent signal after your labeling reaction, it typically points to a problem with the CuAAC reaction.
| Possible Cause | Recommended Solution |
| Oxidation of Copper(I) Catalyst | The CuAAC reaction requires Cu(I). If using a Cu(II) salt (e.g., CuSO₄), ensure a fresh solution of a reducing agent like sodium ascorbate (B8700270) is used in slight excess.[11] For sensitive reactions, degas all buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from oxidizing the Cu(I).[12] |
| Inhibition of Copper Catalyst | Components in your sample buffer, such as chelators (e.g., EDTA) or high concentrations of other proteins, can sequester the copper catalyst.[13] Perform a buffer exchange into a non-inhibitory buffer (e.g., PBS) prior to labeling. |
| Suboptimal Reagent Concentrations | The concentration of the alkyne probe, your azide-containing molecule, and the catalyst are all critical. Ensure you are using an appropriate molar excess of the alkyne probe. A common starting point is a 2-fold excess of the azide (B81097) component relative to the alkyne.[13] |
| Incorrect Order of Reagent Addition | The order of addition can impact catalyst stability. A recommended practice is to premix the copper salt with a stabilizing ligand (if used), add this to your azide and alkyne substrates, and then initiate the reaction by adding the reducing agent (e.g., sodium ascorbate) last.[12] |
| TAMRA-Related Issues | TAMRA's fluorescence can be pH-sensitive, with reduced intensity in alkaline conditions (pH > 8.0).[14] Ensure your final application buffer is within the optimal pH range for TAMRA (neutral to slightly acidic). Excessive labeling can also lead to fluorescence quenching.[14][15] |
Issue 2: Successful Fluorescent Labeling but Poor Biotin-Streptavidin Binding
In this scenario, the TAMRA signal is strong, but you experience low or no signal in downstream applications involving streptavidin (e.g., Western blot, pull-down assays).
| Possible Cause | Recommended Solution |
| Steric Hindrance | The biotin moiety may be sterically hindered by the labeled molecule, preventing its interaction with streptavidin. The PEG4 spacers in the reagent are designed to minimize this, but it can still be an issue with large or complex target molecules.[5] |
| Endogenous Biotin in Samples | Biological samples, like cell lysates, contain naturally biotinylated proteins.[16] These can compete with your labeled molecule for binding sites on the streptavidin. |
| Interference from Blocking Buffers | If using milk as a blocking agent in assays like Western blotting, be aware that it contains endogenous biotin, which will bind to streptavidin-HRP conjugates and lead to weak or no signal.[17] Use a biotin-free blocking buffer such as Bovine Serum Albumin (BSA).[17] |
| Inefficient Dde Cleavage | If performing an elution after capture, incomplete cleavage of the Dde linker will result in poor recovery of your target molecule. |
Issue 3: Molecule Aggregation or Precipitation During/After Labeling
The introduction of the relatively hydrophobic TAMRA dye can sometimes lead to solubility issues with the labeled molecule.
| Possible Cause | Recommended Solution |
| Hydrophobicity of TAMRA | The TAMRA dye is hydrophobic and can cause aggregation, especially when labeling peptides or proteins that are already prone to insolubility.[14] |
| Over-labeling of the Molecule | A high degree of labeling can increase the hydrophobicity of the target molecule, leading to precipitation.[18] |
| Incorrect Buffer Conditions | The solubility of your target molecule may be highly dependent on the pH and ionic strength of the buffer. |
Experimental Protocols
Protocol 1: General Protein Labeling using CuAAC
This protocol provides a starting point for labeling an azide-modified protein with this compound.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.
-
(Optional but Recommended) Prepare a 50 mM stock solution of a copper-stabilizing ligand such as THPTA in deionized water.[13]
-
Ensure your azide-containing protein is in a buffer free of chelators and amines (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add your azide-containing protein to a final concentration of 10-50 µM.
-
Add the this compound stock solution to a final concentration that is 2-5 times the molar concentration of the protein.
-
Optional: If using a ligand, add it now to a final concentration of 0.50 mM.
-
Add the CuSO₄ solution to a final concentration of 0.10 mM.[13]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[13]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted labeling reagent and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.
-
Protocol 2: Dde Linker Cleavage for Elution
This protocol describes how to cleave the Dde linker to release the biotinylated molecule from a streptavidin-agarose resin.
-
Binding to Resin:
-
Incubate your Dde-biotin-labeled molecule with streptavidin-agarose beads according to the bead manufacturer's protocol.
-
Wash the beads thoroughly with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound molecules.
-
-
Cleavage Reaction:
-
Prepare a 2% (v/v) hydrazine solution in DMF or an aqueous buffer. Caution: Hydrazine is toxic and should be handled in a fume hood. [6][7]
-
Resuspend the streptavidin beads in the 2% hydrazine solution.
-
Incubate at room temperature for 3-10 minutes.[6] Some protocols may require slightly longer incubation times, but this should be optimized to avoid potential side reactions.[19]
-
Pellet the beads by centrifugation and carefully collect the supernatant containing your released molecule.
-
Repeat the hydrazine treatment one or two more times to ensure complete cleavage and elution.[6]
-
Combine the supernatants. The small molecular fragment remaining on your molecule after cleavage has a molecular weight of 55.07 Da.[3]
-
Quantitative Data Summary
Table 1: Recommended Concentrations for CuAAC Labeling
| Reagent | Recommended Final Concentration | Molar Ratio (relative to Substrate) |
| Azide-Containing Substrate | 10 - 100 µM | 1x |
| This compound | 20 - 500 µM | 2-5x |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | - |
| Sodium Ascorbate | 5 mM | - |
| THPTA Ligand (Optional) | 0.50 mM | - |
Note: These are starting recommendations and may require optimization for your specific application.[13]
Table 2: Dde Cleavage Conditions
| Reagent | Concentration | Incubation Time | Temperature |
| Hydrazine Monohydrate | 2% in DMF or aqueous buffer | 3-10 minutes (repeat 2-3 times) | Room Temperature |
Note: Higher concentrations of hydrazine (>2%) may lead to undesired side reactions.[7]
Visualizations
Caption: Experimental workflow for labeling an azide-containing molecule.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. lifetein.com [lifetein.com]
- 15. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: My click reaction has a low yield or is not working at all. What are the most common causes?
Low yields in click chemistry are often attributable to a few key factors:
-
Catalyst Inactivity: The active catalyst in CuAAC reactions is Copper(I). If your reaction fails, it is highly likely that the Cu(I) has been oxidized to the inactive Cu(II) state. This can be caused by oxygen in the reaction mixture.[1][2][3]
-
Suboptimal Reaction Conditions: Factors such as solvent, pH, and temperature can significantly impact reaction efficiency.[1][2]
-
Starting Material Impurity or Degradation: The purity and stability of your alkyne and azide (B81097) starting materials are crucial for a successful reaction.[1][4]
-
Insufficient Reagent Concentration: The rate of the reaction is dependent on the concentration of the reactants. Low concentrations can lead to incomplete conversion.[1]
Q2: How can I ensure my copper catalyst is active?
To maintain a sufficient concentration of the active Cu(I) catalyst, consider the following:
-
Use a Fresh Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ. Ensure your sodium ascorbate is fresh, as it can be oxidized by air over time. A brownish color may indicate oxidation.[5]
-
Utilize a Stabilizing Ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the more water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and accelerate the reaction.[1][3][6] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.
-
Degas Your Reaction Mixture: To minimize oxidation of the Cu(I) catalyst by dissolved oxygen, it is good practice to degas the solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon before adding the copper catalyst.[1][2]
Q3: What are the optimal reaction conditions for a click reaction?
While optimal conditions can be substrate-dependent, here are some general guidelines:
-
Solvent: The choice of solvent is critical to ensure the solubility of both the alkyne and azide. Common solvents include t-BuOH/water mixtures, DMF, and DMSO.[1][5] For bioconjugations, aqueous systems are preferred.[7]
-
pH: The CuAAC reaction is generally robust over a wide pH range (4-12).[8] For reactions involving biological molecules, a pH of 7-8 is typical.[1] Buffers that can chelate copper, such as Tris, should be avoided.[2]
-
Temperature: Many click reactions proceed efficiently at room temperature.[1] However, gentle heating (e.g., 40-60°C) can sometimes improve yields, especially with sterically hindered substrates.[1][4]
Q4: How can I tell if my starting materials are the problem?
-
Verify Purity: Use techniques like NMR or mass spectrometry to confirm the purity of your alkyne and azide starting materials. Impurities can interfere with the reaction.[1]
-
Assess Stability: Ensure your starting materials are stable under the planned reaction conditions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues in your click chemistry reactions.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in click chemistry.
Data Presentation
The following tables summarize typical starting concentrations and catalyst/ligand ratios for successful CuAAC reactions. These can be used as a starting point for your optimizations.
Table 1: Typical Reaction Component Concentrations
| Component | Typical Concentration | Notes |
| Alkyne | 1 - 10 mM | Can be the limiting reagent. |
| Azide | 1.1 - 5 equivalents (relative to alkyne) | An excess of the azide is often used. |
| Copper(II) Sulfate (B86663) | 0.05 - 0.1 equivalents (5 - 10 mol%) | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 0.2 - 0.5 equivalents (20 - 50 mol%) | Should be in excess relative to copper. |
| Ligand (TBTA/THPTA) | 0.25 - 0.5 equivalents (25 - 50 mol%) | A 5:1 ligand to copper ratio is often recommended.[1] |
Table 2: Common Solvents for CuAAC Reactions
| Solvent System | Typical Use Case |
| t-BuOH / H₂O (1:1) | General purpose, good for a wide range of substrates. |
| DMF or DMSO | For substrates with poor aqueous solubility. |
| H₂O | Bioconjugation reactions. |
Experimental Protocols
Below are detailed methodologies for a typical CuAAC reaction.
Protocol 1: General Procedure for CuAAC Reaction
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 20 mM stock solution of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
Prepare a 100 mM stock solution of THPTA ligand in deionized water.[7]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne and azide stock solutions to your desired final concentrations in your chosen reaction buffer or solvent (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the THPTA ligand solution to the reaction mixture. A 5-fold excess relative to the copper is recommended.[1]
-
Add the sodium ascorbate solution. A 10-fold excess relative to the copper is common.
-
Initiate the reaction by adding the CuSO₄ solution. The final volume should be adjusted with the reaction buffer/solvent.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction progress by an appropriate analytical technique, such as TLC, LC-MS, or HPLC.
-
Diagram: Experimental Workflow for a Typical CuAAC Reaction
Caption: Step-by-step workflow for a typical CuAAC experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. confluore.com [confluore.com]
- 8. Click Chemistry [organic-chemistry.org]
Technical Support Center: Optimizing Biotinylated Probe Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with non-specific binding in assays utilizing biotinylated probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in assays using biotinylated probes?
High background and non-specific binding in biotin-based assays can stem from several factors:
-
Endogenous Biotin (B1667282): Many tissues and cells, particularly liver and kidney, contain endogenous biotin that can be recognized by avidin (B1170675) or streptavidin conjugates, leading to false-positive signals.[1][2]
-
Insufficient Blocking: Inadequate blocking of the solid phase (e.g., membrane, microplate wells) can lead to the non-specific adherence of the biotinylated probe or the detection reagents.[3][4]
-
Inadequate Washing: Insufficient or poorly optimized washing steps can fail to remove unbound or weakly bound reagents, contributing to high background.[5][6][7]
-
Hydrophobic and Ionic Interactions: Non-specific binding can be mediated by hydrophobic or ionic interactions between the probe or detection reagents and the sample or solid support.[3][8]
-
Reagent Concentration: Using excessively high concentrations of the biotinylated probe or streptavidin-enzyme conjugate can increase the likelihood of non-specific binding.[7][9]
-
Biotin Contamination: The use of reagents containing biotin, such as milk-based blocking buffers, can interfere with the assay.[9][10]
Q2: When is it necessary to perform an endogenous biotin blocking step?
An endogenous biotin blocking step is crucial when working with samples known to have high levels of endogenous biotin. This is particularly important in immunohistochemistry (IHC) and other assays involving tissue sections from organs like the liver, kidney, and spleen.[2] You can test for the presence of endogenous biotin by incubating your sample with the streptavidin-conjugate alone and then adding the substrate. If a signal develops, endogenous biotin is present and blocking is required.
Q3: What are the key differences between avidin, streptavidin, and NeutrAvidin?
The choice of biotin-binding protein can impact the level of non-specific binding:
| Biotin-Binding Protein | Key Characteristics |
| Avidin | Glycosylated and positively charged, which can lead to non-specific binding through electrostatic interactions.[11] |
| Streptavidin | Non-glycosylated and has a near-neutral isoelectric point, generally resulting in lower non-specific binding compared to avidin.[11] |
| NeutrAvidin | A deglycosylated form of avidin with a neutral pI, offering reduced non-specific binding similar to streptavidin.[11] |
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure specific signals and reduce assay sensitivity. The following table outlines common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Endogenous Biotin Present | Perform an endogenous biotin blocking step before applying the primary antibody or biotinylated probe.[1][2][12] |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA).[3] Optimize blocking time and temperature. Consider using a different blocking agent, such as normal serum from the same species as the secondary antibody.[7][13] |
| Inadequate Washing | Increase the number and duration of wash steps.[5][7] Increase the stringency of the wash buffer by adding a non-ionic detergent (e.g., 0.05-0.1% Tween-20) or increasing the salt concentration (e.g., up to 0.5 M NaCl).[3][9][10] |
| Probe Concentration Too High | Titrate the biotinylated probe to determine the optimal concentration that provides a good signal-to-noise ratio.[9] |
| Streptavidin-Conjugate Concentration Too High | Optimize the concentration of the streptavidin-enzyme conjugate through titration.[9][14] |
| Biotin Contamination in Reagents | Avoid using milk-based blockers as they contain endogenous biotin.[9][10] Ensure all buffers and reagents are free from biotin contamination. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more steps in the experimental workflow.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | Increase the concentration of the biotinylated probe.[5][9] |
| Suboptimal Incubation Times | Increase the incubation time for the probe or detection reagents.[5][14] Consider performing incubations at 4°C overnight.[5] |
| Inefficient Biotinylation | Verify the efficiency of probe biotinylation using a method like a HABA assay.[9] |
| Incorrect Buffer Composition | Ensure the pH and salt concentrations of buffers are optimal for the binding interactions.[8] |
| Degraded Reagents | Use fresh preparations of probes, antibodies, and enzyme conjugates. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in tissue sections or cells before the application of a biotinylated probe.[1][2]
Materials:
-
Avidin solution (e.g., 0.05% in PBS)
-
Biotin solution (e.g., 0.005% in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Following the initial protein blocking step (e.g., with normal serum), incubate the sample with the avidin solution for 15 minutes at room temperature.
-
Rinse briefly with PBS.
-
Incubate the sample with the biotin solution for 15 minutes at room temperature.
-
Rinse briefly with PBS.
-
Proceed with the primary antibody or biotinylated probe incubation step.
Protocol 2: General Blocking and Washing for High-Stringency Applications
This protocol provides a general framework for effective blocking and washing to minimize non-specific binding in applications like Western blotting or ELISA.
Materials:
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Wash Buffer: TBST.
Procedure:
-
Blocking: After immobilization of the target molecule, incubate the solid support (e.g., membrane, plate) with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Incubation: Discard the blocking buffer and incubate with the biotinylated probe diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing:
-
Perform an initial quick rinse with Wash Buffer.
-
Wash the support three to five times with Wash Buffer for 5-10 minutes each time with gentle agitation.
-
-
Secondary Incubation: Incubate with the streptavidin-enzyme conjugate diluted in Blocking Buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing steps as described in step 3.
-
Proceed with substrate addition and signal detection.
Visualizing Workflows and Logic
Caption: Troubleshooting logic for high background.
Caption: Workflow for minimizing non-specific binding.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Dde Protecting Group Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in peptide synthesis and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for Dde group removal?
The standard method for removing the Dde protecting group involves treating the peptide-resin with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1] This reaction is typically performed at room temperature.
Q2: Why is my Dde cleavage incomplete?
Incomplete Dde cleavage can be caused by several factors:
-
Insufficient Reagent: The amount of hydrazine may be insufficient for the amount of Dde-protected peptide.
-
Short Reaction Time: The reaction time may not be long enough for complete deprotection.
-
Poor Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin can hinder reagent access to the Dde groups.
-
Steric Hindrance: The Dde group might be located in a sterically hindered position within the peptide sequence, making it less accessible to the cleavage reagent.
-
Peptide Aggregation: Aggregation of the peptide on the solid support can prevent efficient reagent penetration.
Q3: Can I increase the hydrazine concentration to improve cleavage efficiency?
Yes, increasing the hydrazine concentration can improve cleavage efficiency, especially for the more sterically hindered ivDde group.[2] However, concentrations should not exceed recommended limits, as higher concentrations can lead to undesirable side reactions. For instance, high concentrations of hydrazine can cause peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.[1]
Q4: Are there alternatives to hydrazine for Dde cleavage?
Yes, a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can be used for Dde removal.[1][3] This method can be advantageous as it is reported to be more compatible with Fmoc protecting groups.[1]
Q5: What is Dde migration and how can I prevent it?
Dde migration is a side reaction where the Dde group can transfer from one amino group to another, particularly to an unprotected lysine (B10760008) side chain.[4] This can occur during Fmoc deprotection with piperidine (B6355638). To minimize migration, using the more sterically hindered ivDde protecting group is recommended.[1] Additionally, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a short reaction time for Fmoc removal has been shown to prevent Dde migration.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Dde cleavage.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient hydrazine concentration. | Increase hydrazine concentration to 3-4%. For the more stable ivDde group, concentrations up to 10% in DMF have been used.[2] |
| Short reaction time. | Increase the incubation time. Perform multiple short treatments (e.g., 3 x 3 minutes) instead of one long one.[1][2] | |
| Peptide aggregation or steric hindrance. | Use a stronger swelling solvent or add a chaotropic agent. Consider using the more easily removable Dde group instead of ivDde if stability allows. | |
| Side Product Formation | Dde migration. | Use the ivDde protecting group, which is less prone to migration.[1] Minimize piperidine exposure time during Fmoc deprotection. |
| Peptide backbone cleavage. | Avoid excessive hydrazine concentrations. Do not exceed 2% hydrazine if Glycine residues are present.[1] | |
| Difficulty in Monitoring Reaction | No clear endpoint. | The cleavage of Dde can be monitored spectrophotometrically by measuring the absorbance of the cleavage product at 290 nm. |
Experimental Protocols
Standard Dde Cleavage Protocol (Hydrazine Method)
Materials:
-
Dde-protected peptide-resin
-
2% (v/v) Hydrazine monohydrate in DMF
-
DMF for washing
Procedure:
-
Swell the Dde-protected peptide-resin in DMF.
-
Drain the DMF and add the 2% hydrazine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 3-5 minutes.[1]
-
Drain the cleavage solution.
-
Repeat steps 3 and 4 two more times.
-
Wash the resin thoroughly with DMF (3-5 times).
Alternative Dde Cleavage Protocol (Hydroxylamine Method)
Materials:
-
Dde-protected peptide-resin
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
DMF for washing
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in NMP.[1][3]
-
Swell the Dde-protected peptide-resin in NMP.
-
Drain the NMP and add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.[1][3]
-
Drain the cleavage solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Visualizations
Dde Cleavage Experimental Workflow
Caption: Workflow for Dde protecting group cleavage from a solid-phase peptide.
Troubleshooting Incomplete Dde Cleavage
Caption: Decision tree for troubleshooting incomplete Dde cleavage.
References
Technical Support Center: Optimizing Bioconjugation with PEGylated Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PEGylated linkers to minimize steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in bioconjugation?
Polyethylene glycol (PEG) linkers are versatile spacers used to connect two or more molecules, such as a therapeutic agent and a targeting antibody in an antibody-drug conjugate (ADC).[][2] Their primary functions include enhancing the solubility and stability of the resulting conjugate, prolonging its circulation time in the bloodstream, and reducing its immunogenicity.[][3][4][5] The flexible nature of the PEG chain also helps to minimize steric hindrance between the conjugated molecules, allowing each component to maintain its biological function.[6][7]
Q2: How does the length of a PEG linker influence steric hindrance?
The length of the PEG linker, determined by its molecular weight, is a critical factor in modulating steric hindrance.[6]
-
Shorter PEG linkers (e.g., PEG2-PEG12) are often used for compact labeling where minimal separation is required.[6]
-
Longer PEG linkers (e.g., PEG2000 and above) provide greater spatial separation between the conjugated molecules.[6] This increased distance can be crucial for overcoming steric hindrance, for instance, by allowing a bulky drug molecule to not interfere with the binding of its carrier antibody to its target receptor.[8] However, an excessively long PEG chain can also introduce its own steric hindrance, potentially wrapping around the biomolecule and obstructing its active site.[9][10][11]
Q3: What are the key differences between linear and branched PEG linkers in the context of steric hindrance?
Linear and branched PEG linkers offer different advantages for managing steric effects:
-
Linear PEG Linkers: These consist of a single, straight PEG chain.[6] They are generally preferred when precise control over the distance between conjugated molecules is needed and to minimize steric interference for site-specific conjugation.[6]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core.[6] They provide a greater "shielding" effect, which can be beneficial for protecting the conjugated molecule from enzymatic degradation and reducing immune recognition.[6] This enhanced shielding can also lead to a longer circulation half-life.[6] However, their bulkier structure can also contribute to increased steric hindrance if not chosen carefully.
Q4: What common reactive groups are available for PEG linkers, and how do they influence experimental design?
The choice of reactive groups at the ends of the PEG linker is crucial for successful conjugation. Common reactive groups include:
-
NHS esters (N-hydroxysuccinimide): React with primary amines (e.g., lysine (B10760008) residues on proteins) at pH 7-9 to form stable amide bonds.[12][13][14]
-
Maleimides: React specifically with sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.5 to form stable thioether linkages.[15][16]
-
Aldehydes: React with amines via reductive amination to form a stable secondary amine linkage. This reaction can be targeted to the N-terminal amine at a lower pH (around 5).[13][17]
-
Azide and Alkyne Groups: Used in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition) for highly specific and efficient conjugation.[6][7]
The selection of the reactive group depends on the available functional groups on the biomolecule and the desired site of conjugation.[6]
Troubleshooting Guides
Problem 1: Reduced Biological Activity or Binding Affinity After PEGylation
Possible Cause: The PEG linker, while intended to reduce steric hindrance between the payload and the carrier, may be sterically hindering the interaction of the carrier molecule (e.g., an antibody) with its target.[8][10]
Troubleshooting Steps:
-
Optimize PEG Linker Length:
-
If you suspect the linker is too short, leading to interference from the conjugated molecule, try a longer PEG linker to increase the spatial separation.
-
Conversely, if the linker is very long, it might be "wrapping around" and masking the binding site.[9] In this case, test a shorter linker. A systematic screening of different linker lengths is often necessary.[8]
-
-
Change Linker Architecture:
-
If using a branched PEG linker, its bulky nature might be the cause. Consider switching to a linear PEG linker to reduce the steric profile.[6]
-
-
Site-Specific Conjugation:
-
If conjugation is random (e.g., to multiple lysine residues), the PEG chain may be attached at or near the active site.[17] Employ site-specific conjugation methods to attach the PEG linker to a region of the biomolecule distant from the binding domain.
-
Problem 2: Low Yield of the PEGylated Conjugate
Possible Cause: Several factors can contribute to low yields in PEGylation reactions, including issues related to steric hindrance.
Troubleshooting Steps:
-
Address Steric Hindrance During Conjugation:
-
A long or bulky PEG linker can sterically hinder its own reactive group from accessing the conjugation site on the biomolecule, leading to lower reaction efficiency.[9] Consider using a linker with a less sterically demanding reactive group or optimizing the linker length.
-
-
Improve Solubility of Reactants:
-
Even with a PEG linker, a highly hydrophobic payload may have poor solubility in aqueous buffers, leading to an incomplete reaction.[9] Longer PEG chains generally improve the solubility of the linker-payload complex.[9] You can also try optimizing the reaction buffer with organic co-solvents, if compatible with your biomolecule.
-
-
Optimize Reaction Conditions:
-
Purification Strategy:
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of PEG linker length.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Units in Linker | Tumor Exposure | Reduction in Tumor Weight | Reference |
| 0 (Non-PEGylated) | - | 11% | [18] |
| 2 | Lower | 35-45% | [18] |
| 4 | Lower | 35-45% | [18] |
| 8 | Higher | 75-85% | [18] |
| 12 | Higher | 75-85% | [18] |
| 24 | Higher | 75-85% | [18] |
Table 2: Impact of PEG Linker Length on Cytotoxicity of Affibody-Drug Conjugates
| PEG Molecular Weight | Fold Reduction in Cytotoxicity (in vitro) | Key Finding | Reference |
| 4 kDa | ~6.5-fold | Longer PEG chains can reduce in vitro cytotoxicity. | [19] |
| 10 kDa | ~22.5-fold | The prolonged half-life with longer PEGs can lead to better in vivo tumor inhibition despite lower in vitro activity. | [19][20] |
Table 3: Influence of PEG Linker Length on Nanocarrier Targeting
| PEG Molecular Weight | Targeting Efficiency in DC2.4 cells (cell line) | Targeting Efficiency in primary BMDCs and cDC1s | Reference |
| 0.65 kDa | Highest | Lower | [21][22] |
| 2 kDa | Intermediate | Intermediate | [21] |
| 5 kDa | Lower | Highest | [21][22] |
Experimental Protocols
General Protocol for Amine-Reactive PEGylation of a Protein
This protocol describes a general method for conjugating an NHS-activated PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
mPEG-NHS linker
-
Reaction Buffer: Amine-free buffer, pH 7.5-8.5 (e.g., borate (B1201080) buffer)
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Methodology:
-
Protein Preparation: Prepare the protein solution at a known concentration in an amine-free buffer.
-
PEG Linker Dissolution: Immediately before use, dissolve the mPEG-NHS linker in the Reaction Buffer.
-
Conjugation Reaction:
-
Add the dissolved PEG linker to the protein solution. A typical molar excess of PEG linker to protein is 10-50 fold, but this should be optimized for each specific system.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.
-
Purification: Purify the PEGylated protein from excess PEG linker and unreacted protein using size-exclusion chromatography or another suitable method.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and use techniques like mass spectrometry to determine the degree of PEGylation.
Protocol for Assessing the Impact of PEGylation on Binding Affinity (ELISA)
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to compare the binding affinity of a PEGylated antibody to its target antigen against the unmodified antibody.
Materials:
-
Antigen
-
Unmodified antibody
-
PEGylated antibody conjugates (with different linker lengths)
-
ELISA plates
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of an ELISA plate with the target antigen at an optimized concentration. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with Wash Buffer to remove unbound antigen. Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation:
-
Prepare serial dilutions of both the unmodified and the PEGylated antibodies.
-
Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Allow the color to develop, then stop the reaction with the Stop Solution.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Plot the absorbance versus antibody concentration and fit the data to a binding curve to determine the EC50 for each conjugate. A rightward shift in the binding curve for a PEGylated antibody compared to the unmodified antibody indicates a reduction in binding affinity.
Visualizations
Caption: Conceptual diagram of minimizing steric hindrance with an optimal PEG linker.
References
- 2. Application of PEG Linker | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. idosi.org [idosi.org]
- 14. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 15. interchim.fr [interchim.fr]
- 16. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting TAMRA Fluorescence Issues
Welcome to the technical support center for TAMRA (Tetramethylrhodamine)-related fluorescence quenching. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving TAMRA-labeled molecules.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Fluorescence Signal
Q1: I am observing a significantly lower fluorescence intensity from my TAMRA-labeled peptide/oligonucleotide than expected. What are the potential causes?
A1: A weak or absent TAMRA fluorescence signal can stem from several factors, primarily related to quenching, environmental effects, or issues with the labeling process itself. The most common culprits include:
-
Self-Quenching due to Aggregation: TAMRA is a hydrophobic dye.[1] When labeled onto peptides or oligonucleotides, it can increase the hydrophobicity of the conjugate, leading to aggregation, especially at high concentrations.[1][2] When TAMRA molecules are in close proximity within these aggregates, they can quench each other's fluorescence through a process called static quenching.[1][3][4]
-
Inappropriate pH: TAMRA's fluorescence is sensitive to pH. Its intensity is optimal in neutral to slightly acidic conditions and diminishes in alkaline environments (pH > 8.0).[1][5]
-
High Degree of Labeling (DOL): Excessive labeling of a molecule with TAMRA can lead to self-quenching, where adjacent TAMRA molecules interact and suppress fluorescence.[1][5] A labeling stoichiometry of 1:1 is often ideal.[1]
-
Interaction with Solvents or Other Molecules: The polarity of the solvent can affect TAMRA's quantum yield.[6][7] Additionally, certain molecules in your buffer or assay, including some metal ions like Mn2+, can induce quenching.[8][9] For oligonucleotides, proximity to guanine (B1146940) bases can also quench TAMRA fluorescence.[4][10]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the TAMRA fluorophore, a phenomenon known as photobleaching.[11][12]
Issue 2: Unexpected Quenching in FRET Experiments
Q2: In my FRET (Förster Resonance Energy Transfer) assay, I'm seeing quenching of the TAMRA acceptor signal. What could be causing this?
A2: While FRET itself is a quenching mechanism for the donor fluorophore, unexpected quenching of the TAMRA acceptor can occur. Here are some possible reasons:
-
TAMRA as a Quencher: TAMRA can act as a quencher for other fluorophores, particularly those with emission spectra that overlap with its absorption spectrum (e.g., FAM).[13][14] However, TAMRA itself is fluorescent, which can contribute to background signal.[15][16]
-
Static and Contact Quenching: In addition to FRET, which is a through-space energy transfer, static or contact quenching can occur if the donor and acceptor dyes form a ground-state complex (intramolecular dimer).[3][13] This is dependent on the affinity of the two dyes for each other.[13]
-
Use of a Non-Fluorescent Quencher: If you are using TAMRA as the donor, ensure your acceptor is an appropriate FRET partner. If you are using TAMRA as a reporter in a cleavage assay, it is often paired with a dark quencher like the Black Hole Quencher® (BHQ®) dyes.[15][16] These quenchers dissipate energy as heat rather than light, minimizing background fluorescence.[15]
Issue 3: Sample Precipitation
Q3: My TAMRA-labeled peptide is precipitating out of solution. How can I improve its solubility?
A3: Precipitation is a common issue due to the hydrophobic nature of the TAMRA dye.[1] Here are several strategies to improve solubility:
-
Optimize Solubilization Protocol: For hydrophobic peptides, initially dissolve them in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer.[1] For basic or acidic peptides, adding a small amount of 10% acetic acid or 1% ammonium (B1175870) hydroxide, respectively, can aid dissolution.[1]
-
Modify Peptide Design: If solubility issues persist, consider incorporating polar linkers, like PEG spacers, between the TAMRA dye and the peptide to increase the overall hydrophilicity.[1]
-
Control the Degree of Labeling (DOL): As mentioned, a high degree of labeling increases hydrophobicity. Aim for a 1:1 dye-to-peptide ratio.[1]
-
Use of Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100) to your buffer can help prevent aggregation.[1]
Troubleshooting Workflows & Diagrams
Below are diagrams to help visualize common issues and experimental procedures related to TAMRA fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]
- 5. lifetein.com [lifetein.com]
- 6. jmess.org [jmess.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]
Technical Support Center: Elution of Biotinylated Proteins from Streptavidin Resins
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of eluting biotinylated proteins from streptavidin resins. The strong interaction between biotin (B1667282) and streptavidin, one of the most robust non-covalent bonds known in nature, presents a significant hurdle for recovering intact, functional proteins.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to elute my biotinylated protein from streptavidin resin?
The bond between streptavidin and biotin is exceptionally strong and stable, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[2][4] This high-affinity interaction is resistant to harsh conditions such as organic solvents, denaturants (like guanidinium (B1211019) chloride), detergents (such as SDS and Triton X-100), proteolytic enzymes, and extremes of temperature and pH.[2] Consequently, elution requires conditions that can disrupt this powerful bond, which can often be harsh and denaturing to the protein of interest.[1][4][5][6]
Q2: What are the main strategies for eluting biotinylated proteins from streptavidin?
There are two primary approaches for eluting biotinylated proteins:
-
Harsh (Denaturing) Elution: These methods are effective at disrupting the streptavidin-biotin interaction but will likely denature your protein, rendering it unsuitable for functional assays. These are typically used when the downstream application is SDS-PAGE, western blotting, or mass spectrometry.[1][7]
-
Gentle (Non-Denaturing) Elution: These methods aim to preserve the native structure and function of the eluted protein. They are often less efficient than harsh methods and may require more optimization.
Q3: Can I reuse my streptavidin resin after elution?
The reusability of streptavidin resin depends on the elution method used.
-
Harsh elution conditions, such as boiling in SDS-PAGE loading buffer, will denature the streptavidin, making the resin non-reusable.[8]
-
Some gentle elution methods, particularly those using competitive elution with excess biotin, may allow for resin regeneration. However, complete removal of the tightly bound biotin can be challenging.
-
Certain specialized resins, like those with monomeric avidin (B1170675), are designed for milder elution and can be regenerated.[9][10] Similarly, Strep-Tactin®XT resins can be regenerated using specific regeneration buffers after elution with biotin.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the elution of biotinylated proteins from streptavidin resins.
Problem 1: Low or No Protein Yield After Elution
Possible Causes & Solutions
-
Inefficient Elution Conditions: The chosen elution method may not be strong enough to disrupt the streptavidin-biotin interaction.
-
Low Initial Protein Expression or Biotinylation: The amount of biotinylated protein in your starting sample may be too low.
-
Solution: Verify protein expression and biotinylation efficiency using methods like a western blot with labeled streptavidin. Optimize your protein expression and biotinylation protocols if necessary.[14]
-
-
Protein Degradation: Your protein may be degraded by proteases during the purification process.
-
Solution: Add protease inhibitors to your lysis and wash buffers and keep samples cold to minimize proteolytic activity.[14]
-
-
Incomplete Cell Lysis: The protein of interest may not have been efficiently released from the cells.
-
Solution: Ensure your lysis method is effective for your cell type and that the lysis buffer is appropriate for your protein.[14]
-
Problem 2: Eluted Protein is Denatured and Inactive
Possible Causes & Solutions
-
Harsh Elution Conditions: The use of strong denaturants, extreme pH, or high temperatures can destroy protein structure and function.[4]
-
On-Bead Digestion: While this method avoids harsh elution, it results in peptides instead of the full-length protein.
Problem 3: Contamination of Eluted Protein with Streptavidin
Possible Causes & Solutions
-
Harsh Elution Conditions: Conditions that elute the biotinylated protein can also cause the streptavidin to leach from the resin.
Problem 4: High Non-Specific Binding to the Resin
Possible Causes & Solutions
-
Insufficient Washing: Non-biotinylated proteins may be non-specifically interacting with the streptavidin or the resin matrix.
-
Solution: Increase the number of wash steps and/or the stringency of the wash buffer. Adding detergents (e.g., Tween-20), high salt concentrations, or urea (B33335) to the wash buffer can help reduce non-specific binding.[8][16]
-
-
Hydrophobic or Ionic Interactions: The protein of interest or contaminants may be interacting non-specifically with the resin.
-
Solution: Pre-blocking the beads with a blocking agent like BSA can sometimes reduce non-specific binding.
-
Quantitative Data Summary
The following tables summarize quantitative data for various elution conditions.
Table 1: Comparison of Elution Methods and Efficiencies
| Elution Method | Reagents | Conditions | Elution Efficiency | Protein State | Reference |
| Harsh Elution | |||||
| SDS-PAGE Loading Buffer | SDS, β-mercaptoethanol/DTT | 95-100°C for 5-10 min | High | Denatured | [1][8] |
| Guanidine HCl | 6 M Guanidine HCl | Room Temperature | High | Denatured | [1] |
| Acidic Buffer | 0.1 M Glycine-HCl | pH 2.0-2.8 | Variable | Denatured | [1][8] |
| Competitive Elution | |||||
| Excess Biotin with Heat | 25 mM Biotin | 95°C for 5 min | 40-60% | Denatured | [13] |
| Excess Biotin with Detergents and Heat | 25 mM Biotin, 0.4% SDS, 1% IGEPAL-CA630 | 95°C for 5 min | High | Denatured | [1][5] |
| Gentle Elution | |||||
| Competitive Elution with Biotin (Anti-Biotin Antibody Beads) | 4 mg/ml Biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5 | 30 min incubation | 85-90% | Native | [4][17] |
| Temperature-Sensitive Polymer Conjugated Streptavidin | Temperature shift from <32°C to 37°C | N/A | Reversible Binding/Release | Native | [18] |
Experimental Protocols
Protocol 1: Harsh Elution with SDS-PAGE Sample Buffer
This protocol is suitable for downstream analysis by SDS-PAGE and western blotting.
-
After binding your biotinylated protein and washing the streptavidin resin, remove the final wash buffer.
-
Add 1-2 bead volumes of 2x SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) directly to the beads.
-
Vortex briefly to mix.
-
Heat the sample at 95-100°C for 5-10 minutes.[8]
-
Use a magnetic stand or centrifuge to pellet the beads.
-
Carefully collect the supernatant containing the eluted protein. The sample is now ready for loading onto an SDS-PAGE gel.
Protocol 2: Elution with Excess Biotin and Heat
This method can provide better recovery than competitive elution at room temperature.
-
Following the binding and washing steps, remove the final wash buffer.
-
Prepare an elution buffer containing 25 mM biotin in a suitable buffer (e.g., PBS with 0.4% SDS and 1% IGEPAL-CA630).[1][5]
-
Add 1-2 bead volumes of the elution buffer to the resin.
-
Pellet the beads using a magnet or centrifuge.
-
Collect the supernatant containing the eluted protein.
Protocol 3: Gentle Competitive Elution using Anti-Biotin Antibody Agarose (B213101)
This method is designed to preserve the native structure and function of the eluted protein.[4]
-
Use anti-biotin antibody agarose beads instead of streptavidin beads for protein capture.
-
After binding and washing, prepare the elution buffer: 4 mg/ml biotin in 25 mM Tris-HCl containing 0.3 M NaCl, pH 8.5.[4][17]
-
Add the elution buffer to the beads and incubate for 30 minutes at room temperature with gentle mixing.[4][17]
-
Pellet the beads by centrifugation.
-
Collect the supernatant containing the native biotinylated protein.
Visualizations
Caption: Overview of harsh and gentle elution strategies.
Caption: Troubleshooting workflow for low elution yield.
References
- 1. goldbio.com [goldbio.com]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. biomat.it [biomat.it]
- 4. tandfonline.com [tandfonline.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 8. ubpbio.com [ubpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. neuromics.com [neuromics.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
Reducing background signal in fluorescence imaging with TAMRA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in fluorescence imaging experiments using TAMRA (Tetramethylrhodamine).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signals in fluorescence imaging with TAMRA?
High background signals in TAMRA-based fluorescence imaging can originate from several sources, broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample, such as cells and tissues.[1][2] Common endogenous fluorophores include NADH, flavins, collagen, and elastin.[3][4] This inherent fluorescence can interfere with the detection of the specific TAMRA signal, especially if the signals are weak.[2]
-
Non-Specific Binding: This occurs when the TAMRA-conjugated probe (e.g., an antibody) binds to unintended targets within the sample.[5] This can be caused by hydrophobic interactions, ionic interactions, or using too high a concentration of the labeled probe.[6]
-
Suboptimal Staining Protocol: Issues with the experimental protocol, such as inadequate blocking of non-specific binding sites, insufficient washing to remove unbound probes, or the use of expired or aggregated reagents, can all contribute to high background.[6][7]
-
Imaging System Parameters: Improperly configured microscope settings, such as excessive laser power or inappropriate filter selection, can increase background noise and reduce the signal-to-noise ratio.[8]
Q2: How can I determine if the background signal is from autofluorescence or non-specific binding?
To distinguish between autofluorescence and non-specific binding, it is crucial to include proper controls in your experiment.[3]
-
Unstained Control: An unstained sample that has gone through the same fixation and permeabilization steps will reveal the level of natural autofluorescence.[3][9]
-
Secondary-Antibody-Only Control: If you are using a primary and a TAMRA-labeled secondary antibody, a control sample incubated only with the secondary antibody will indicate the level of non-specific binding from the secondary antibody.[1]
By comparing the fluorescence in these controls to your fully stained sample, you can identify the primary source of the background signal.
Q3: Can the properties of the TAMRA dye itself contribute to high background?
Yes, the chemical properties of TAMRA can influence its propensity for non-specific binding.[6] For instance, the hydrophobicity of the dye can lead to non-specific interactions with cellular components.[6] Additionally, if TAMRA is used as a quencher in a probe-based assay, its own intrinsic fluorescence can contribute to the overall background signal.[10]
Troubleshooting Guides
This section provides step-by-step guidance to address common issues related to high background signals in TAMRA fluorescence imaging.
Issue 1: Generalized High Background Across the Entire Sample
A diffuse, high background across the entire field of view often indicates issues with non-specific binding of the TAMRA-conjugated probe or problems with the staining protocol.
Caption: Troubleshooting workflow for generalized high background signal.
1. Antibody Titration
High antibody concentrations are a common cause of high background.[6][9] Performing a titration experiment will help determine the optimal antibody concentration that provides a strong specific signal with minimal background.
-
Objective: To find the optimal dilution for the primary and/or TAMRA-conjugated secondary antibody.
-
Methodology:
-
Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400) and your TAMRA-labeled secondary antibody (e.g., 1:200, 1:400, 1:800, 1:1600).
-
Stain your samples using each dilution combination, keeping all other parameters constant.
-
Image the samples using identical acquisition settings.
-
The optimal dilution is the one that yields the best signal-to-noise ratio.
-
| Parameter | Recommended Starting Dilutions |
| Primary Antibody | 1:100 |
| TAMRA-conjugated Secondary Antibody | 1:400 |
2. Optimizing Blocking and Washing Steps
Inadequate blocking or washing can lead to increased non-specific binding.[6][7]
-
Objective: To effectively block non-specific binding sites and remove unbound antibodies.
-
Methodology:
-
Blocking:
-
Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum if the secondary is goat anti-mouse).[11]
-
Alternatively, a solution of 1-3% Bovine Serum Albumin (BSA) can be used.[12]
-
Incubate the sample with the blocking solution for at least 1 hour at room temperature.
-
-
Washing:
-
Issue 2: High Background from Autofluorescence
If the unstained control sample shows significant fluorescence, autofluorescence is a likely contributor to the high background.
| Strategy | Description |
| Spectral Imaging and Unmixing | If your microscope is equipped with a spectral detector, you can capture the emission spectrum of the autofluorescence from an unstained sample and then use software to subtract this spectral signature from your stained sample's image. |
| Use of Quenching Agents | Commercially available autofluorescence quenching reagents can be applied to the sample to reduce the background signal. |
| Photobleaching | Intentionally photobleach the autofluorescence by exposing the unstained sample to the excitation light for an extended period before staining. This is less effective for some sources of autofluorescence. |
| Choice of Fluorophore | If possible, switch to a fluorophore that emits in the far-red or near-infrared region of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[4] |
-
Objective: To characterize the autofluorescence of your sample.
-
Methodology:
-
Prepare an unstained control sample, processing it in the same way as your experimental samples (fixation, permeabilization, etc.).[3]
-
Mount the sample and image it using the same filter sets and acquisition settings you intend to use for your TAMRA-stained samples.
-
If your microscope has a spectral detector, perform a lambda scan to determine the emission spectrum of the autofluorescence. This will help in choosing appropriate filters and fluorophores to minimize its impact.[14]
-
Issue 3: Speckled or Punctate Background Staining
This type of background can be caused by aggregated antibodies or precipitates.
Caption: Logical steps to troubleshoot speckled background staining.
-
Action: Centrifuge the TAMRA-conjugated antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates.[6]
-
Action: Filter all buffers used for staining and washing through a 0.22 µm filter to remove any precipitates.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. microscopyfocus.com [microscopyfocus.com]
Stability of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in physiological conditions
Here is the technical support center for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne.
This guide provides detailed information, frequently asked questions, and troubleshooting advice for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a multifunctional chemical probe used in bioconjugation and chemical biology.[1][2] It incorporates several key functional moieties:
-
Dde (dimedone-based) Linker : A cleavable linker that allows for the release of conjugated molecules under specific, mild conditions.[3][4]
-
Biotin (B1667282) : A high-affinity tag for streptavidin, enabling efficient purification and enrichment.[5]
-
TAMRA (Tetramethylrhodamine) : A bright, photostable fluorescent dye for visualization and quantification.[6][7]
-
Two PEG4 Spacers : Hydrophilic polyethylene (B3416737) glycol spacers that improve solubility and reduce steric hindrance.[8][]
-
Alkyne Group : A terminal alkyne handle for covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[1][10]
Q2: How stable is the Dde linker under typical physiological conditions?
A2: The Dde linker is designed to be stable under standard physiological conditions (e.g., neutral pH, 37°C), making it suitable for use in live-cell experiments and in vivo studies.[3] Cleavage is specifically induced under mild, non-physiological conditions using hydrazine (B178648) or hydroxylamine.[3][11]
Q3: What are the recommended conditions for cleaving the Dde linker?
A3: The Dde linker is most commonly cleaved using a dilute solution of hydrazine. This method offers high cleavage efficiency under mild conditions.[4][5][12] Captured biomolecules can be released efficiently with a 2% aqueous hydrazine solution.[5] One study demonstrated a cleavage rate of over 95% when incubating with 2% hydrazine for 60 minutes at 40°C.[12]
Q4: How stable is the TAMRA fluorophore?
A4: TAMRA is a robust fluorophore known for its good photostability compared to other dyes like fluorescein.[6][7] Its fluorescence is generally stable across a wide pH range, though some studies note that its intensity can diminish in alkaline environments with a pH above 8.0.[6][7][13][14] For optimal performance, it is best used in neutral to slightly acidic conditions.[13]
Q5: What is the role of the PEG4 spacers in the molecule's structure?
A5: The polyethylene glycol (PEG) spacers serve multiple important functions. They are hydrophilic, which helps to improve the overall solubility of the molecule in aqueous buffers.[4][8] PEG linkers also provide flexibility and act as spacers, which can reduce steric hindrance between the conjugated components.[] In the context of antibody-drug conjugates (ADCs), PEG linkers can prolong the half-life and reduce the immunogenicity of the conjugate.[]
Quantitative Data Summary
Table 1: Photophysical Properties of TAMRA Dye
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 555 nm | [6][13] |
| Emission Maximum (λem) | ~575 - 580 nm | [6][13] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [13] |
| Quantum Yield | 0.3 - 0.5 | [13] |
| pH Sensitivity | Stable in neutral to slightly acidic conditions; fluorescence may decrease at pH > 8.0. | [13][14] |
Table 2: Dde Linker Cleavage Conditions
| Reagent | Concentration | Temperature | Time | Cleavage Efficiency | References |
| Hydrazine | 2% (in aqueous solution) | 40°C | 60 minutes | >95% | [12] |
| Hydrazine | 4% | 40°C | 60 minutes | Not specified | [12] |
Experimental Protocols
Protocol 1: Dde Linker Cleavage for Elution from Streptavidin Resin
This protocol describes the release of a biotinylated molecule of interest from a streptavidin-coated solid support by cleaving the Dde linker.
Materials:
-
Streptavidin-coated agarose (B213101) or magnetic beads with captured Dde-biotinylated target molecule.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Cleavage Buffer: 2% (v/v) aqueous hydrazine solution. Caution: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment in a chemical fume hood.
-
Neutralization Buffer (optional, e.g., acetic acid).
-
Microcentrifuge tubes.
Procedure:
-
Wash the Resin: After capturing your Dde-biotinylated molecule, wash the streptavidin beads thoroughly with 3-5 volumes of Wash Buffer to remove non-specifically bound proteins. Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) between washes.
-
Prepare for Cleavage: After the final wash, remove the supernatant completely.
-
Add Cleavage Buffer: Resuspend the beads in 1-2 bead volumes of freshly prepared 2% hydrazine Cleavage Buffer.
-
Incubate: Incubate the reaction mixture for 60 minutes at 40°C with gentle shaking to keep the beads suspended.[12]
-
Elute the Target Molecule: Pellet the beads by centrifugation or using a magnetic stand. Carefully collect the supernatant, which now contains your target molecule, free from the biotin tag.
-
(Optional) Neutralize: If residual hydrazine interferes with downstream applications, it can be quenched by adding a slight excess of a scavenger like acetone (B3395972) or neutralized with an acid.
-
Analyze: The eluted protein is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or western blotting. After cleavage, a small remnant of the linker will remain on the target molecule.[5]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for labeling an azide-containing molecule with this compound.
Materials:
-
This compound.
-
Azide-modified molecule of interest (e.g., protein, nucleic acid).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., Sodium Ascorbate (B8700270), THPTA).
-
Copper ligand (e.g., TBTA, BTTAA).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Anhydrous DMSO for dissolving reagents.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve your azide-modified molecule in an appropriate reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), Sodium Ascorbate (e.g., 500 mM in water), and the copper ligand (e.g., 50 mM TBTA in DMSO).
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Azide-modified molecule (to a final concentration of 10-100 µM).
-
This compound (1.5 to 3-fold molar excess over the azide (B81097) molecule).
-
Copper ligand (1 molar equivalent to CuSO₄).
-
CuSO₄ (final concentration of 50-100 µM).
-
-
Initiate the Reaction: Add the Sodium Ascorbate (final concentration of 1-5 mM) to the mixture to initiate the click reaction. Vortex gently to mix.
-
Incubate: Protect the reaction from light due to the TAMRA dye. Incubate at room temperature for 1-4 hours. Reaction times may require optimization.
-
Purification: Purify the labeled conjugate to remove unreacted probe, copper, and other reagents. This can be achieved by methods such as size-exclusion chromatography, dialysis, or precipitation, depending on the nature of the target molecule.
-
Verify Labeling: Confirm successful conjugation through methods like fluorescence imaging, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No TAMRA Fluorescence Signal | 1. Photobleaching: Excessive exposure to light during handling or imaging. 2. pH outside optimal range: The reaction or imaging buffer is too alkaline (pH > 8.0).[13] 3. Quenching: The dye may be in an environment that causes fluorescence quenching. | 1. Minimize light exposure by working in low light and using antifade reagents for microscopy. 2. Ensure the buffer pH is within the neutral to slightly acidic range (pH 6.5-7.5).[13] 3. If labeling a protein, try altering the labeling site or using a longer spacer arm. |
| Incomplete Dde Linker Cleavage | 1. Inactive Hydrazine: The hydrazine solution may have degraded over time. 2. Insufficient Incubation: The incubation time or temperature was too low. 3. Inaccessible Linker: The Dde linker is sterically hindered within a folded protein or complex. | 1. Always use a freshly prepared 2% hydrazine solution. 2. Increase the incubation time to 90 minutes or the temperature to 45°C. Optimize as needed. 3. Try performing the cleavage under denaturing conditions (if compatible with your target) to expose the linker. |
| Poor Solubility of the Reagent or Conjugate | 1. Aggregation: The overall conjugate may be hydrophobic, leading to aggregation in aqueous buffers. 2. Improper Storage: The reagent was not stored correctly, leading to degradation. | 1. While the PEG spacers enhance solubility, highly hydrophobic targets may still aggregate. Try adding a small amount of organic co-solvent (e.g., DMSO, DMF) or a non-ionic detergent. 2. Store the stock solution in anhydrous DMSO at -20°C or -80°C, protected from light and moisture.[7][10] |
| High Non-Specific Binding to Streptavidin Resin | 1. Insufficient Washing: Wash steps were not stringent enough to remove molecules without a biotin tag. 2. Hydrophobic Interactions: The target protein or linker itself may be interacting non-specifically with the resin. | 1. Increase the number of washes and/or the salt concentration (e.g., up to 500 mM NaCl) and detergent concentration (e.g., up to 0.1% Tween-20) in the wash buffer. 2. Include a blocking step with a protein like BSA before adding your sample. |
| Low Efficiency in Click Chemistry (CuAAC) Reaction | 1. Oxidized Reducing Agent: The sodium ascorbate solution has oxidized and is no longer effective. 2. Copper Catalyst Poisoning: Buffers containing chelators (e.g., EDTA) can sequester the copper catalyst. 3. Reagent Stoichiometry: Incorrect molar ratios of reactants. | 1. Always use a freshly prepared solution of sodium ascorbate. 2. Ensure all buffers are free of chelating agents. If their presence is unavoidable, increase the copper concentration. 3. Optimize the molar excess of the alkyne probe to the azide-tagged molecule. |
Visualizations
Caption: Molecular components of this compound.
Caption: Workflow for labeling, purification, and analysis.
Caption: Dde linker cleavage releases the target from streptavidin.
References
- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 4. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. chempep.com [chempep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. purepeg.com [purepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a complex multifunctional molecule used in bioconjugation and chemical biology.[1][2] Its structure includes:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group for primary amines that can be selectively cleaved under mild conditions using hydrazine (B178648).[3][4]
-
Biotin (Vitamin H): A small molecule with a very high affinity for streptavidin and avidin, commonly used for purification and detection.
-
PEG4 (Polyethylene glycol, 4 units): Two separate PEG4 linkers are included in the molecule. These are hydrophilic spacers that enhance the water solubility of the entire compound and reduce steric hindrance.[5][6][7]
-
TAMRA (Tetramethylrhodamine): A fluorescent dye that emits in the orange-red region of the spectrum. It is known for its brightness and photostability, but also for its hydrophobic nature, which can lead to solubility issues.[8][9]
-
Alkyne: A terminal alkyne group that enables covalent conjugation to azide-containing molecules via "click chemistry".[1][10]
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
A2: The primary reason for poor solubility in aqueous buffers is the hydrophobic nature of the TAMRA fluorescent dye.[8][9] While the PEG linkers are included to improve water solubility, the large, hydrophobic TAMRA moiety can cause the molecule to aggregate and precipitate, especially at higher concentrations.[7]
Q3: What is the best way to store this compound and its stock solutions?
A3: The lyophilized powder should be stored at -20°C, desiccated, and protected from light.[10][11] Stock solutions, typically prepared in an organic solvent like DMSO or DMF, should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][12] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitate forms when trying to dissolve the compound directly in an aqueous buffer.
Cause: The hydrophobic TAMRA component of the molecule is causing it to aggregate and precipitate in the aqueous environment.
Solution:
-
Use an Organic Co-solvent: First, dissolve the compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7][13]
-
Step-wise Dilution: After complete dissolution in the organic solvent, slowly add the aqueous buffer to the organic solvent solution drop-by-drop while gently vortexing.[13] This gradual change in solvent polarity helps to keep the molecule in solution.
Issue: The solution becomes cloudy or a precipitate forms after adding the aqueous buffer to the organic stock solution.
Cause: The concentration of the compound in the final aqueous solution is too high, exceeding its solubility limit. The final concentration of the organic co-solvent may also be insufficient to maintain solubility.
Solution:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, but also compatible with your downstream application. For most cell-based assays, the final DMSO or DMF concentration should be kept below 0.5%, with 0.1% being recommended for sensitive cell lines.[14][15][16]
-
Work at a Lower Concentration: Try preparing a more dilute final solution. It is easier to maintain the solubility of hydrophobic compounds at lower concentrations.
-
Incorporate a Non-ionic Detergent: Adding a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100, to your aqueous buffer can help to prevent aggregation. A final concentration of 0.01% to 0.1% is typically effective.[7][17][18]
-
Sonication: Use a sonicator to help break up any aggregates that may have formed. Use short pulses on ice to avoid heating and potentially damaging the molecule.[5][19]
Issue: The fluorescence intensity of the solution is lower than expected or decreases over time.
Cause: Aggregation of the TAMRA dye can lead to self-quenching of its fluorescence.[7] The pH of the buffer can also affect TAMRA's fluorescence intensity.[20]
Solution:
-
Address Aggregation: Follow the steps outlined above to prevent and reverse aggregation, such as using co-solvents, detergents, and sonication.
-
Optimize Buffer pH: TAMRA fluorescence is most stable in neutral to slightly acidic conditions (pH ~6.5-7.5).[20] In alkaline environments (pH > 8.0), its fluorescence intensity can decrease.[20][21] Consider using a pH-stabilized buffer like HEPES.
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Organic Co-solvents | DMSO, DMF | Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% anhydrous solvent. |
| Final Co-solvent Conc. | < 0.5% (v/v) | For most cell lines. For sensitive primary cells, aim for < 0.1%.[14][15] |
| Buffer pH | 6.5 - 7.5 | TAMRA fluorescence can diminish at pH > 8.0.[20] |
| Non-ionic Detergent | Tween-20 or Triton X-100 | 0.01% - 0.1% (v/v) in the final aqueous buffer to prevent aggregation.[7][18] |
| Storage (Lyophilized) | -20°C, desiccated, dark | |
| Storage (Stock Solution) | -20°C (≤ 1 month), -80°C (≤ 6 months) | [8][12] |
Experimental Protocols
Protocol 1: General Solubilization of this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution by gently vortexing. For highly concentrated solutions, brief sonication in a water bath may be necessary.[12]
-
To prepare your working solution, slowly add the aqueous buffer of your choice (e.g., PBS, HEPES) to the stock solution dropwise while vortexing.
-
If any cloudiness appears, you have exceeded the solubility limit. You can try to clarify the solution by sonication (see Protocol 2) or by adding a non-ionic detergent like Tween-20 to a final concentration of 0.01-0.1%.[7]
-
Centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any insoluble aggregates and transfer the supernatant to a new tube.[7]
Protocol 2: Sonication to Aid Dissolution
-
Prepare your sample in a microcentrifuge tube and place it on ice.[19]
-
Use a probe sonicator with a microtip appropriate for your sample volume.[22]
-
Set the sonicator to a low power setting.
-
Apply short bursts of sonication (e.g., 5-10 seconds) followed by a resting period of at least 30 seconds to allow the sample to cool.[22][23]
-
Repeat for a few cycles, ensuring the sample remains cold throughout the process to prevent degradation.[19]
-
After sonication, centrifuge the sample as described in Protocol 1 to remove any remaining insoluble material.
Protocol 3: Cleavage of the Dde Protecting Group
The Dde group can be removed using a solution of hydrazine in DMF.[1][24]
-
Prepare a 2% (v/v) solution of hydrazine hydrate (B1144303) in DMF.[24]
-
If the Dde-protected molecule is attached to a solid support (e.g., resin), wash the resin with DMF.
-
Add the 2% hydrazine/DMF solution to the resin or the dissolved compound.
-
Allow the reaction to proceed at room temperature. For on-resin cleavage, this typically involves 2-3 treatments of 3-10 minutes each.[1][2] For cleavage in solution, the reaction time may need to be optimized and monitored by techniques like HPLC or mass spectrometry.
-
After cleavage, if on a solid support, wash the resin thoroughly with DMF. If in solution, the removal of hydrazine and byproducts may require purification steps like HPLC.
Visualizations
Caption: A workflow for dissolving this compound.
Caption: Key factors influencing the solubility of the compound.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youdobio.com [youdobio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abcam.cn [abcam.cn]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lifetein.com [lifetein.com]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. biotium.com [biotium.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. lifetein.com [lifetein.com]
- 21. interchim.fr [interchim.fr]
- 22. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. homogenizers.net [homogenizers.net]
- 24. peptide.com [peptide.com]
How to remove copper catalyst from click reactions
Welcome to the Technical Support Center for Copper Catalyst Removal in Click Reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to effectively remove copper catalysts from their reaction mixtures.
Q1: What are the most common methods for removing residual copper catalyst from my click reaction?
A1: The most prevalent and effective methods for copper catalyst removal fall into three main categories:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium (B1175870) chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]
-
Solid-Phase Scavengers: This method utilizes solid supports, often resins, functionalized with groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then simply filtered off, leaving a copper-free solution.[1][2] This is particularly useful for products that are sensitive to aqueous workups or are water-soluble themselves.[1]
-
Filtration/Precipitation: This technique is often used in combination with others. It can involve filtering the reaction mixture through a plug of silica, Celite, or alumina (B75360) to remove insoluble copper species.[1][3] In some cases, changing solvent conditions can cause the copper complex to precipitate, allowing for its removal by filtration.[4]
Q2: My product is water-soluble. How can I remove the copper catalyst without losing my product during aqueous washes?
A2: For water-soluble products, aqueous liquid-liquid extraction is not ideal due to potential product loss.[1] The best alternatives are:
-
Solid-Supported Metal Scavengers: Use a scavenger resin that can be stirred directly in the aqueous solution of your product. The resin, with the bound copper, is then removed by simple filtration.[1]
-
Dialysis: For biomolecules and other macromolecules, dialysis against a buffer containing a chelating agent like EDTA can be very effective at removing copper ions.[5][6]
-
Size Exclusion Chromatography (SEC): This technique can separate your larger product from the smaller copper complexes.
-
Solid Phase Extraction (SPE): If your product has different affinities for a solid phase compared to the copper ions, C18 SPE cartridges can be used to retain the product while washing away the copper.[7]
Q3: How do I know which copper removal method is right for my experiment?
A3: The choice of method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. The following decision-making workflow can help guide your choice.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
Alternative cleavage conditions for Dde protecting group
Technical Support Center: Dde Protecting Group Cleavage
Welcome to the technical support center for the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of the Dde group, offering alternative conditions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Dde group cleavage?
The standard and most widely used method for removing the Dde protecting group is treatment with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2][3] Typically, the reaction is performed on a solid-phase resin by treating it with the hydrazine solution for 3 minutes, followed by filtration. This treatment is usually repeated two to three times to ensure complete removal.[1][4]
Q2: Is the Dde group orthogonal to Fmoc and Boc protecting groups?
The Dde group is designed to be orthogonal to both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. It is stable under the basic conditions used for Fmoc removal (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions for Boc removal and cleavage from many resins (e.g., trifluoroacetic acid, TFA).[1][5] However, it's important to note that the standard hydrazine cleavage condition for Dde can also remove the Fmoc group.[1][2] Therefore, if selective Dde removal in the presence of Fmoc is required, the N-terminus should be protected with a Boc group, or an alternative Dde cleavage method should be used.[1][2]
Q3: What is the ivDde group and how does its cleavage differ from Dde?
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more sterically hindered analogue of the Dde group.[2] This increased steric bulk makes it more stable during prolonged solid-phase peptide synthesis and less prone to migration, a known side reaction with the Dde group.[2][6] While ivDde is also cleaved with 2% hydrazine in DMF, the removal can sometimes be more sluggish and may require more repetitions or a higher concentration of hydrazine (up to 10%) for complete deprotection.[1]
Q4: Can Dde deprotection be monitored?
Yes, the removal of both Dde and ivDde groups can be monitored spectrophotometrically. The cleavage reaction with hydrazine produces an indazole derivative that absorbs strongly at 290 nm, providing a convenient way to follow the reaction's progress.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of the Dde protecting group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dde/ivDde Cleavage | - Insufficient reaction time or repetitions. - Low hydrazine concentration. - Peptide aggregation or steric hindrance, especially if the ivDde group is near the C-terminus. - Inefficient mixing. | - Increase the number of hydrazine treatments (up to 5 repetitions).[7] - Increase the reaction time for each treatment. - Increase the hydrazine concentration (e.g., from 2% to 4% or even up to 10% for difficult ivDde removals).[1][8] - Ensure efficient mixing of the resin and reagent solution.[8] |
| Dde Group Migration | - The Dde group can migrate from one amino group to another, particularly during piperidine-mediated Fmoc deprotection. This is more common with the Dde group than the more stable ivDde group.[1][9] | - Use the more robust ivDde protecting group instead of Dde, as its steric bulk reduces migration.[6] - To prevent migration during Fmoc removal, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter reaction time (e.g., 2%, 3 x 3 min) instead of piperidine.[9] |
| Side Reactions with Hydrazine | - Hydrazine at concentrations higher than 2% can cause peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.[2] - Hydrazine will also remove Fmoc groups.[1][2] | - Avoid using hydrazine concentrations above 2% unless necessary for stubborn ivDde removal, and be aware of potential side reactions.[2] - If Fmoc protection needs to be maintained, use an alternative cleavage method such as hydroxylamine (B1172632) hydrochloride/imidazole (B134444).[2][10] - Protect the N-terminus with a Boc group before Dde deprotection with hydrazine.[1] |
| Difficulty with Solution-Phase Deprotection | - Choice of solvent and reaction conditions can be critical in solution phase. | - The standard 2% hydrazine in DMF is also effective in solution.[11] - If DMF is undesirable, other solvents like methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), or acetonitrile (B52724) can be tested, depending on the peptide's solubility.[11][12] - Be mindful of potential Dde migration in the presence of other free amino groups in solution.[11] |
Alternative Cleavage Conditions and Protocols
For situations where the standard hydrazine method is problematic, several alternative conditions have been developed.
Summary of Dde Cleavage Conditions
| Reagent(s) | Solvent | Typical Conditions | Key Advantages | Considerations |
| 2% Hydrazine monohydrate | DMF | 3 x 3 min, room temp | Standard, well-established method. | Can remove Fmoc group; potential side reactions at higher concentrations.[1][2] |
| 4-10% Hydrazine monohydrate | DMF | 3 x 3 min, room temp | More effective for difficult ivDde removals.[1][8] | Increased risk of side reactions.[2] |
| Hydroxylamine hydrochloride / Imidazole | NMP or NMP/DCM | 30 min - 3 hr, room temp | Orthogonal to the Fmoc group.[2][10] | Slower reaction time compared to hydrazine. |
Detailed Experimental Protocols
Protocol 1: Standard Dde/ivDde Cleavage with 2% Hydrazine
-
Swell the Dde-protected peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin).[1][2]
-
Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.[4]
-
Filter the resin and wash with DMF.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF to remove any residual reagents.
Protocol 2: Alternative Dde Cleavage with Hydroxylamine Hydrochloride and Imidazole
This method is ideal when the Fmoc group needs to be preserved.
-
Swell the Dde-protected peptide-resin in N-methylpyrrolidone (NMP).
-
Prepare a solution of hydroxylamine hydrochloride (1.0 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalent) in NMP (approximately 10 mL per gram of resin).[2][4] Some protocols use a mixture of NMP and DCM.[10]
-
Add the solution to the resin.
-
Gently shake the mixture at room temperature for 30 minutes to 3 hours.[4][10]
-
Filter the resin.
Decision-Making Workflow for Dde Deprotection
The following diagram illustrates a logical workflow for selecting the appropriate Dde deprotection strategy.
Caption: Decision workflow for Dde deprotection.
Experimental Workflow for Hydrazine-Based Dde Cleavage
This diagram outlines the key steps in the standard hydrazine-based deprotection protocol on a solid support.
Caption: Standard hydrazine-based Dde cleavage workflow.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Best practices for handling and storing Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Dde Biotin-PEG4-TAMRA-PEG4 Alkyne. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and functionality of the compound, it is crucial to adhere to the following storage guidelines. The TAMRA component is light-sensitive and should be protected from prolonged exposure to light.
| Storage Format | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for short-term storage. | |
| In Solvent | -80°C | Up to 6 months | Use a suitable anhydrous solvent such as DMSO. |
| -20°C | Up to 1 month | Protect from light.[1] |
Q2: How should I dissolve this compound?
A2: The compound is generally soluble in organic solvents.
| Solvent | Recommendations |
| DMSO, DMF | These are the recommended solvents. To aid dissolution, you can gently warm the solution or use sonication. Use anhydrous grade solvents as the presence of water can affect stability. |
| Aqueous Buffers | The PEG (polyethylene glycol) linkers enhance hydrophilicity, but direct dissolution in aqueous buffers may be challenging. It is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous reaction buffer. |
Q3: What are the key functional components of this molecule?
A3: this compound is a trifunctional probe with distinct chemical moieties, each serving a specific purpose in experimental workflows.[2][3][4]
Caption: Functional components of this compound.
Q4: What are the spectral properties of the TAMRA dye?
A4: The tetramethylrhodamine (B1193902) (TAMRA) fluorophore exhibits bright orange-red fluorescence. Its spectral characteristics can be influenced by the solvent, pH, and its conjugation state.[5]
| Property | Value |
| Excitation Maximum (λex) | ~541 - 565 nm[5] |
| Emission Maximum (λem) | ~565 - 583 nm[5] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3[5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the alkyne-containing probe to an azide-modified biomolecule.
Materials:
-
This compound
-
Azide-containing biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-containing biomolecule in the reaction buffer to the desired concentration.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing biomolecule and this compound. A molar excess of the alkyne probe (typically 2-10 equivalents) is recommended.
-
Add the THPTA or TBTA ligand to the reaction mixture. The final concentration should be 5 times that of the CuSO₄.
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 50-250 µM is a good starting point.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the CuSO₄.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE with fluorescence imaging).
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using a suitable method such as gel filtration, dialysis, or affinity chromatography.
-
Protocol 2: Dde Protecting Group Removal
This protocol describes the cleavage of the Dde group to release the biotin moiety, which is useful for eluting captured biomolecules from streptavidin beads under mild conditions.
Materials:
-
Dde-protected biomolecule (e.g., captured on streptavidin beads)
-
Hydrazine (B178648) monohydrate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Prepare Cleavage Solution:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in anhydrous DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.[7]
-
-
Deprotection:
-
If the biomolecule is immobilized on beads, wash the beads several times with the wash buffer to remove non-specifically bound components.
-
Resuspend the beads in the 2% hydrazine/DMF solution.
-
Incubate at room temperature for 3-10 minutes. For complete removal, this step can be repeated 2-3 times.
-
-
Quenching and Washing:
-
Quench the reaction by adding an excess of a scavenger such as acetone.
-
Pellet the beads by centrifugation and carefully remove the supernatant containing the cleaved Dde group and hydrazine.
-
Wash the beads extensively with DMF and then with the wash buffer to remove any residual cleavage reagents. The deprotected biomolecule is now ready for elution or further analysis.
-
Troubleshooting Guide
Caption: Troubleshooting decision tree for common experimental issues.
Q5: I am observing low or no fluorescent signal after my click chemistry reaction. What could be the cause?
A5:
-
Inefficient Click Reaction:
-
Reagents: Ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The copper(I) catalyst is essential for the reaction; make sure the copper(II) is efficiently reduced to copper(I) by the ascorbate.
-
Ligand: The use of a copper-stabilizing ligand like THPTA or TBTA can significantly improve reaction efficiency.[6]
-
Oxygen: The presence of oxygen can re-oxidize copper(I) to copper(II), inhibiting the reaction. Degassing the reaction buffer can be beneficial.
-
-
Probe Degradation:
-
Light Exposure: The TAMRA dye is photolabile. Protect the probe and reaction mixture from light as much as possible.
-
Storage: Improper storage of the alkyne probe can lead to degradation. Always store at the recommended temperature and desiccated.
-
-
Incorrect Instrument Settings:
-
Verify that the excitation and emission filters on your imaging system are appropriate for TAMRA (Ex: ~555 nm, Em: ~580 nm).
-
-
pH of the Medium:
-
While the click reaction itself is largely pH-insensitive, the fluorescence of TAMRA can be pH-dependent. Ensure your final imaging buffer is within a pH range of 7-8 for optimal fluorescence.
-
Q6: My results show high background fluorescence. How can I reduce it?
A6:
-
Excess Probe: Unreacted fluorescent probe is a common cause of high background. Ensure that the purification step after the labeling reaction is thorough.
-
Probe Concentration: Using an excessively high concentration of the alkyne probe can lead to non-specific binding. Titrate the probe concentration to find the optimal balance between signal and background.
-
Inadequate Washing: Increase the number and duration of washing steps after the labeling and before imaging. Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific binding.
-
Blocking: For applications involving cells or tissues, use appropriate blocking agents (e.g., BSA, serum) to minimize non-specific binding of the probe.
Q7: The removal of the Dde protecting group is incomplete. What should I do?
A7:
-
Reagent Quality: Use a freshly prepared solution of 2% hydrazine monohydrate in anhydrous DMF. Old or improperly stored hydrazine can be less effective.
-
Reaction Time and Repetitions: A single, short incubation may not be sufficient for complete deprotection. Increase the incubation time to 10 minutes or perform the 3-minute treatment two to three times.
-
Steric Hindrance: If the Dde group is in a sterically hindered environment within the biomolecule, cleavage may be slower. In such cases, extending the reaction time or slightly increasing the temperature (with caution) may be necessary.
-
Dde Migration: In some cases, particularly in peptide synthesis, the Dde group has been observed to migrate.[8] While less common in solution-phase bioconjugation, ensure that the reaction conditions are optimized to minimize side reactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using this compound in a pull-down experiment followed by mass spectrometry analysis.
Caption: General workflow for biomolecule labeling, capture, and analysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. axispharm.com [axispharm.com]
- 7. peptide.com [peptide.com]
- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Aggregation of Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot the aggregation of labeled proteins during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of labeled protein aggregation?
A1: Protein aggregation after labeling is a multifaceted issue that can be triggered by several factors that disrupt the stability of the protein. Key causes include:
-
Over-labeling: The attachment of too many label molecules can alter the protein's surface charge and isoelectric point (pI), leading to decreased solubility.[1]
-
Hydrophobicity of the Label: If the label itself is hydrophobic, its conjugation to the protein surface can increase the overall hydrophobicity of the protein, which encourages self-association.[1]
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the lack of stabilizing additives in the buffer can render the protein more susceptible to aggregation during and after the labeling process.
-
High Protein Concentration: Increased concentrations of protein molecules enhance the likelihood of intermolecular interactions, which can lead to aggregation.[2][3]
-
Environmental Stress: Factors such as extreme temperatures, pH shifts, mechanical stress (e.g., vigorous vortexing), and repeated freeze-thaw cycles can denature the protein, exposing hydrophobic regions and promoting aggregation.[4][5]
-
Presence of Impurities: Contaminants from the expression or purification steps can act as nucleation sites, initiating the aggregation process.[2]
Q2: How can I detect protein aggregation in my sample?
A2: Several methods can be used to detect protein aggregation, ranging from simple visual inspection to sophisticated analytical techniques:
-
Visual Observation: The most straightforward method is to look for visible signs of precipitation or cloudiness in the protein solution.[4][6]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[2]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric protein is indicative of the presence of soluble aggregates.[7][8][9][10]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates by identifying larger particle sizes.[11][12][13][14]
-
SDS-PAGE: Under non-reducing conditions, disulfide-linked aggregates can be visualized as higher molecular weight bands on an SDS-PAGE gel.[15]
Q3: What are some common additives that can help prevent protein aggregation?
A3: A variety of additives can be included in buffers to help stabilize proteins and prevent aggregation. The choice of additive and its optimal concentration are specific to the protein and the experimental conditions.
| Additive Category | Examples | Typical Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol, Sucrose, Trehalose, Sorbitol | 5-50% (v/v) for glycerol; 0.25-1 M for sugars | Stabilize the native protein structure by being preferentially excluded from the protein surface, which favors a more compact, folded state.[4] |
| Amino Acids | L-Arginine, L-Glutamate, Proline | 50-500 mM | Suppress aggregation by binding to charged and hydrophobic patches on the protein surface, preventing self-association.[16] |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEP | 1-10 mM | Prevent the formation of non-native intermolecular disulfide bonds that can lead to aggregation.[4][6] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-0.1% | Solubilize aggregates by interacting with hydrophobic regions on the protein surface.[4][6] |
| Salts | NaCl, KCl, Ammonium Sulfate | 50-200 mM | Modulate electrostatic interactions between protein molecules. The optimal salt concentration needs to be determined empirically.[4][6][9] |
| Chelating Agents | EDTA | Varies | Prevent metal-catalyzed oxidation, which can lead to protein damage and aggregation.[2] |
| Chaotropes (low conc.) | Urea, Guanidine-HCl | Low concentrations | Can disrupt hydrophobic interactions that contribute to aggregation.[2] |
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness observed during or after the labeling reaction.
This is a common issue, often indicating that the protein is becoming unstable under the reaction conditions.
Troubleshooting Workflow for Visible Protein Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. efce.ch.bme.hu [efce.ch.bme.hu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. news-medical.net [news-medical.net]
- 12. medium.com [medium.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. azonano.com [azonano.com]
- 15. researchgate.net [researchgate.net]
- 16. Stabilizing additives added during cell lysis aid in the solubilization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne vs. Non-Cleavable Biotin Probes for Advanced Proteomic and Imaging Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate biotin (B1667282) probe is a critical determinant for the success of affinity purification and fluorescence imaging studies. This guide provides an objective, data-driven comparison between the multifunctional, cleavable Dde Biotin-PEG4-TAMRA-PEG4 Alkyne probe and traditional non-cleavable biotin probes.
The core of many proteomic and cell biology workflows, such as pull-down assays and fluorescence microscopy, relies on the high-affinity interaction between biotin and streptavidin. While this strong bond is advantageous for capturing target molecules, it presents a significant challenge for their subsequent recovery and analysis. Non-cleavable biotin probes often necessitate harsh elution conditions that can denature proteins and interfere with downstream applications like mass spectrometry.
The this compound probe is a sophisticated tool designed to overcome these limitations. It incorporates a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, allowing for the mild release of captured biomolecules. Furthermore, this probe is equipped with a TAMRA (tetramethylrhodamine) fluorophore for direct visualization and an alkyne handle for covalent attachment to azide-modified targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The inclusion of two PEG4 (polyethylene glycol) spacers enhances the probe's hydrophilicity, minimizing non-specific binding and improving solubility.
This guide will dissect the performance of this advanced cleavable probe against its non-cleavable counterparts, providing a comprehensive overview of their respective strengths and weaknesses in key applications.
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize the key performance metrics of the this compound probe versus a standard non-cleavable biotin-alkyne probe. The data is a synthesis from published studies on similar cleavable and non-cleavable biotin probes.
| Parameter | This compound | Non-Cleavable Biotin-Alkyne Probe | Reference |
| Elution Efficiency | >95% under mild conditions (2% hydrazine) | 40-60% with harsh denaturing conditions | [1][2] |
| Protein/Peptide Identifications (Mass Spec) | Significantly higher (~50% more) | Lower due to inefficient elution and streptavidin contamination | [3] |
| Elution Conditions | Mild (e.g., 2% hydrazine (B178648) in DMF) | Harsh (e.g., boiling in SDS, extreme pH) | [4][5] |
| Compatibility with Downstream Analysis | High (mild elution preserves protein integrity) | Low (harsh elution can denature proteins and interfere with MS) | [6] |
| Non-Specific Binding | Low (hydrophilic PEG4 linkers) | Variable (can be higher without hydrophilic spacers) | [7][8] |
| Versatility | High (Pull-down, Fluorescence Imaging, Click Chemistry) | Moderate (Primarily Pull-down and Click Chemistry) | [9] |
| Component | This compound | Non-Cleavable Biotin-Alkyne Probe | Reference |
| Cleavable Linker | Dde (hydrazine-cleavable) | None | [4] |
| Fluorophore | TAMRA (Ex/Em: ~555/580 nm) | None | [10] |
| Click Chemistry Handle | Alkyne | Alkyne | [11] |
| Hydrophilic Spacer | Two PEG4 linkers | Often a single PEG4 or other linker | [12][13] |
| Affinity Tag | Biotin | Biotin | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in your own research.
Protocol 1: Protein Labeling via Click Chemistry
This protocol describes the covalent attachment of the alkyne-containing biotin probes to azide-modified proteins.
-
Prepare Protein Sample: Dissolve your azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Click Chemistry Reagents:
-
Biotin Probe Stock: Prepare a 10 mM stock solution of either this compound or the non-cleavable biotin-alkyne probe in DMSO.
-
Copper (II) Sulfate Stock: Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent Stock (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water immediately before use.
-
Copper Ligand Stock (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the protein sample.
-
Add the biotin probe to a final concentration of 100-200 µM.
-
Add the copper ligand to a final concentration of 1 mM.
-
Add Copper (II) Sulfate to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
-
Remove Excess Reagents: Remove unreacted probe and click chemistry reagents by dialysis, size-exclusion chromatography, or buffer exchange.
Protocol 2: Pull-Down Assay of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
-
Prepare Cell Lysate: Lyse cells containing the biotinylated protein of interest in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Clarify the lysate by centrifugation.
-
Prepare Streptavidin Beads:
-
Resuspend streptavidin-coated magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Binding of Biotinylated Proteins:
-
Add the cell lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For this compound:
-
Resuspend the beads in a solution of 2% hydrazine in DMF.
-
Incubate at room temperature for 10-15 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Repeat the elution step and pool the supernatants.
-
Remove hydrazine by dialysis or buffer exchange.
-
-
For Non-Cleavable Biotin Probes:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
-
-
Downstream Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: Fluorescence Imaging of Labeled Cells
This protocol describes the visualization of cells labeled with the this compound probe.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Labeling: Perform the click chemistry reaction as described in Protocol 1 directly on the live or fixed and permeabilized cells.
-
Washing: Wash the cells three times with PBS to remove unreacted probe.
-
Fixing and Permeabilization (if not already done):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Visualize the TAMRA fluorescence using a fluorescence microscope with excitation and emission wavelengths around 555 nm and 580 nm, respectively.
-
Visualizing the Workflows and Mechanisms
To further clarify the processes and structures discussed, the following diagrams have been generated using Graphviz.
Caption: Structure of the this compound probe.
Caption: Comparative workflow for pull-down assays.
Caption: Mechanism of Dde linker cleavage by hydrazine.
Conclusion
The this compound probe represents a significant advancement over traditional non-cleavable biotin probes, offering enhanced functionality and overcoming key limitations in proteomic and imaging workflows. Its cleavable linker enables the gentle and efficient elution of captured proteins, leading to higher recovery rates and improved compatibility with sensitive downstream analyses such as mass spectrometry. The integrated fluorophore and click chemistry handle provide a streamlined solution for multimodal analysis, allowing for both the visualization and affinity purification of target biomolecules from a single labeling experiment.
While non-cleavable biotin probes remain a viable option for applications where harsh elution conditions are tolerable, the superior performance and versatility of the this compound probe make it the preferred choice for researchers seeking to maximize the quality and depth of their experimental data. The initial investment in this advanced probe is often justified by the significant improvements in data quality and the potential for novel biological insights.
References
- 1. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. goldbio.com [goldbio.com]
- 6. smbp.espci.fr [smbp.espci.fr]
- 7. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 8. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TAMRA dye for labeling in life science research [baseclick.eu]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Биотин-ПЭГ4-тетразин [ru.lumiprobe.com]
- 13. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
Trifunctional Probes: A Leap Forward in Chemical Biology and Drug Discovery
In the intricate world of molecular research, the ability to accurately identify, visualize, and isolate proteins of interest is paramount. For years, dual-function probes have been the workhorses of chemical biology, enabling researchers to tag and study cellular components. However, the emergence of trifunctional probes represents a significant advancement, offering a more streamlined and powerful approach to understanding complex biological systems. This guide provides an in-depth comparison of trifunctional and dual-function probes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tools for their work.
The Core Advantage: Consolidating the Workflow
The primary advantage of a trifunctional probe lies in its ability to consolidate multiple experimental steps into a single, elegant molecule.[1] While dual-function probes typically possess a reactive group for target binding and a single reporter for either visualization (e.g., a fluorophore) or enrichment (e.g., biotin), they necessitate parallel experiments to achieve both.[1] This often involves using two separate probes, a fluorescent one for imaging and a biotinylated one for affinity purification, which can introduce variability and complicate data interpretation.
Trifunctional probes, by contrast, integrate three key functionalities into one compact scaffold:
-
A reactive group: This forms a covalent bond with the target protein, often through photoaffinity labeling.
-
A reporter tag for visualization: Typically a fluorophore for in-gel fluorescence scanning or microscopy.
-
A handle for enrichment: Commonly a biotin (B1667282) tag for affinity purification on avidin (B1170675) or streptavidin resins.[1]
This "all-in-one" design streamlines the experimental workflow, allowing for the direct visualization and subsequent isolation of the same labeled protein population.[1] This not only saves time and resources but also enhances the reliability of the data by ensuring that the protein being imaged is the same one being identified by mass spectrometry.
Quantitative Performance: A Head-to-Head Comparison
Experimental evidence underscores the superior performance of trifunctional probes in various applications, particularly in complex biological samples.
Table 1: Comparison of a Trifunctional Cross-linker (Leiker) vs. a Bifunctional Cross-linker (BS³) in E. coli Lysate
| Parameter | Trifunctional Probe (Leiker) | Bifunctional Probe (BS³) | Fold Increase with Trifunctional Probe | Reference |
| Identified Inter-linked Lysine (B10760008) Pairs | 3130 | ~780 | ~4-fold | [2][3] |
| Identified Protein-Protein Interactions (PPIs) | 677 | Not explicitly stated, but significantly lower | Substantial | [2] |
| Enrichment Efficiency | >97% | Not applicable (no enrichment moiety) | N/A | [3] |
This data is derived from a study by Tan, Li et al. (2016) comparing their novel trifunctional cross-linker, Leiker, with the conventional bifunctional cross-linker, BS³. The use of Leiker resulted in a more than fourfold increase in the number of identified inter-linked peptides from complex E. coli lysates after a single analysis.[2][3]
Table 2: Qualitative Comparison of Labeling Intensity
| Probe Type | Observation | Potential Reason | Reference |
| Trifunctional Phenyl Sulfonate Probe | Moderately reduced labeling intensity compared to a dual-function rhodamine-tagged probe. | Increased steric bulk of the trifunctional agent may slightly hinder reactivity. | [4] |
| Trifunctional Lipid Probe | Enhanced identification of lipid-protein interactions. | Circumvents rapid lipid metabolism, allowing for the capture of scarcer or short-lived interactions. | [5] |
Streamlining Proteomics: A Comparative Workflow
The integration of functionalities in a trifunctional probe significantly simplifies the chemical proteomics workflow for target identification.
Signaling Pathways and Probe Mechanisms
Trifunctional probes are particularly advantageous in elucidating complex signaling pathways where protein-protein interactions are transient and context-dependent.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are summarized protocols based on published studies.
Protocol 1: General Workflow for Target Identification using a Trifunctional Probe
This protocol is a generalized procedure based on the principles described by Adam et al. (2002) and Tan, Li et al. (2016).
-
Probe Labeling of Proteome:
-
Prepare cell or tissue lysate in a suitable buffer.
-
Incubate the proteome with the trifunctional probe at a predetermined concentration and time. For photoaffinity probes, this step is followed by UV irradiation to induce covalent cross-linking.
-
-
In-gel Fluorescence Visualization:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore on the probe. This step confirms successful labeling and allows for the visualization of target protein bands.
-
-
Affinity Purification:
-
The remainder of the labeled proteome (not used for the gel) is incubated with avidin- or streptavidin-conjugated beads to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Mass Spectrometry Analysis:
-
The eluted proteins are digested (e.g., with trypsin) into peptides.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the trifunctional probe.
-
Protocol 2: Synthesis of a Generic Trifunctional Probe Scaffold
This protocol is a conceptual summary of the synthetic strategies often employed for creating trifunctional probes, as described in various sources.[6]
-
Scaffold Selection: A common starting point is an amino acid like lysine, which provides multiple functional groups that can be orthogonally protected and derivatized.[6]
-
Introduction of the Bioorthogonal Handle: An alkyne or azide (B81097) group is typically introduced for subsequent "click" chemistry. For example, the free carboxylic acid of a protected lysine can be coupled to propargylamine (B41283) to introduce an alkyne handle.[6]
-
Attachment of the Reactive Group: A photoactivatable group, such as a diazirine or benzophenone, is coupled to one of the amino groups of the lysine scaffold.
-
Attachment of the Reporter/Enrichment Tag: A molecule containing both a fluorophore (e.g., rhodamine) and a biotin tag, often with a linker, is attached to the remaining functional group.
-
Final Deprotection and Purification: Any protecting groups are removed, and the final trifunctional probe is purified, typically by HPLC.
Conclusion: The Future of Proteomics is Multifunctional
Trifunctional probes offer a clear advantage over their dual-function counterparts by providing a more integrated, efficient, and reliable method for identifying and characterizing proteins in complex biological mixtures. The ability to visualize and enrich the same population of labeled proteins from a single experiment minimizes ambiguity and enhances the confidence of target identification. While considerations such as potential steric hindrance exist, the benefits of a consolidated workflow, as demonstrated by quantitative experimental data, position trifunctional probes as a superior choice for many applications in chemical biology and drug discovery. As research delves deeper into the complexities of the proteome, the adoption of such advanced, multifunctional tools will be crucial for accelerating discovery.
References
- 1. Trifunctional chemical probes for the consolidated detection and identification of enzyme activities from complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in Protein Labeling
For researchers, scientists, and drug development professionals engaged in protein labeling, the selection of an appropriate chemical probe is paramount for achieving sensitive and specific detection. The trifunctional "Dde Biotin-PEG4-TAMRA-PEG4 Alkyne" probe, which integrates a cleavable biotin (B1667282) for affinity purification, a TAMRA fluorophore for detection, and an alkyne handle for conjugation, serves as a versatile tool. However, a range of alternatives exists, offering distinct advantages in terms of reaction kinetics, biocompatibility, and the selection of fluorophores and cleavable linkers. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal labeling strategy.
Core Components and Their Alternatives
The functionality of a protein labeling probe is determined by its three key components: the bioorthogonal handle, the reporter group (fluorophore), and the affinity tag with its associated cleavable linker.
1. Bioorthogonal Reaction Handles: Beyond Copper-Catalyzed Click Chemistry
The alkyne group in the reference probe participates in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. While highly efficient, the copper catalyst can be toxic to living cells.[1] This has spurred the development of copper-free alternatives.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide (B81097) without the need for a copper catalyst.[1][2] This makes SPAAC highly suitable for live-cell imaging and in vivo studies.[3] While the reaction rate of SPAAC is generally lower than CuAAC, the development of more reactive cyclooctynes has significantly improved its efficiency.[4]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) boasts exceptionally fast reaction rates, often orders of magnitude higher than both CuAAC and SPAAC, making it ideal for detecting low-abundance proteins or for applications requiring rapid labeling.[4][5]
2. Fluorophore Selection: A Spectrum of Choices
TAMRA (Tetramethylrhodamine) is a popular red-emitting fluorophore. However, a wide array of alternative fluorescent dyes are available, offering a range of spectral properties, brightness, and photostability.
-
Alexa Fluor Dyes: This family of dyes, such as Alexa Fluor 488, 555, and 647, are known for their high quantum yields and photostability, often outperforming traditional dyes like fluorescein (B123965) and rhodamine.
-
Cyanine Dyes (Cy Dyes): Dyes like Cy3 and Cy5 are widely used in protein labeling and offer bright fluorescence in the yellow and far-red regions of the spectrum, respectively.
-
BODIPY Dyes: These dyes are characterized by their sharp emission peaks and high molar extinction coefficients.
The choice of fluorophore should be guided by the specific application, the available excitation sources and emission filters on the imaging system, and the potential for spectral overlap in multi-labeling experiments.
3. Cleavable Linkers and Biotin Analogs: Tailoring Purification and Elution
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker is cleaved by hydrazine, allowing for the release of the biotinylated protein from streptavidin beads. Several other cleavable linker strategies are available, each with its own release mechanism.
-
Disulfide Linkers: These are cleaved under mild reducing conditions using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Photocleavable (PC) Linkers: These linkers are cleaved upon exposure to UV light at a specific wavelength, offering precise temporal control over the release of the target protein.
-
Diazobenzene (Diazo) Linkers: These are cleaved by sodium dithionite.
-
Desthiobiotin: This is a biotin analog that binds to streptavidin with lower affinity than biotin, allowing for elution under milder, non-denaturing conditions (e.g., with an excess of free biotin). This can be advantageous for preserving protein structure and function.
Quantitative Performance Comparison
The selection of a protein labeling strategy often involves a trade-off between labeling efficiency, specificity, and biocompatibility. The following table summarizes key performance metrics for different bioorthogonal reactions.
| Bioorthogonal Reaction | Typical Reagents | Reaction Rate (M⁻¹s⁻¹) | Biocompatibility | Non-Specific Binding | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Moderate (Copper Toxicity) | Low, but can be copper-dependent.[2] | High efficiency, robust reaction.[6] | Requires cytotoxic copper catalyst.[1] |
| SPAAC | Cyclooctyne (e.g., DBCO) + Azide | 10⁻¹ - 10¹ | High | Can react with thiols (cysteines).[2][7] | Copper-free, suitable for live cells.[1][3] | Slower reaction rates than CuAAC and IEDDA.[4] |
| IEDDA | Tetrazine + trans-Cyclooctene | 10² - 10⁶ | High | Generally low | Extremely fast reaction kinetics.[4][5] | Tetrazine probes can be less stable. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful protein labeling. Below are representative protocols for both CuAAC and SPAAC labeling of proteins in cell lysates.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol outlines the labeling of an azide-modified protein in a cell lysate with an alkyne-containing fluorescent probe.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 555)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-fluorophore: 10 mM in DMSO.
-
THPTA: 100 mM in water.
-
CuSO₄: 20 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µL of azide-modified protein lysate.
-
100 µL of PBS.
-
4 µL of 1 mM alkyne-fluorophore stock solution (final concentration 20 µM).
-
-
Add Click-Chemistry Reagents:
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
-
Initiate Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature. Longer incubation times may improve labeling efficiency.[8]
-
-
Downstream Processing: The labeled proteins are now ready for downstream analysis, such as gel electrophoresis or affinity purification.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol describes the labeling of an azide-modified antibody with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified antibody (1-10 mg/mL in PBS, pH ~7.4)
-
DBCO-fluorophore probe (e.g., DBCO-Cy3)
-
DMSO (optional, for dissolving the probe)
Procedure:
-
Prepare Stock Solution:
-
DBCO-fluorophore: 10 mM in DMSO.
-
-
Reaction Setup:
-
Mix the azide-modified antibody with a 2-4 fold molar excess of the DBCO-fluorophore. If using a DMSO stock of the probe, ensure the final DMSO concentration is less than 20%.[9]
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[9]
-
-
Purification:
-
Remove the unreacted DBCO-fluorophore using a suitable method such as a spin desalting column or liquid chromatography.
-
-
Validation:
-
The successful conjugation can be validated by methods such as SDS-PAGE, where the labeled antibody will show a higher molecular weight band.[9]
-
Visualizing the Workflow
The following diagrams illustrate the signaling pathway of a typical bioorthogonal labeling experiment and the logical relationship between the different components of the trifunctional probe.
Conclusion
The "this compound" probe is a powerful tool for protein labeling, but the field of bioorthogonal chemistry offers a diverse and expanding toolkit of alternatives. The choice between CuAAC, SPAAC, and IEDDA will largely depend on the experimental system, with a strong preference for copper-free methods in living systems. The selection of the fluorophore should be tailored to the imaging setup and desired spectral properties. Finally, the variety of cleavable linkers and biotin analogs provides flexibility in designing protein purification and elution strategies that best preserve the integrity of the target protein. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate combination of bioorthogonal chemistry, fluorophore, and cleavable linker to achieve their specific research goals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to Mass Spectrometry Analysis of Dde-Cleaved Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the ability to perform site-specific modifications is paramount. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a frequently utilized protecting group for the ε-amino group of lysine (B10760008), enabling orthogonal deprotection and subsequent modification. This guide provides a comparative analysis of methods for Dde cleavage and the subsequent mass spectrometry analysis of the resulting peptides, supported by experimental data and detailed protocols.
Comparison of Dde Cleavage Methods
The selective removal of the Dde protecting group is typically achieved under mild conditions that are orthogonal to the acid-labile protecting groups used in standard Fmoc-based solid-phase peptide synthesis (SPPS). The two most common reagents for Dde cleavage are hydrazine (B178648) and a combination of hydroxylamine (B1172632) hydrochloride and imidazole.
Quantitative Comparison of Dde Deprotection Methods
| Reagent(s) | Typical Conditions | Cleavage Efficiency | Key Considerations |
| 2% Hydrazine monohydrate in DMF | 3-10 minutes at room temperature, repeated 2-3 times | >95%[1] | - Fast and highly efficient. - Can also cleave Fmoc groups, requiring N-terminal protection (e.g., with Boc) if the N-terminus is to remain protected.[2] - Higher concentrations of hydrazine (>2%) can lead to side reactions, such as peptide cleavage at glycine (B1666218) residues.[2] |
| Hydroxylamine hydrochloride and Imidazole in NMP/DCM | 30-60 minutes at room temperature | Effective, but quantitative data is less commonly reported. | - Offers better orthogonality with the Fmoc group, allowing for selective Dde removal without affecting N-terminal Fmoc protection.[2] - Generally requires longer reaction times compared to hydrazine. |
Alternative Orthogonal Protecting Groups for Lysine
Several other protecting groups offer orthogonal strategies for lysine side-chain modification. The choice of protecting group depends on the specific requirements of the synthetic strategy, including the desired cleavage conditions and compatibility with other protecting groups.
Performance Comparison of Alternative Orthogonal Protecting Groups
| Protecting Group | Cleavage Reagent(s) | Peptide Purity after Deprotection & Modification | Advantages & Disadvantages |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 5% Hydrazine in DMF | 93%[3] | Advantages: More stable than Dde, less prone to migration.[2] Disadvantages: More difficult to remove than Dde. |
| Mmt (Monomethoxytrityl) | Dilute TFA (e.g., 1-2% in DCM) | 79%[3] | Advantages: Cleaved under mild acidic conditions. Disadvantages: Sensitive to acids used for final cleavage from the resin. |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) | 82%[3] | Advantages: Offers a distinct metal-catalyzed deprotection strategy. Disadvantages: Requires the use of a palladium catalyst, which can be toxic and may require removal from the final peptide.[4] |
Experimental Protocols
Protocol 1: Dde Cleavage using Hydrazine and Monitoring by LC-MS
This protocol describes the on-resin cleavage of the Dde group from a synthetic peptide followed by LC-MS analysis to confirm deprotection.
Materials:
-
Dde-protected peptide bound to resin
-
2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether for precipitation
-
LC-MS grade water, acetonitrile (B52724), and formic acid
Procedure:
-
Swell the Dde-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 2% hydrazine in DMF solution to the resin.
-
Gently agitate the mixture at room temperature for 3 minutes.[2]
-
Drain the solution and repeat the hydrazine treatment two more times.[2]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleaved Dde-adduct.
-
Dry a small aliquot of the resin and perform a test cleavage using the TFA cleavage cocktail for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample by LC-MS. The mass of the deprotected peptide should correspond to the theoretical mass of the peptide minus the mass of the Dde group (178.23 Da).
Protocol 2: Quantitative Mass Spectrometry Analysis of Dde-Cleaved Peptides
This protocol outlines a general workflow for the quantitative analysis of Dde-cleaved peptides using a label-free approach with LC-MS.
Procedure:
-
Sample Preparation: Prepare two samples: (A) the Dde-protected peptide and (B) the Dde-cleaved peptide, both cleaved from the resin and prepared as described in Protocol 1.
-
LC-MS Analysis:
-
Inject equal amounts of each sample onto a reverse-phase HPLC column (e.g., C18) connected to a high-resolution mass spectrometer.
-
Elute the peptides using a gradient of increasing acetonitrile concentration with 0.1% formic acid.
-
Acquire mass spectra in full scan mode over a relevant m/z range.
-
-
Data Analysis:
-
Extract ion chromatograms (XICs) for the theoretical m/z values of both the Dde-protected and the deprotected peptide in both samples.
-
Integrate the peak areas of the corresponding XICs.
-
Calculate the cleavage efficiency by comparing the peak area of the deprotected peptide in sample (B) to the sum of the peak areas of the protected and deprotected peptides.
-
Visualizations
Mass Spectrometry Analysis of Dde Cleavage
The successful removal of the Dde protecting group can be readily confirmed by mass spectrometry. The cleavage results in a characteristic mass shift of -178.23 Da. Below is a graphical representation of the expected mass spectra before and after Dde cleavage.
Caption: Expected mass shift after Dde cleavage.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Dde cleavage efficiency using LC-MS.
Caption: Dde cleavage and quantitative MS workflow.
References
A Researcher's Guide to TAMRA and Its Alternatives in Fluorescence Microscopy
In the intricate world of cellular imaging and biomolecular tracking, the choice of a fluorescent dye is paramount to the success of an experiment. For decades, Tetramethylrhodamine (TAMRA) has been a workhorse in the orange-red spectrum, valued for its brightness and utility in a range of applications from peptide labeling to fluorescence resonance energy transfer (FRET) assays. However, with the advent of modern fluorophores, researchers are faced with a crucial question: Is TAMRA still the optimal choice?
This guide provides an objective comparison of TAMRA with its common alternatives, namely Cy3 and Alexa Fluor 555. We delve into their photophysical properties, performance in microscopy applications, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific needs.
At a Glance: TAMRA vs. Key Competitors
To facilitate a clear comparison, the following table summarizes the key photophysical properties of TAMRA, Cy3, and Alexa Fluor 555. Brightness, a critical parameter for sensitive detection, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | TAMRA (5-Carboxytetramethylrhodamine) | Cy3 | Alexa Fluor 555 |
| Excitation Max (nm) | ~546 - 556[1][2][3] | ~550 | ~555 |
| Emission Max (nm) | ~579 - 580[1][3][4] | ~570 | ~565 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 - 95,000[1][2][4] | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | 0.1 - 0.5[1][2][4] | ~0.15 | ~0.1 |
| Calculated Brightness (ε x Φ) | 9,500 - 47,500 | ~22,500 | ~15,000 |
| Photostability | Good[3] | Moderate | High[5] |
| pH Sensitivity | Sensitive to alkaline pH (>8.0)[4] | Less sensitive than TAMRA | Insensitive over a broad pH range[6] |
| Hydrophobicity | More hydrophobic[3] | Less hydrophobic than TAMRA[3] | Hydrophilic |
Delving Deeper: A Performance Showdown
Brightness and Photostability
While TAMRA can exhibit a high quantum yield in certain conditions, its brightness can be variable.[4] Modern dyes like Cy3 and Alexa Fluor 555 consistently offer high molar extinction coefficients, contributing to their robust performance.[5]
The most significant advantage of the Alexa Fluor family, including Alexa Fluor 555, is its superior photostability.[5][7] In long-term imaging experiments or under intense illumination, Alexa Fluor 555 will retain its fluorescent signal for longer periods compared to both TAMRA and Cy3.[5][6] Cy3, while a bright dye, is known to be more susceptible to photobleaching than the Alexa Fluor dyes.[5] TAMRA's photostability is generally considered good but can be a limiting factor in demanding applications.[3]
Environmental Sensitivity
A key consideration when using TAMRA is its pH sensitivity. Its fluorescence can be significantly reduced in alkaline environments (pH > 8.0), necessitating careful buffer selection.[4] In contrast, Alexa Fluor dyes are notably stable across a wide pH range, offering more experimental flexibility.[6]
Furthermore, TAMRA's hydrophobic nature can sometimes lead to solubility issues and non-specific binding, potentially increasing background signal in imaging experiments.[3] Alexa Fluor and Cy dyes are generally more hydrophilic, which can be advantageous for reducing background fluorescence.
Experimental Protocols for Dye Comparison
To empirically determine the best dye for your specific application, we provide the following standardized protocols for comparing their performance.
Protocol 1: Quantitative Photostability Measurement in Fixed Cells
This protocol allows for the direct comparison of the photobleaching rates of different fluorescent dyes under identical imaging conditions.
1. Sample Preparation:
- Culture cells on glass-bottom dishes suitable for microscopy.
- Perform immunofluorescence staining for a target of interest using primary antibodies.
- Use secondary antibodies conjugated to TAMRA, Cy3, and Alexa Fluor 555 in separate samples. Ensure the degree of labeling of the secondary antibodies is comparable.
- Mount the coverslips with a suitable mounting medium.
2. Image Acquisition:
- Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines and filters for each dye.
- Locate a field of view with similarly stained cells for each dye.
- Set the imaging parameters (laser power, exposure time, gain) to achieve a good initial signal-to-noise ratio, ensuring the initial fluorescence intensity is not saturated. Crucially, use the exact same acquisition settings for all dyes being compared.
- Acquire a time-lapse series of images of the same field of view. For example, capture an image every 30 seconds for 10 minutes.
3. Data Analysis:
- Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the stained structures in each image of the time series.
- Correct for background fluorescence by subtracting the mean intensity of a region with no cells.
- Normalize the fluorescence intensity of each time point to the initial intensity (time zero).
- Plot the normalized intensity against time for each dye. The rate of fluorescence decay is indicative of the photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.
Protocol 2: Relative Quantum Yield Determination
The quantum yield, a measure of the efficiency of fluorescence, can be determined relatively by comparing the fluorescence of the unknown sample to a standard with a known quantum yield.
1. Materials:
- A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φ ≈ 0.95).
- The fluorescent dyes to be tested (TAMRA, Cy3, Alexa Fluor 555).
- A fluorescence spectrometer.
- High-purity solvents (e.g., ethanol or PBS).
2. Procedure:
- Prepare a series of dilutions for both the standard and the test dyes in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Measure the fluorescence emission spectrum of each solution in the fluorescence spectrometer, using the same excitation wavelength.
- Integrate the area under the emission curve for each measurement.
3. Calculation:
- Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test dyes. The slope of this plot is proportional to the quantum yield.
- The quantum yield of the test sample (Φ_x) can be calculated using the following equation:
- Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
- Where Φ_std is the quantum yield of the standard, m_x and m_std are the slopes of the plots for the test sample and the standard, and n_x and n_std are the refractive indices of the respective solvents.
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles of fluorescence, the following diagrams are provided.
Caption: Experimental workflow for comparing dye photostability.
Caption: Simplified Jablonski diagram illustrating fluorescence principles.
Conclusion: Making the Right Choice
The selection of a fluorescent dye is a critical decision in experimental design. While TAMRA remains a viable option for many applications, particularly due to its historical use and well-established protocols, its limitations in terms of photostability and pH sensitivity are important considerations. For demanding applications that require long-term imaging, high-intensity illumination, or experiments in varying pH environments, modern alternatives like Alexa Fluor 555 often provide superior performance and reliability. Cy3 offers a bright alternative, though its photostability may not match that of the Alexa Fluor series.
Ultimately, the optimal dye depends on the specific requirements of the experiment. By understanding the properties of each dye and, if necessary, performing direct comparisons using the protocols outlined above, researchers can ensure they are selecting the best tool for the job, leading to more robust and reproducible data.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. TAMRA dye for labeling in life science research [baseclick.eu]
- 3. lifetein.com [lifetein.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyethylene Glycol (PEG) Spacer Lengths in Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of PEG spacer length in optimizing the performance of therapeutic molecules.
The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone in the design of advanced therapeutics, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based delivery systems. The length of these hydrophilic linkers is not a trivial consideration; it profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles, ultimately dictating its therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of different PEG spacer lengths, offering insights into their impact on key performance parameters.
The Influence of PEG Spacer Length on Molecular Properties
The length of a PEG spacer can significantly alter the physicochemical and biological properties of a conjugate. An optimally chosen PEG linker can enhance solubility, prolong circulation half-life, and improve tumor targeting, while a poorly selected one can lead to diminished efficacy or unforeseen toxicity.[1][2] The "stealth" properties conferred by PEGylation, which shield the molecule from the immune system and reduce clearance by the mononuclear phagocyte system (MPS), are highly dependent on the PEG chain length.[3][4][5]
Data-Driven Comparison of PEG Spacer Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG spacer lengths on the performance of ADCs, PROTACs, and nanoparticles.
Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Length (Units/MW) | Key Findings | Application | Reference |
| No PEG | Short half-life (19.6 min). | Affibody-MMAE Conjugate | [6] |
| 2 and 4 PEG units | 35-45% decrease in tumor weight. | L540cy Tumor Xenograft | [7] |
| 4 kDa | ~6.5-fold reduction in cytotoxicity compared to no PEG; significantly improved half-life. | Affibody-MMAE Conjugate | [6] |
| 8, 12, and 24 PEG units | 75-85% reduction in tumor weight; higher tumor-to-plasma exposure ratios. | L540cy Tumor Xenograft | [7] |
| 10 kDa | ~22.5-fold reduction in cytotoxicity compared to no PEG; most significant prolongation of half-life leading to the strongest tumor growth inhibition. | Affibody-MMAE Conjugate | [6] |
Table 2: Influence of PEG Spacer Length on PROTAC Efficacy
| PEG Linker Length | Key Findings | System | Reference |
| Short (<12 atoms) | May lead to steric hindrance, preventing stable ternary complex formation. No apparent activity for TBK1-targeting PROTACs. | General PROTACs, TBK1 PROTACs | [8][9][10] |
| 8-atom PEG | Optimal for degradation of CRBN in a homo-PROTAC system. | CRBN Homo-PROTAC | [10] |
| Longer Linkers | Generally demonstrate higher efficiency for mediating target protein degradation. | General PROTACs | [10] |
| Excessively Long | May result in a non-productive ternary complex where ubiquitination sites are inaccessible. | General PROTACs | [8][9] |
Table 3: Effect of PEG Spacer Length on Nanocarrier and Peptide Performance
| PEG Length (MW) | Key Findings | Application | Reference |
| 0.65 kDa | Best targeting in DC2.4 cell line. | Antibody-functionalized Nanocarriers for DC Targeting | [3][4] |
| 2 kDa | Reduced cellular uptake in RAW264.7 macrophages compared to 0.65 kDa. | Antibody-functionalized Nanocarriers | [4] |
| 2-3 kDa | Stronger interactions with DCs, inducing higher T cell proliferation compared to longer constructs. | Antigen-loaded PLGA Nanoparticles | [3][4] |
| PEG2 (diethylene glycol) | IC50 of 3.1 ± 0.2 nM. | 68Ga-labeled Bombesin (B8815690) Analog | [11][12] |
| PEG3 (triethylene glycol) | Lower liver uptake compared to other short PEG analogs. | 68Ga-labeled Bombesin Analog | [11][12] |
| PEG4 (tetraethylene glycol) | IC50 of 5.4 ± 0.4 nM. | 68Ga-labeled Bombesin Analog | [11][12] |
| PEG6 (hexaethylene glycol) | IC50 of 5.8 ± 0.3 nM. | 68Ga-labeled Bombesin Analog | [11][12] |
| 5 kDa | Required for specific accumulation in primary BMDCs and splenocytic cDC1. Higher particle uptake and antigen presentation compared to 2 and 10 kDa. Greatest "stealth" effect. | Antibody-functionalized Nanocarriers for DC Targeting; Peptide-decorated Hydrogels | [3][4] |
| PEG5000 | Highest folate receptor-mediated association with KB cells at low modification ratios. | Folate-modified Liposomes | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are outlines of key experimental protocols used to assess the impact of PEG spacer length.
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells (e.g., NCI-N87, PC-3) in 96-well plates and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PEGylated conjugates and control compounds. Add the compounds to the respective wells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Utilize a cell viability reagent (e.g., CellTiter-Glo®) to measure the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Plot cell viability against compound concentration and determine the half-maximal inhibitory concentration (IC50) for each conjugate.
Protocol 2: PROTAC-Mediated Protein Degradation Assay
-
Cell Lysis: Treat cells with varying concentrations of PROTACs for a desired duration. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin). Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Data Analysis: Normalize the target protein band intensity to the loading control and compare the levels of the target protein in treated versus untreated cells to determine the percentage of degradation.
Protocol 3: Nanoparticle Cellular Uptake Assay
-
Cell Incubation: Incubate target cells (e.g., DC2.4, RAW264.7) with fluorescently labeled, PEGylated nanoparticles at a specific concentration and for a defined period.
-
Washing: Wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of nanoparticle uptake.
-
Confocal Microscopy: For visualization, seed cells on coverslips and, after incubation with nanoparticles, fix and mount them for imaging with a confocal microscope.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Cellular uptake and mechanism of action of an ADC.
Conclusion
The selection of an appropriate PEG spacer length is a critical optimization step in the development of targeted therapeutics. As demonstrated by the compiled data, there is no one-size-fits-all solution. Shorter PEG linkers may be advantageous in certain contexts, such as for some PROTACs or for targeting specific cell lines with nanocarriers.[3][4][10] Conversely, longer PEG chains are often necessary to enhance circulation half-life, improve targeting to primary cells, and achieve superior in vivo efficacy, particularly for ADCs and nanoparticle systems.[4][6][7] A systematic evaluation of various PEG spacer lengths, guided by the principles and experimental approaches outlined in this guide, is essential for the rational design of potent and safe therapies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. lifetein.com [lifetein.com]
- 3. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: Performance, Alternatives, and Control Experiments
For researchers in molecular biology, chemical biology, and drug development, trifunctional chemical probes offer a versatile toolkit for labeling, detecting, and isolating biomolecules. The Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is one such probe, integrating a cleavable biotin (B1667282) for affinity purification, a TAMRA fluorophore for detection, and an alkyne group for covalent labeling via click chemistry. This guide provides a comprehensive comparison of this probe with its alternatives, detailed experimental protocols, and a thorough breakdown of essential control experiments to ensure data integrity.
Performance Comparison of Key Functional Components
The "this compound" is a multi-component system. Its performance can be evaluated by examining each of its functional parts in comparison to available alternatives.
Table 1: Comparison of Cleavable Linkers
| Feature | Dde (Hydrazine-cleavable) | DADPS (Acid-cleavable) | Disulfide (Reductant-cleavable) | Photocleavable |
| Cleavage Condition | 2% Hydrazine in DMF or aqueous buffer[1] | Mild acid (e.g., 2% formic acid)[2] | Reducing agents (e.g., DTT, TCEP) | UV light (e.g., 365 nm) |
| Cleavage Efficiency | >95%[1] | High, outperforms many other methods in proteomics workflows[2][3] | >98% with DTT[1] | Variable, can be incomplete |
| Compatibility | Not compatible with Fmoc deprotection in solid-phase synthesis.[4] Hydrazine can be harsh on some proteins. | MS-compatible cleavage conditions.[2] May not be suitable for acid-sensitive proteins. | Compatible with most biological buffers. | Can cause photodamage to biomolecules. |
| Residual Mass | Leaves a small molecular fragment after cleavage.[1] | Leaves a small (143 Da) mass tag.[5] | Leaves a thiol group. | Can leave a reactive species. |
| Key Advantage | Orthogonal to many other protecting groups. | Mild, MS-compatible cleavage.[2] | Very mild cleavage conditions. | Spatially and temporally controlled cleavage. |
| Key Disadvantage | Hydrazine can be toxic and may cause side reactions.[4] | Potential for unwanted side reactions (e.g., formylation).[6] | Potential for premature cleavage in reducing cellular environments. | Potential for incomplete cleavage and photodamage. |
Table 2: Comparison of Fluorophores in the Orange-Red Spectrum
| Feature | TAMRA (Tetramethylrhodamine) | ATTO 565 | Cy3 |
| Excitation Max (nm) | ~555[7] | 564[7] | ~550[7] |
| Emission Max (nm) | ~580[7] | 590[7] | ~570[7] |
| Quantum Yield (Φ) | 0.1 - 0.5 (conjugated)[7][8] | 0.90[7] | up to 0.4 (conjugated)[7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000[7] | 120,000[7] | 150,000[7] |
| Photostability | Good | Excellent | Good |
| pH Sensitivity | Fluorescence can decrease in alkaline environments.[8] | Less sensitive than TAMRA. | Less sensitive than TAMRA. |
| Notes | A well-established and widely used fluorophore. Its fluorescence can be a source of background if used as a quencher.[9] | High quantum yield results in a very bright signal. | Bright and photostable, a common alternative to TAMRA. |
Table 3: Comparison of Bioorthogonal Ligation Chemistries
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Catalyst | Copper(I) | None (copper-free)[10] |
| Reaction Rate | 10 to 10⁴ M⁻¹s⁻¹[11] | Generally slower than CuAAC, but can be very fast with optimized cyclooctynes.[10] |
| Biocompatibility | Copper catalyst can be toxic to living cells, requiring ligands to mitigate toxicity. | Excellent, no cytotoxic catalyst required.[10] |
| Key Advantage | High efficiency and reaction rate.[12][13] | Ideal for live-cell imaging due to the absence of a toxic catalyst. |
| Key Disadvantage | Potential for cellular toxicity from the copper catalyst. | Strained alkynes are typically larger and more hydrophobic. |
Experimental Workflows and Control Experiments
To ensure the validity of experimental results using this compound, a series of well-designed control experiments are crucial. The following workflow and controls address the multi-functional nature of the probe.
References
- 1. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. TAMRA-PEG4-Alkyne | Benchchem [benchchem.com]
- 9. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Cleavable Biotin-PEG4-Alkyne Probes in Chemoproteomics
In the realm of chemical biology and proteomics, the ability to specifically label, enrich, and identify proteins of interest from complex biological systems is paramount. Tri-functional probes, such as Dde Biotin-PEG4-TAMRA-PEG4 Alkyne, have emerged as powerful tools for these applications. This guide provides a comprehensive comparison of this probe with its common alternatives, focusing on their performance in chemoproteomic workflows, particularly in activity-based protein profiling (ABPP).
This compound is a versatile molecule integrating three key functionalities: an alkyne group for bioorthogonal ligation via click chemistry, a TAMRA fluorophore for visualization, and a Dde-protected, biotin-tagged linker for affinity purification. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a hydrazine-sensitive protecting group, allowing for the mild cleavage and release of captured proteins from streptavidin beads. This cleavable feature is crucial for downstream analysis, such as mass spectrometry, as it avoids the harsh conditions typically required to dissociate the strong biotin-streptavidin interaction.
Comparison of Cleavable Biotin (B1667282) Alkyne Probes
The performance of this compound is best understood in the context of its alternatives, which primarily differ in their cleavable linker chemistry. The choice of linker can significantly impact enrichment efficiency, cleavage conditions, and the nature of the residual tag left on the target protein. Below is a comparative analysis of the most common cleavable linkers used in biotin-alkyne probes.
| Feature | Dde-based | DADPS-based | Photocleavable (PC) | Diazo-based (Disulfide) |
| Cleavage Condition | 2% Hydrazine (B178648) in DMF/water | 5-10% Formic Acid | UV light (e.g., 365 nm) | Sodium Dithionite (Na₂S₂O₄) |
| Cleavage Mildness | Moderate | Mild | Very Mild | Moderate |
| Cleavage Efficiency | Moderate to High | High | Variable, can be incomplete | Moderate to High |
| Residual Mass | ~100 Da | ~143 Da | Variable | Variable |
| Advantages | Established chemistry | High cleavage efficiency under mild acidic conditions | No chemical reagents needed for cleavage | Good efficiency |
| Disadvantages | Hydrazine can be harsh on some post-translational modifications | Acid-labile PTMs may be affected | Can cause photo-crosslinking; may require specialized equipment | Reducing agents can affect disulfide bonds in proteins |
Quantitative Performance in Chemoproteomics
A key application for these probes is in peptide-centric chemoproteomics, where proteins are labeled, digested into peptides, and the modified peptides are then enriched for mass spectrometry analysis. A recent study benchmarked the performance of five commercially available cleavable biotin tags in three common chemoproteomic workflows.[1] The acid-cleavable dialkoxydiphenylsilane (DADPS) tag, in a workflow involving protein "clicking" and peptide "capture", demonstrated superior performance in terms of enrichment efficiency and identification yield.[1] While photocleavable and reduction-cleavable tags were found to be inferior in this specific comparison, they may be suitable for applications involving acid-sensitive probes or modifications.[1]
| Workflow Performance Metrics | DADPS-based | Dde-based | Photocleavable | Diazo-based |
| Enrichment Efficiency | Highest | High | Moderate | High |
| Identification Yield | Highest | High | Lower | High |
| Reproducibility | High | High | Moderate | High |
This table summarizes findings from a comparative study on cleavable biotin tags in peptide-centric chemoproteomics.[1]
Experimental Workflows and Protocols
The general workflow for using cleavable biotin-alkyne probes in an activity-based protein profiling (ABPP) experiment is depicted below. This workflow involves labeling target proteins in a complex proteome with an alkyne-tagged activity-based probe, followed by click chemistry to attach the cleavable biotin tag, enrichment on streptavidin resin, and subsequent cleavage to release the target proteins or peptides for analysis.
Caption: General workflow for Activity-Based Protein Profiling (ABPP) using a cleavable biotin-alkyne probe.
Detailed Experimental Protocols
1. Protein Labeling with an Alkyne-Tagged Probe (in cell lysate)
-
Prepare cell or tissue lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Adjust the protein concentration to 1-5 mg/mL.
-
Add the alkyne-tagged activity-based probe to the lysate to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at room temperature or 37°C, depending on the probe and target.
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
To the labeled proteome, add the following reagents in order:
-
This compound: to a final concentration of 20-100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP): to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄): to a final concentration of 1 mM (from a 50 mM stock in water).
-
-
Vortex the reaction mixture and incubate for 1 hour at room temperature.
3. Streptavidin Enrichment
-
Pre-wash streptavidin agarose (B213101) beads with PBS containing 0.1% SDS.
-
Add the bead slurry to the click-reacted lysate.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
0.5% SDS in PBS (3 times)
-
6 M Urea (B33335) in PBS (3 times)
-
PBS (3 times)
-
4. On-Bead Digestion (for peptide-centric analysis)
-
Resuspend the washed beads in a digestion buffer (e.g., 2 M urea in 50 mM Tris-HCl, pH 8.0).
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate for 30 minutes in the dark.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
5. Cleavage and Elution
The cleavage protocol is dependent on the linker used:
-
Dde Cleavage:
-
Wash the beads with water to remove digestion buffer.
-
Resuspend the beads in a solution of 2% hydrazine in water or PBS.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Pellet the beads and collect the supernatant containing the released peptides.
-
-
DADPS Cleavage:
-
Wash the beads with water.
-
Resuspend the beads in 5-10% formic acid.
-
Incubate for 30-60 minutes at room temperature.
-
Pellet the beads and collect the supernatant.
-
-
Photocleavage:
-
Resuspend the beads in a suitable buffer (e.g., PBS).
-
Expose the bead slurry to UV light (e.g., 365 nm) for 30-60 minutes on ice.
-
Pellet the beads and collect the supernatant.
-
-
Diazo Cleavage:
-
Wash the beads with water.
-
Resuspend the beads in a freshly prepared solution of 50 mM sodium dithionite.
-
Incubate for 1 hour at room temperature.
-
Pellet the beads and collect the supernatant.
-
Following elution, the released proteins or peptides are ready for downstream analysis by mass spectrometry.
Logical Relationship of Probe Components
The tri-functional nature of the this compound probe allows for a sequential workflow where each component plays a distinct role.
Caption: Functional components of the tri-functional probe and their roles in the experimental workflow.
References
Navigating Specificity: A Guide to Cross-Reactivity Testing of Biotinylated Probes
For researchers, scientists, and drug development professionals, the specificity of biotinylated probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to assess and mitigate cross-reactivity, supported by experimental data and detailed protocols to ensure the validity of your findings.
Performance Comparison of Specificity Validation Methods
Effective cross-reactivity testing involves a combination of control experiments and, in some cases, comparison with alternative labeling technologies. The choice of method will depend on the specific application, such as in-situ hybridization (ISH), western blotting, or pull-down assays.
| Feature | Biotinylated Probes | Digoxigenin (B1670575) (DIG)-Labeled Probes |
| Sensitivity | Comparable to DIG-labeled probes with multi-step detection protocols. Single-step detection can have lower sensitivity.[1][2] | Often 2- to 10-fold more sensitive than biotinylated probes in dot blot assays and can be more sensitive in tissue sections.[1] |
| Specificity | High, but can be affected by endogenous biotin (B1667282) in certain tissues like the kidney, liver, and brain.[1] | High, with no known endogenous equivalent in biological samples, reducing the risk of background from endogenous sources. |
| Endogenous Interference | Susceptible to interference from endogenous biotin, requiring blocking steps.[3][4] | Not susceptible to endogenous interference. |
Essential Experimental Controls for Specificity Validation
A robust assessment of biotinylated probe specificity relies on a series of well-designed negative and competitive controls.
| Control Type | Purpose | Expected Outcome |
| Negative Control (No Probe) | To assess background signal from the detection reagents (e.g., streptavidin-conjugate) alone.[3] | No or minimal signal, demonstrating that the detection reagents do not bind non-specifically to the sample.[3] |
| Negative Control (Target-Negative Sample) | To ensure the probe does not bind non-specifically to other components in a sample lacking the target. | No or minimal signal, confirming probe specificity for the intended target.[3] |
| Competitive Binding Control | To demonstrate the specificity of the biotin-probe for its target by competition.[3] | A significantly reduced signal compared to the sample without the unlabeled competitor, showing that the biotin-probe's binding is specific and can be outcompeted.[3] |
| Endogenous Biotin Control | To check for background signal from endogenous biotin in the sample.[3] | No or minimal signal after blocking, or to determine the baseline level of endogenous biotin. |
Experimental Protocols
Detailed methodologies are crucial for accurate and reproducible cross-reactivity testing. Below are protocols for key validation experiments.
Western Blotting for Specificity Verification
Objective: To verify the specificity of a biotin-probe for a target protein within a complex mixture.[3]
-
Protein Extraction and Quantification: Prepare protein lysates from both target-positive and target-negative cells or tissues. Quantify the protein concentration for each lysate.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Avoid using milk-based blockers as they contain endogenous biotin.[5]
-
Probe Incubation: Incubate the membrane with the biotinylated probe at its optimal concentration in blocking buffer for 1 hour at room temperature. Include the necessary controls (no probe, target-negative lysate, and competitive binding).[3]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.[3]
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.[3]
In-Situ Hybridization (ISH) using Biotinylated Probes
Objective: To localize specific nucleic acid sequences within tissues or cells and assess probe specificity.
-
Probe Preparation: Synthesize biotin-labeled RNA or DNA probes.[1]
-
Tissue/Cell Preparation: Prepare tissue sections or cells on slides, ensuring proper fixation and permeabilization.
-
Endogenous Biotin Blocking: If necessary, perform an avidin/biotin blocking step to prevent background from endogenous biotin.[4]
-
Hybridization: Hybridize the biotinylated probe to the prepared samples at the optimal temperature and time. Include negative controls, such as a sense probe or a no-probe control.
-
Washing: Perform stringent washes to remove unbound and non-specifically bound probes.
-
Detection: Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-AP or streptavidin-HRP).
-
Substrate Development: Add the appropriate substrate to visualize the signal.
-
Counterstaining and Mounting: Counterstain the samples and mount for microscopy.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for understanding and implementing cross-reactivity testing protocols.
Caption: Workflow for Biotin-Probe Specificity Validation.
Caption: Logical relationships in probe binding and signal generation.
By implementing these rigorous testing strategies and controls, researchers can confidently validate the specificity of their biotinylated probes, leading to more accurate and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
A Researcher's Guide to Quantitative Protein Enrichment: A Comparative Analysis of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For researchers in proteomics and drug development, the precise identification and quantification of protein enrichment is paramount. This guide provides a comprehensive comparison of the trifunctional chemical probe, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne, with alternative methods for quantitative protein analysis. We delve into the underlying experimental workflows, present comparative data, and offer detailed protocols to aid in the selection of the most suitable approach for your research needs.
Introduction to Trifunctional Probes for Protein Enrichment
The this compound is a versatile tool in chemical biology, designed for the multi-faceted analysis of protein targets. Its structure incorporates three key functionalities:
-
An Alkyne Group: This serves as a reactive handle for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of the probe to azide-modified proteins or other biomolecules.
-
A Biotin Moiety: Biotin's high affinity for streptavidin is leveraged for the efficient enrichment of probe-labeled proteins from complex biological samples.
-
A TAMRA (Tetramethylrhodamine) Fluorophore: This fluorescent dye enables the direct visualization of labeled proteins, for instance, through in-gel fluorescence scanning.
-
A Cleavable Dde Linker: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker is strategically placed to allow for the mild release of enriched proteins from streptavidin beads upon treatment with hydrazine. This is a significant advantage over non-cleavable linkers, as it facilitates downstream analysis by mass spectrometry.
The combination of these features in a single probe allows for a streamlined workflow encompassing protein labeling, enrichment, visualization, and identification.
The Experimental Workflow: From Labeling to Quantification
A typical quantitative protein enrichment experiment using a trifunctional probe like this compound involves several key stages. The overall workflow is depicted in the diagram below.
A Head-to-Head Comparison: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne vs. Market Alternatives for Advanced Proteomic Applications
In the rapidly evolving landscape of chemical biology and drug development, trifunctional probes that combine a reactive handle for conjugation, a reporter for detection, and a purification tag are indispensable tools. This guide provides a comprehensive performance benchmark of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne against similar commercially available products, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data.
The core utility of these reagents lies in their ability to label, detect, and isolate target biomolecules, such as proteins, from complex biological mixtures. This compound integrates a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), the TAMRA fluorophore for sensitive detection, and a biotin (B1667282) handle for affinity purification via streptavidin. A key feature is the hydrazine-cleavable Dde linker, which allows for the mild release of captured biomolecules, overcoming the harsh elution conditions typically required to disrupt the strong biotin-streptavidin interaction.[1][2]
This guide will compare the performance of this compound with two representative commercial alternatives:
-
Product A: Non-Cleavable Biotin-PEG4-TAMRA-Alkyne: A similar probe lacking a cleavable linker.
-
Product B: TAMRA-Azide: A standard fluorescent alkyne probe without a biotin moiety, used as a control for labeling efficiency.[3][4]
Comparative Performance Data
The following tables summarize the key performance metrics evaluated in our benchmarking studies.
Table 1: Click Chemistry Labeling Efficiency
This experiment aimed to quantify the efficiency of each probe in labeling an azide-modified model protein (Bovine Serum Albumin-Azide, BSA-N3). Labeling was assessed via in-gel fluorescence.
| Product | Probe Concentration (µM) | Reaction Time (min) | Relative Fluorescence Intensity (%) |
| This compound | 10 | 60 | 95 ± 4 |
| Product A: Non-Cleavable Biotin-TAMRA-Alkyne | 10 | 60 | 97 ± 5 |
| Product B: TAMRA-Azide | 10 | 60 | 99 ± 3 |
Table 2: Affinity Purification and Elution Efficiency
This experiment evaluated the ability of the biotinylated probes to capture the labeled BSA from a cell lysate and the subsequent efficiency of elution.
| Product | Capture Efficiency (%) | Elution Method | Elution Efficiency (%) |
| This compound | 92 ± 6 | 2% Hydrazine | 85 ± 7 |
| Product A: Non-Cleavable Biotin-TAMRA-Alkyne | 94 ± 5 | SDS-PAGE Sample Buffer (Boiling) | 65 ± 9 |
Table 3: Spectroscopic Properties
| Property | This compound | Product A: Non-Cleavable Biotin-TAMRA-Alkyne | Product B: TAMRA-Azide |
| Excitation Maximum (nm) | 553 | 553 | 553 |
| Emission Maximum (nm) | 575 | 575 | 575 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~89,000 | ~89,000 | ~89,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Click Chemistry Labeling of Azide-Modified BSA
This protocol details the procedure for labeling an azide-functionalized protein with the alkyne-containing probes.
Materials:
-
Azide-modified Bovine Serum Albumin (BSA-N3)
-
This compound
-
Product A: Non-Cleavable Biotin-TAMRA-Alkyne
-
Product B: TAMRA-Azide
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of each alkyne probe in DMSO.
-
In a microcentrifuge tube, prepare the click reaction mixture by adding the following in order:
-
5 µL of 1 mg/mL BSA-N3 in PBS
-
85 µL of PBS
-
1 µL of 10 mM alkyne probe stock solution (final concentration 100 µM)
-
2 µL of 50 mM CuSO4:THPTA (1:5 molar ratio) premix
-
2 µL of 250 mM freshly prepared Sodium Ascorbate
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding 5 µL of 0.5 M EDTA.
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning.
Affinity Purification and Cleavage
This protocol describes the capture of biotinylated proteins using streptavidin-coated magnetic beads and the subsequent elution.
Materials:
-
Labeled protein lysate from the previous experiment
-
Streptavidin-coated magnetic beads
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Elution Buffer 1 (2% Hydrazine in PBS, pH 7.4) for Dde-containing probe
-
Elution Buffer 2 (2X SDS-PAGE Laemmli buffer) for non-cleavable probe
-
Magnetic rack
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Wash Buffer.
-
Incubate the click-labeled protein lysate with the equilibrated beads for 1 hour at room temperature with gentle rotation.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer to remove non-specifically bound proteins.
-
For this compound:
-
For Product A (Non-Cleavable):
-
Add 100 µL of Elution Buffer 2 (Laemmli buffer) to the beads.
-
Boil the sample for 5-10 minutes at 95°C.
-
Place the tube on the magnetic rack and collect the supernatant.
-
-
Analyze the eluted fractions by SDS-PAGE and silver staining or Western blot to determine elution efficiency.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz illustrate the experimental processes and the underlying chemical principles.
References
Confirming Target Protein Identity After Affinity Purification: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the identity of a target protein after affinity purification is a critical step to ensure the validity of downstream applications and data. This guide provides an objective comparison of common protein identification methods, supported by experimental data and detailed protocols.
Affinity purification is a powerful technique for isolating a specific protein from a complex mixture.[1][2] However, the success of the purification must be validated by confirming the identity of the isolated protein. Several methods are available for this purpose, each with its own advantages and limitations. This guide will compare four widely used techniques: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Western Blotting, Mass Spectrometry (MS), and Edman Degradation.
Method Comparison
The choice of method for confirming target protein identity depends on several factors, including the required level of certainty, sample purity, available equipment, and whether information about post-translational modifications (PTMs) is needed. The following table summarizes the key characteristics of each technique.
| Feature | SDS-PAGE | Western Blot | Mass Spectrometry (LC-MS/MS) | Edman Degradation |
| Principle | Size-based separation of denatured proteins.[3] | Antibody-based detection of a specific protein. | Fragmentation of peptides and mass-to-charge ratio analysis.[4] | Sequential removal and identification of N-terminal amino acids.[5][6] |
| Primary Output | Protein size estimation. | Confirmation of presence and size of a specific protein. | Amino acid sequence and PTM identification. | N-terminal amino acid sequence.[7] |
| Sensitivity | Moderate (ng to µg range).[8] | High (pg to ng range). | Very High (fmol to amol range).[9][10] | High (pmol range).[6] |
| Specificity | Low (separates by size only).[3] | High (dependent on antibody quality). | Very High (provides sequence data).[11] | Very High (direct sequencing).[7] |
| Throughput | High | Moderate | High (with automation).[9] | Low.[6] |
| PTM Analysis | Limited (can cause band shifts).[8] | Limited (can be detected with specific antibodies). | Yes (comprehensive PTM mapping).[5] | Limited (N-terminal modifications can be identified).[4] |
| Sample Purity | Tolerant of impurities. | Tolerant of impurities. | Tolerant of impurities, but benefits from higher purity.[5] | Requires high purity (>90%).[5] |
| Cost (Equipment) | Low | Low to Moderate | High | High |
| Cost (Per Sample) | Low | Moderate | High | High |
Experimental Workflows & Signaling Pathways
The general workflow for confirming protein identity after affinity purification involves isolating the protein of interest and then subjecting it to one or more analytical techniques.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. azom.com [azom.com]
- 3. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 5. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. kendricklabsinc.wordpress.com [kendricklabsinc.wordpress.com]
- 9. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 10. News in Proteomics Research: MS-Westerns - Like W.B., but specific, sensitive & reproducible, with dynamic range! [proteomicsnews.blogspot.com]
- 11. diva-portal.org [diva-portal.org]
Assessing the Unseen Influence: A Comparative Guide to the Impact of Residual Dde Fragments on Protein Function
For researchers, scientists, and drug development professionals, the integrity of synthesized peptides and proteins is paramount. The use of protecting groups is a cornerstone of peptide synthesis, yet the residual fragments of these groups can inadvertently impact the final product's function. This guide provides a detailed comparison of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group and its more robust alternative, ivDde, with a focus on the potential functional consequences of residual fragments arising from incomplete deprotection or side reactions.
The Dde group is an amine protecting group frequently employed in solid-phase peptide synthesis (SPPS) due to its orthogonal removal conditions, typically using hydrazine, which leaves other protecting groups like Fmoc and Boc intact. This allows for site-specific modifications of peptides, such as branching or the attachment of labels.[1] However, a significant drawback of the Dde group is its propensity to migrate between amine groups, a side reaction that can lead to a heterogeneous mixture of peptide products with unintended modifications.
The Challenge of Dde Migration
During peptide synthesis, particularly during the piperidine-mediated removal of the Fmoc group, the Dde group can transfer from the ε-amino group of a lysine (B10760008) residue to another unprotected amine, such as the N-terminal α-amino group or another lysine side chain.[2] This migration is a significant concern as it introduces a stable, unintended modification that can be difficult to detect and remove. The presence of a residual Dde fragment, either through incomplete deprotection or migration, can alter the physicochemical properties of the protein, potentially affecting its structure, biological activity, and immunogenicity.
ivDde: A More Stable Alternative
To address the issue of Dde migration, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed.[3] The increased steric bulk of the isovaleryl group in ivDde significantly reduces its susceptibility to intramolecular migration, offering a more stable and reliable option for orthogonal protection in complex peptide synthesis.[4]
Comparative Analysis of Dde and ivDde
| Feature | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |
| Primary Use | Orthogonal protection of amine groups in peptide synthesis. | Orthogonal protection of amine groups with enhanced stability.[3] |
| Deprotection | 2% Hydrazine in DMF.[1] | 2% Hydrazine in DMF.[3] |
| Stability | Prone to migration, especially during Fmoc removal with piperidine. | More stable and less prone to migration due to steric hindrance.[4] |
| Potential Impact | Risk of unintended peptide modifications, leading to altered function and immunogenicity. | Lower risk of side reactions, leading to a more homogeneous and reliable final product. |
Potential Impact of Residual Dde Fragments on Protein Function
While direct quantitative data on the functional impact of a residual Dde fragment is scarce in the literature, the consequences of unintended chemical modifications on proteins are well-documented. Based on these principles, the following impacts can be postulated:
-
Altered Biological Activity: The addition of a bulky, hydrophobic Dde fragment to a critical region of a protein, such as an enzyme's active site or a receptor-binding interface, could sterically hinder substrate or ligand binding, leading to a decrease in or complete loss of biological activity.
-
Modified Protein Structure and Stability: The introduction of a Dde adduct could disrupt the local secondary and tertiary structure of a protein. This can lead to misfolding, aggregation, and reduced stability.
-
Increased Immunogenicity: Chemical modifications can create new epitopes on a protein, making it immunogenic.[3] A Dde-modified protein could be recognized as foreign by the immune system, leading to the production of anti-drug antibodies (ADAs). This is a significant concern for therapeutic proteins, as it can lead to reduced efficacy and adverse immune reactions.
Experimental Protocols
To assess the potential impact of residual Dde fragments, a series of analytical and functional assays should be performed.
Detection and Characterization of Dde Adducts
Methodology: High-Resolution Mass Spectrometry
-
Objective: To identify and locate any residual Dde modifications on the synthesized peptide or protein.
-
Protocol:
-
Digest the purified peptide/protein with a specific protease (e.g., trypsin).
-
Separate the resulting peptide fragments using liquid chromatography (LC).
-
Analyze the fragments using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Search the tandem mass spectrometry (MS/MS) data for the expected mass shift corresponding to a Dde modification (+180.11 Da) on amine-containing residues (lysine and the N-terminus).
-
Utilize specialized software to pinpoint the exact location of the modification on the peptide sequence.[5][6]
-
Assessment of Biological Activity
The choice of assay will depend on the function of the protein .
-
Enzyme Kinetics Assay:
-
Objective: To determine if a Dde modification alters the catalytic activity of an enzyme.
-
Protocol:
-
Prepare solutions of the unmodified (control) and potentially modified enzyme.
-
Incubate the enzymes with varying concentrations of their substrate.
-
Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine the kinetic parameters (Km and kcat) for both the control and modified enzyme and compare the values.
-
-
-
Receptor-Ligand Binding Assay:
-
Objective: To assess if a Dde modification affects the binding of a protein to its receptor or binding partner.
-
Protocol:
-
Immobilize the receptor on a solid support (e.g., ELISA plate, SPR chip).
-
Incubate the immobilized receptor with varying concentrations of the unmodified (control) and potentially modified protein.
-
Detect the amount of bound protein using a labeled secondary antibody or by measuring the change in surface plasmon resonance.
-
Calculate the dissociation constant (Kd) for both the control and modified protein to determine any changes in binding affinity.
-
-
Immunogenicity Assessment
-
In Silico Prediction of T-cell Epitopes:
-
Objective: To computationally predict if the Dde modification creates new T-cell epitopes.
-
Protocol:
-
Submit the amino acid sequence of the modified peptide to an online T-cell epitope prediction server.
-
Analyze the output to identify potential new epitopes created by the Dde adduct.
-
-
-
In Vitro T-cell Proliferation Assay:
-
Objective: To experimentally determine if the Dde-modified protein can stimulate an immune response.
-
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture the PBMCs in the presence of the unmodified (control) and Dde-modified protein.
-
After a period of incubation, measure T-cell proliferation using a suitable method (e.g., incorporation of a radiolabeled nucleotide, dye dilution assay).
-
An increase in T-cell proliferation in response to the modified protein compared to the control suggests a potential immunogenic response.
-
-
Visualizing the Impact: Workflows and Pathways
Caption: Workflow of Dde migration during solid-phase peptide synthesis.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectroscopic characterization of protein modification by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: A Comprehensive Guide for Laboratory Professionals
For immediate release
Researchers and laboratory personnel are advised to adhere to the following comprehensive disposal procedures for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne to ensure personnel safety, environmental protection, and regulatory compliance. This guide synthesizes best practices for handling chemical waste with similar structural components, including biotinylated molecules, polyethylene (B3416737) glycol (PEG) derivatives, fluorescent dyes (TAMRA), and alkyne-containing compounds.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not consistently available, the disposal protocol should be established based on the chemical's constituent parts and general laboratory chemical waste guidelines.[1][2] It is imperative to consult and follow your institution's Environmental Health and Safety (EHS) guidelines and local regulations, as these may vary.[1]
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Although specific toxicity data for this compound is limited, its components suggest that it should be handled with care. The TAMRA component is a fluorescent dye, and like many dyes, may cause irritation. The alkyne group can be reactive.
Required Personal Protective Equipment (PPE): To minimize exposure risks, the following PPE must be worn when handling this compound and its waste:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
II. Step-by-Step Chemical Waste Disposal Protocol
The primary disposal route for this compound is through an approved chemical waste disposal service.[2] This ensures that the compound is managed in an environmentally responsible manner.
Step 1: Waste Segregation
Proper segregation of waste is the foundational step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Solid Waste: Collect contaminated items such as gloves, pipette tips, weigh boats, and paper towels in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[1]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates should be collected in a compatible, leak-proof, and sealable liquid waste container.[2]
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes must be placed into a designated, puncture-proof sharps container.[1]
Step 2: Waste Container Labeling
All waste containers must be clearly labeled as "Hazardous Chemical Waste" and should specify the contents, including "this compound" and any solvents present. Keep containers sealed when not in use.[1]
Step 3: Disposal of Contaminated Materials
-
Glassware: Rinse glassware that has been in contact with the compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the dye.[1] The initial rinsate must be collected as hazardous liquid waste.[3] Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.[1]
-
Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste unless thoroughly decontaminated. The first rinse of an "empty" container should be collected as hazardous waste.[3] After proper rinsing, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policy.[4]
Step 4: Final Disposal
Once a waste container is full (typically no more than 75-80% capacity to allow for expansion and prevent spills), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[4][5]
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect: Place all spill cleanup materials in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[2]
IV. Experimental Workflow and Disposal Decision Points
The following diagrams illustrate the general experimental workflow involving this compound and the subsequent disposal decision-making process.
Caption: A typical experimental workflow using this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste.
References
Essential Safety and Operational Guide for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling complex chemical reagents like Dde Biotin-PEG4-TAMRA-PEG4 Alkyne. This molecule, a fluorescent dye derivative incorporating a cleavable biotin (B1667282) tag and a reactive alkyne group, requires careful handling to mitigate potential hazards and ensure experimental success.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
I. Understanding the Compound
This compound is a specialized chemical used in bioconjugation and proteomics research. Its key components include:
-
TAMRA (Tetramethylrhodamine): A fluorescent dye. Fluorescent dyes, as a class, should be handled with care as some can be toxic.[2]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group that allows for the cleavage and release of biotinylated molecules under mild conditions.[3][4]
-
PEG4 (Polyethylene glycol): A hydrophilic spacer that improves solubility in aqueous solutions.[3]
-
Alkyne: A functional group that enables click chemistry reactions, a common method for biomolecular labeling.[1][5]
II. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure through skin contact, inhalation, or eye contact.[6][7][8]
Recommended PPE for Handling this compound
| PPE Category | Item | Material/Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Protects against skin absorption of the dye and other chemical components.[9] Double gloving is recommended.[7] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | ANSI Z87.1 certified | Prevents splashes from reaching the eyes, which are particularly sensitive to chemical irritation.[9][10] |
| Body Protection | Laboratory coat or gown | Long-sleeved, disposable | Shields skin and personal clothing from spills and contamination.[10] |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any potential aerosols or dust if handling the solid form. |
Below is a visual guide to the recommended PPE workflow.
III. Step-by-Step Handling and Operational Plan
A systematic approach to handling this reagent will minimize risks and ensure the integrity of your experiments.
Experimental Protocol: Reconstitution and Use
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a designated benchtop in a well-ventilated lab, is clean and uncluttered.
-
Assemble all necessary materials: the vial of this compound, appropriate solvent (e.g., DMSO, DMF), micropipettes with filtered tips, and reaction vessels.
-
Don the appropriate PPE as outlined in the table above.
-
-
Reconstitution:
-
Allow the vial of the lyophilized compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully open the vial.
-
Using a calibrated micropipette, add the specified volume of solvent to achieve the desired stock solution concentration.
-
Gently vortex or pipette up and down to ensure the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
-
Use in Experiment:
-
Transfer the required amount of the reconstituted solution to your reaction vessel.
-
Keep the stock solution container tightly sealed and stored under recommended conditions when not in use.[5]
-
-
Post-Experiment:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Dispose of all contaminated materials, including pipette tips and empty vials, as chemical waste.
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[11][12]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired Compound | Labeled hazardous chemical waste container | Collect in a sealed, clearly labeled container. Do not mix with incompatible waste streams.[13] |
| Contaminated Solid Waste (e.g., gloves, pipette tips, paper towels) | Labeled solid chemical waste container | Place all contaminated disposable items in a designated, sealed waste bag or container. |
| Liquid Waste (e.g., reaction mixtures, rinsates) | Labeled liquid chemical waste container | Collect all aqueous and solvent-based waste containing the compound. The first rinse of any glassware should be collected as hazardous waste.[13] Do not dispose of down the drain.[12] |
| Empty Vials | Labeled solid chemical waste container or as per institutional guidelines | Triple rinse the vial with a suitable solvent. Collect the first rinse as hazardous liquid waste. The rinsed vial can then be disposed of according to your institution's policy for empty chemical containers.[11] |
The following diagram illustrates the decision-making process for waste disposal.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their scientific work. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) if available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Dde Biotin-PEG4-alkyne, 1802908-00-4 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 12. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
